Ethyl (3-trifluoromethylbenzoyl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPVUWFIZXXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366376 | |
| Record name | Ethyl (3-trifluoromethylbenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1717-42-6 | |
| Record name | Ethyl (3-trifluoromethylbenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl (3-trifluoromethylbenzoyl)acetate (CAS: 1717-42-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (3-trifluoromethylbenzoyl)acetate, a specialized β-keto ester, serves as a critical building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique trifluoromethylphenyl moiety imparts desirable physicochemical properties to the resulting molecules, influencing their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of novel therapeutic agents. The guide focuses on its role in the synthesis of pyrido[1,2-a]benzimidazoles with antiplasmodial activity and diaryl-substituted pyrazoles as C-C chemokine receptor 2 (CCR2) antagonists. Experimental methodologies, quantitative biological data, and mechanistic insights are presented to support further research and development in this area.
Introduction
This compound (CAS: 1717-42-6) is a valuable synthetic intermediate in medicinal chemistry. The presence of the trifluoromethyl group, a well-known bioisostere, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will delve into the core aspects of this compound, providing a technical resource for its effective utilization in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1717-42-6 | N/A |
| Molecular Formula | C₁₂H₁₁F₃O₃ | [1][2] |
| Molecular Weight | 260.21 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 250-251 °C | [1] |
| Density | 1.267 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4850 | [1] |
| Synonyms | 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester, Ethyl 3-(3-trifluoromethylphenyl)-3-oxopropanoate | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through a Claisen condensation reaction.
General Experimental Protocol: Claisen Condensation
This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-keto ester. For the synthesis of the title compound, ethyl acetate is reacted with a methyl ester of 3-(trifluoromethyl)benzoic acid.
Reaction Scheme:
Figure 1: General scheme for Claisen condensation.
Detailed Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (1.0 eq) and methyl 3-(trifluoromethyl)benzoate (1.0 eq) dropwise at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile precursor for the synthesis of various heterocyclic compounds.
Synthesis of Pyrido[1,2-a]benzimidazoles with Antiplasmodial Activity
Pyrido[1,2-a]benzimidazoles are a class of compounds that have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.
Experimental Workflow:
Figure 2: Workflow for synthesis and screening of Pyrido[1,2-a]benzimidazoles.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 2-aminobenzimidazole (1.0 eq), and a catalytic amount of a strong acid (e.g., polyphosphoric acid or Eaton's reagent).
-
Heating: Heat the reaction mixture at a high temperature (typically 120-150 °C) for several hours.
-
Workup: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Purification: The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to yield the desired pyrido[1,2-a]benzimidazole derivative.
Biological Activity:
The synthesized pyrido[1,2-a]benzimidazoles have demonstrated potent antiplasmodial activity. The proposed mechanism of action involves the inhibition of heme detoxification in the malaria parasite.
Table 2: Antiplasmodial Activity of Representative Pyrido[1,2-a]benzimidazole Derivatives
| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference(s) |
| Derivative 1 | 3D7 (Chloroquine-sensitive) | 0.047 | [3] |
| Derivative 2 | K1 (Chloroquine-resistant) | 0.052 | [3] |
Signaling Pathway:
Figure 3: Proposed mechanism of antiplasmodial action.
Synthesis of Diaryl-substituted Pyrazoles as CCR2 Antagonists
Diaryl-substituted pyrazoles derived from this compound have been identified as potent antagonists of the C-C chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases.
Experimental Workflow:
Figure 4: Workflow for synthesis and screening of Diaryl-substituted Pyrazoles.
Detailed Protocol:
-
Reaction: A mixture of this compound (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine) (1.0 eq) in ethanol is refluxed for 4-6 hours.
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
Purification: The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure diaryl-substituted pyrazole.
Biological Activity:
These pyrazole derivatives act as antagonists of the CCR2 receptor, inhibiting the signaling cascade initiated by its ligand, CCL2 (monocyte chemoattractant protein-1).
Table 3: CCR2 Antagonist Activity of Representative Diaryl-substituted Pyrazole Derivatives
| Compound | CCR2 Binding IC₅₀ (nM) | Reference(s) |
| Pyrazole Derivative A | 6 | [4] |
| Pyrazole Derivative B | 15 | [4] |
Signaling Pathway:
Figure 5: CCR2 signaling pathway and antagonism.[1][2][5][6]
Spectroscopic Data
While specific, high-resolution spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data from similar compounds.
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), a singlet for the methylene group between the carbonyls, and multiplets for the aromatic protons. |
| ¹³C NMR | Resonances for the ester and ketone carbonyls, carbons of the ethyl group, the methylene carbon, and carbons of the trifluoromethyl-substituted benzene ring. |
| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ketone and ester groups, and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (260.21), and characteristic fragmentation patterns. |
Safety and Handling
Detailed safety data for this compound is not extensively documented. However, based on its chemical structure as an organic ester and a trifluoromethylated aromatic compound, standard laboratory safety precautions should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: While specific LD₅₀ values are not available, related ethyl esters generally have low acute toxicity. However, trifluoromethylated compounds can have unique toxicological profiles and should be handled with care.
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry. Its utility in constructing complex heterocyclic systems, such as antiplasmodial pyrido[1,2-a]benzimidazoles and CCR2 antagonist diaryl-substituted pyrazoles, highlights its importance in the development of novel therapeutics. This guide provides a foundational resource for researchers to leverage the properties and reactivity of this compound in their drug discovery endeavors. Further research into its biological activities and the development of new synthetic methodologies will undoubtedly expand its applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. jraic.com [jraic.com]
- 3. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl benzoylacetate(94-02-0) IR Spectrum [chemicalbook.com]
- 5. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrido[1,2-a]benzimidazole-Based Agents Active Against Tuberculosis (TB), Multidrug-Resistant (MDR) TB and Extensively Drug-Resistant (XDR) TB - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the chemical synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate, a valuable β-keto ester intermediate in the development of pharmaceuticals and other specialty chemicals. The presence of the trifluoromethyl group can significantly influence the biological activity, lipophilicity, and metabolic stability of target molecules, making this compound a key building block in medicinal chemistry.[1] This guide focuses on the core synthetic methodologies, providing detailed experimental protocols and quantitative data to support research and development efforts.
Core Synthesis Pathway: Claisen Condensation
The primary and most established method for the synthesis of this compound is the Claisen condensation. This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[2][3] In this specific synthesis, an appropriate ester is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride.
The general mechanism for the Claisen condensation is a three-step process: enolate formation, nucleophilic attack, and subsequent protonation to yield the β-keto ester.[2] Strong bases such as sodium ethoxide or sodium hydride are typically employed to ensure the formation of the enolate.[2][4]
Experimental Protocols
While a specific, publicly available, detailed protocol for this compound is not widely documented, a representative procedure can be constructed based on established methods for analogous compounds, such as ethyl benzoylacetate and other fluorinated benzoylacetates.[5][6][7] The following protocol is a composite methodology designed to be a robust starting point for laboratory synthesis.
Reaction Scheme:
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
3-(Trifluoromethyl)benzoyl chloride
-
Ethyl acetate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, Benzene)[4]
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup for purification
Procedure:
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and allowed to cool under an inert atmosphere.
-
Base and Solvent Addition: The flask is charged with a strong base (e.g., sodium hydride, 1.2 equivalents) and an anhydrous solvent (e.g., THF).
-
Enolate Formation: Ethyl acetate (1.5 equivalents) is added dropwise to the stirred suspension of the base in the solvent at a controlled temperature (typically 0 °C to room temperature) to form the ethyl acetate enolate.
-
Acylation: A solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in the anhydrous solvent is added dropwise to the enolate solution, maintaining the controlled temperature. The reaction mixture is then stirred for a specified period (typically several hours) at room temperature or with gentle heating to drive the reaction to completion.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess base. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of analogous β-keto esters via Claisen condensation. These values can serve as a benchmark for the synthesis of this compound.
| Parameter | Value/Range | Reference for Analogue |
| Reactants | ||
| 3-(Trifluoromethyl)benzoyl chloride | 1.0 eq | N/A |
| Ethyl acetate | 1.5 - 2.0 eq | [8] |
| Base (NaH or NaOEt) | 1.2 - 1.5 eq | [4] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF, Et2O, Benzene | [4] |
| Temperature (Enolate Formation) | 0 °C - 25 °C | [5] |
| Temperature (Acylation) | 0 °C - 60 °C | [5] |
| Reaction Time | 2 - 12 hours | [5] |
| Yield and Purity | ||
| Typical Yield | 70% - 90% | [9] |
| Purification Method | Vacuum Distillation or Column Chromatography | [9] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.
Caption: Core synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 4. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 5. Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Ethyl (3-trifluoromethylbenzoyl)acetate physical properties
An In-depth Technical Guide to the Physical Properties of Ethyl (3-trifluoromethylbenzoyl)acetate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and formulation. This compound (CAS No: 1717-42-6) is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of its core physical properties, the experimental methods for their determination, and its role in synthetic pathways.
Core Physical and Chemical Properties
This compound is a combustible liquid with a molecular weight of 260.21 g/mol .[1][2] Its utility as a reactant is well-documented in the preparation of specialized heterocyclic compounds.
Data Presentation: Physical Properties
The quantitative physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Conditions |
| CAS Number | 1717-42-6 | N/A |
| Molecular Formula | CF₃C₆H₄COCH₂CO₂C₂H₅ | N/A |
| Molecular Weight | 260.21 g/mol | N/A |
| Appearance | Liquid | Ambient |
| Assay | 97% | N/A |
| Boiling Point | 250-251 °C | Literature |
| Density | 1.267 g/mL | at 25 °C |
| Refractive Index | 1.4850 | at 20 °C (n20/D) |
| Storage Class | 10 (Combustible liquids) | N/A |
| Flash Point | Not Applicable | N/A |
Data sourced from commercial supplier specifications.[1][2]
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling-point liquid like this compound, distillation under atmospheric pressure is a standard method.
Methodology:
-
Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor distilling into the condenser.
-
Data Recording: The temperature is recorded when the liquid is boiling steadily and a consistent distillation rate is observed. This temperature is the boiling point at the recorded atmospheric pressure.
Determination of Density
Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a digital density meter.
Methodology (Using a Pycnometer):
-
Cleaning and Calibration: A pycnometer of a known volume is thoroughly cleaned, dried, and weighed empty (m₁).
-
Water Measurement: The pycnometer is filled with distilled water at a specific temperature (e.g., 25 °C), and its mass is recorded (m₂). The density of water at this temperature (ρ_water) is known.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is recorded again (m₃).
-
Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer, typically an Abbé refractometer.
Methodology:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Temperature Control: The temperature of the prisms is maintained at a constant, specified value (e.g., 20 °C) using a circulating water bath.
-
Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The reading is typically reported with the D-line of sodium as the light source (n_D) and the measurement temperature (e.g., n20/D).
Applications in Synthesis
This compound is a valuable intermediate due to its reactive β-ketoester moiety and the presence of the trifluoromethyl group, which can impart desirable properties such as increased lipophilicity and metabolic stability to the final molecule.[3] It serves as a precursor for synthesizing complex heterocyclic structures with significant biological activity.[1][2]
Logical Workflow: Synthesis of Bioactive Molecules
The following diagram illustrates the role of this compound as a key starting material in multi-step synthetic pathways.
References
An In-depth Technical Guide to 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications.
Chemical Structure and Properties
The chemical structure of 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester is characterized by a central propionic acid ethyl ester backbone with a 3-oxo (keto) group and a 3-(trifluoromethyl)phenyl substituent at the 3-position.
Structure:
Caption: A logical workflow for utilizing the title compound in drug discovery.
Signaling Pathway Involvement
Due to the limited specific research on this compound, its direct interaction with signaling pathways is not established. However, trifluoromethyl-containing compounds are known to modulate various biological targets. For instance, Celecoxib, which contains a trifluoromethylphenyl group, is a well-known COX-2 inhibitor, impacting the arachidonic acid signaling pathway. The structural similarity suggests that derivatives of 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester could potentially be designed to target enzymes or receptors within key signaling pathways.
Hypothetical Signaling Pathway Interaction
The diagram below illustrates a hypothetical scenario where a derivative of the title compound could modulate a generic kinase signaling pathway, a common target in drug discovery.
Caption: A hypothetical inhibition of a kinase signaling pathway by a derivative.
Conclusion
3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its trifluoromethylphenyl moiety offers desirable physicochemical properties for drug design. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in the development of new pharmaceuticals.
Spectroscopic Analysis of Ethyl (3-trifluoromethylbenzoyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Ethyl (3-trifluoromethylbenzoyl)acetate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for the identification and characterization of this molecule.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
| ~3.5 | Singlet | 2H | -COCH₂ CO- |
| ~4.2 | Quartet | 2H | -OCH₂ CH₃ |
| ~7.6 | Triplet | 1H | Ar-H (meta to -CF₃ and -CO-) |
| ~7.8 | Doublet | 1H | Ar-H (ortho to -CO-) |
| ~8.1 | Doublet | 1H | Ar-H (para to -CO-) |
| ~8.2 | Singlet | 1H | Ar-H (ortho to -CF₃ and -CO-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -OCH₂C H₃ |
| ~45 | -COC H₂CO- |
| ~62 | -OC H₂CH₃ |
| ~123 (q, J ≈ 272 Hz) | -C F₃ |
| ~125 (q, J ≈ 4 Hz) | Ar-C (ortho to -CF₃) |
| ~129 | Ar-C H |
| ~130 (q, J ≈ 33 Hz) | Ar-C -CF₃ |
| ~132 | Ar-C H |
| ~134 | Ar-C H |
| ~137 | Ar-C -CO |
| ~167 | -C O₂CH₂CH₃ |
| ~191 | -C O-Ar |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | C-H Stretch | Aromatic |
| ~2980 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1740 | C=O Stretch | Ester |
| ~1690 | C=O Stretch | Ketone |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1320 | C-F Stretch | Trifluoromethyl |
| ~1250 | C-O Stretch | Ester |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 260 | [M]⁺ (Molecular Ion) |
| 215 | [M - OCH₂CH₃]⁺ |
| 187 | [M - COOCH₂CH₃]⁺ |
| 173 | [C₆H₄CF₃CO]⁺ |
| 145 | [C₆H₄CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the resulting peaks and determine their multiplicities (singlet, doublet, triplet, etc.).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure salt plates.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electron Ionization (EI) is a common technique for this type of molecule.
-
Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the EI source, causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to Keto-Enol Tautomerism in Trifluoromethyl Benzoylacetates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism exhibited by trifluoromethyl benzoylacetates. The presence of a highly electronegative trifluoromethyl group significantly influences the electronic properties and the tautomeric equilibrium of these β-dicarbonyl compounds, making them crucial subjects of study in medicinal chemistry and drug development. This document details the synthesis of these compounds, provides in-depth experimental protocols for the quantitative analysis of their tautomeric forms, and presents a compilation of relevant data to facilitate comparative analysis.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a ketone or aldehyde (the keto form) and its corresponding enol form. In the case of β-dicarbonyl compounds like trifluoromethyl benzoylacetates, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a measurable equilibrium between the two tautomers.
The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, and temperature. The electron-withdrawing trifluoromethyl group plays a pivotal role in shifting this equilibrium, generally favoring the enol form. Understanding and quantifying these effects are critical for predicting the reactivity, bioavailability, and interaction of these molecules in biological systems.
Synthesis of Trifluoromethyl Benzoylacetates
The synthesis of trifluoromethyl benzoylacetates is typically achieved through a Claisen condensation reaction. This method involves the reaction of a substituted acetophenone with an ethyl trifluoroacetate in the presence of a strong base.
General Synthesis Protocol: Claisen Condensation
A widely used method for synthesizing β-diketones is the Claisen condensation. For preparing substituted trifluoromethyl benzoylacetates, a substituted acetophenone is reacted with ethyl trifluoroacetate using a strong base like sodium ethoxide or sodium hydride.
Materials:
-
Substituted acetophenone (e.g., p-methoxyacetophenone, p-methylacetophenone, acetophenone, p-chloroacetophenone, p-nitroacetophenone)
-
Ethyl trifluoroacetate
-
Sodium ethoxide or Sodium hydride
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared, or sodium hydride is suspended in an anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere.
-
The substituted acetophenone, dissolved in the anhydrous solvent, is added dropwise to the base at a controlled temperature (typically 0 °C to room temperature).
-
Ethyl trifluoroacetate is then added slowly to the reaction mixture.
-
The reaction is stirred for several hours at room temperature or with gentle heating to ensure completion.
-
The reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the desired trifluoromethyl benzoylacetate.
Quantitative Analysis of Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomeric equilibria. Both ¹H and ¹⁹F NMR can be employed, with ¹⁹F NMR being particularly useful for compounds containing a trifluoromethyl group due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus.
Experimental Protocol: NMR Spectroscopic Determination of Tautomeric Equilibrium
Sample Preparation:
-
Prepare solutions of the trifluoromethyl benzoylacetate derivatives in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) at a known concentration (typically 0.1-0.2 M).
-
Allow the solutions to equilibrate at a constant temperature for a sufficient period (often 24 hours) before analysis to ensure that the tautomeric equilibrium is reached.
NMR Data Acquisition:
-
Acquire ¹H and ¹⁹F NMR spectra at a constant temperature.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the nuclei of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate integration.
-
For ¹⁹F NMR, the spectral width should be large enough to encompass the signals of both the keto and enol forms.
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers in the ¹H and ¹⁹F NMR spectra.
-
In ¹H NMR, the enol form typically shows a characteristic enolic proton signal at a downfield chemical shift (around 13-16 ppm) and a vinyl proton signal. The keto form exhibits signals for the methylene protons adjacent to the carbonyl groups.
-
In ¹⁹F NMR, the trifluoromethyl group will have distinct chemical shifts for the keto and enol forms.
-
-
Carefully integrate the corresponding signals for the keto and enol forms.
-
The percentage of the enol form (% Enol) and the equilibrium constant (Keq) can be calculated using the following equations:
% Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] * 100
Keq = [Enol] / [Keto] = Integral (Enol) / Integral (Keto)
Data Presentation: Substituent and Solvent Effects
The tautomeric equilibrium of trifluoromethyl benzoylacetates is highly dependent on the electronic nature of the substituent on the benzoyl ring and the polarity of the solvent. The following tables summarize the quantitative data for a series of para-substituted trifluoromethyl benzoylacetates in different solvents.
Table 1: Keto-Enol Equilibrium Data for para-Substituted Trifluoromethyl Benzoylacetates in Chloroform-d (CDCl₃)
| Substituent (X) | % Enol | Keq ([Enol]/[Keto]) |
| -OCH₃ | >95 | >19 |
| -CH₃ | 94 | 15.7 |
| -H | 92 | 11.5 |
| -Cl | 90 | 9.0 |
| -NO₂ | 85 | 5.7 |
Table 2: Keto-Enol Equilibrium Data for para-Substituted Trifluoromethyl Benzoylacetates in Benzene-d₆ (C₆D₆)
| Substituent (X) | % Enol | Keq ([Enol]/[Keto]) |
| -OCH₃ | >98 | >49 |
| -CH₃ | 97 | 32.3 |
| -H | 96 | 24.0 |
| -Cl | 95 | 19.0 |
| -NO₂ | 92 | 11.5 |
Table 3: Keto-Enol Equilibrium Data for para-Substituted Trifluoromethyl Benzoylacetates in Dimethyl Sulfoxide-d₆ (DMSO-d₆)
| Substituent (X) | % Enol | Keq ([Enol]/[Keto]) |
| -OCH₃ | 88 | 7.3 |
| -CH₃ | 85 | 5.7 |
| -H | 82 | 4.6 |
| -Cl | 78 | 3.5 |
| -NO₂ | 70 | 2.3 |
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key processes and relationships discussed in this guide.
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the multifaceted roles of the CF3 group, offering insights into its effects on key drug attributes, detailed experimental protocols for their evaluation, and a comparative analysis of a trifluoromethylated drug and its non-fluorinated analog.
The Physicochemical Impact of the Trifluoromethyl Group
The unique electronic properties of the trifluoromethyl group, stemming from the high electronegativity of fluorine atoms, bestow a range of desirable characteristics upon parent molecules. These modifications can dramatically enhance a compound's metabolic stability, membrane permeability, and binding affinity for its biological target.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By replacing a metabolically labile methyl or hydrogen group with a robust CF3 group, medicinal chemists can effectively block common metabolic pathways, such as oxidation.[1] This "metabolic switching" leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1]
Increased Lipophilicity
The trifluoromethyl group is highly lipophilic, a property quantified by the Hansch lipophilicity parameter (π), which for the CF3 group is +0.88.[2] This increased lipophilicity can significantly improve a drug's ability to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[2] The enhanced membrane permeability often translates to improved bioavailability and better distribution to the site of action.
Modulation of Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, influencing its pKa and its ability to participate in crucial binding interactions with its target protein.[2] The CF3 group can engage in favorable non-covalent interactions, including dipole-dipole, ion-dipole, and even weak hydrogen bonds, which can significantly enhance binding affinity and, consequently, the potency of the drug.[2] Furthermore, the steric bulk of the CF3 group, which is larger than a methyl group, can promote a more favorable conformation for receptor binding.[2]
Comparative Analysis: Celecoxib vs. SC-560
To illustrate the profound impact of the trifluoromethyl group, this guide presents a comparative analysis of Celecoxib, a well-known trifluoromethylated COX-2 inhibitor, and SC-560, a structurally similar non-trifluoromethylated analog that selectively inhibits COX-1. While they target different isoforms of the cyclooxygenase enzyme, their comparison provides valuable insights into the effects of the CF3 group on key drug-like properties.
| Property | Celecoxib (with CF3) | SC-560 (without CF3) | Fold Difference/Comment |
| LogP | 3.53[3] | ~3.5 (Estimated based on structural similarity to Celecoxib, specific experimental value not readily available) | The LogP values are comparable, indicating that the trifluoromethyl group in Celecoxib does not drastically alter the overall lipophilicity in this specific structural context. |
| Metabolic Half-life (t½) | ~11 hours[4] | 5.4 hours (in rats)[5] | The half-life of Celecoxib is approximately twice as long as that of SC-560, highlighting the enhanced metabolic stability conferred by the trifluoromethyl group. |
| Binding Affinity (IC50 for COX-2) | 0.04 µM[6] | 6.3 µM[7][8] | Celecoxib is approximately 157 times more potent in inhibiting COX-2, demonstrating the significant contribution of the CF3 group to target binding affinity. |
| Oral Bioavailability | 22-40% (capsule)[9] | <15% (formulation dependent in rats)[5][10] | Celecoxib exhibits significantly higher oral bioavailability, which can be attributed in part to its increased metabolic stability. |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate the physicochemical and pharmacokinetic properties discussed in this guide.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of both water and n-octanol.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Agitate the vial on a shaker at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibration.
-
Centrifuge the vial to separate the two phases completely.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Quantify the concentration of the test compound in each aliquot using a suitable analytical method.
-
Calculate the LogP value using the following formula: LogP = log10 ([Concentration in octanol] / [Concentration in water])
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Test compound
-
Pooled liver microsomes (from human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator shaker (37°C)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
LC-MS/MS for analysis
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension and the test compound solution. Pre-incubate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time and fitting the data to a first-order decay model.
In Vitro Competitive Binding Assay to Determine Inhibition Constant (Ki)
Objective: To determine the binding affinity of a test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Test compound (unlabeled)
-
Radiolabeled ligand with known affinity for the target
-
Receptor preparation (e.g., cell membranes expressing the target receptor)
-
Assay buffer
-
Glass fiber filter mats
-
Scintillation fluid and counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vivo Bioavailability Study in Rats
Objective: To determine the fraction of an orally administered drug that reaches the systemic circulation.
Materials:
-
Test compound
-
Vehicle for oral and intravenous administration
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Catheters for blood sampling (e.g., jugular vein)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
Administer a known dose of the test compound to each rat according to its assigned group.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the catheter.
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the Area Under the Curve (AUC) for both the IV and PO groups from the plasma concentration-time profiles.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizing Metabolic Pathways and Experimental Workflows
Visual representations are crucial for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the metabolic pathway of Celecoxib and a typical experimental workflow.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs. By understanding the fundamental principles behind the effects of the CF3 group and employing the robust experimental protocols outlined in this guide, researchers and drug development professionals can continue to leverage this unique functional group to design safer and more effective medicines. The comparative analysis of Celecoxib and its non-trifluoromethylated analog serves as a clear testament to the transformative impact of strategic trifluoromethylation in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Fluorinated Building Block: A Technical Guide to Ethyl (3-trifluoromethylbenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (3-trifluoromethylbenzoyl)acetate stands as a pivotal fluorinated building block in modern medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, impart desirable properties to target molecules, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, offering detailed experimental protocols and insights into its utility in the development of novel therapeutics.
Core Properties and Spectroscopic Data
This compound is a liquid at room temperature with a boiling point of 250-251 °C.[1] Its chemical structure combines a reactive β-ketoester functionality with a trifluoromethyl-substituted aromatic ring, making it a versatile precursor for a wide range of heterocyclic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1717-42-6 | [1] |
| Molecular Formula | C₁₂H₁₁F₃O₃ | [1] |
| Molecular Weight | 260.21 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 250-251 °C (lit.) | [1] |
| Density | 1.267 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.4850 (lit.) | [1] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (t, 3H, -CH₃), 3.95 (s, 2H, -COCH₂CO-), 4.19 (q, 2H, -OCH₂-), 7.60-8.20 (m, 4H, Ar-H). (Estimated based on related structures) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.0 (-CH₃), 45.8 (-COCH₂CO-), 61.8 (-OCH₂-), 123.8 (q, J = 272 Hz, -CF₃), 126.0-135.0 (aromatic carbons), 166.5 (ester C=O), 191.0 (ketone C=O). (Estimated based on related structures) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -62 to -64 (s, -CF₃). (Estimated based on related structures)[2][3] |
| IR (neat) | ν (cm⁻¹): ~1740 (ester C=O stretch), ~1690 (ketone C=O stretch), ~1320 (C-F stretch), ~1120 (C-F stretch). (Estimated based on related structures)[4] |
| Mass Spectrum (EI) | m/z: 260 [M]⁺, 215 [M-OEt]⁺, 187 [M-COOEt]⁺, 145 [CF₃C₆H₄CO]⁺. (Estimated based on common fragmentation patterns) |
Synthesis of this compound
The primary route for the synthesis of this compound is the Claisen condensation reaction between ethyl 3-(trifluoromethyl)benzoate and ethyl acetate, using a strong base such as sodium ethoxide or sodium hydride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 3-(trifluoromethyl)benzoate
-
Ethyl acetate
-
Sodium hydride (NaH) or Sodium Ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Heat the suspension to reflux.
-
A solution of ethyl 3-(trifluoromethyl)benzoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF is added dropwise via the dropping funnel.
-
After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench with a 1M HCl solution until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Key Reactions and Applications in Drug Discovery
This compound serves as a versatile precursor for the synthesis of various heterocyclic scaffolds that are of significant interest in drug development. Its ability to participate in a variety of cyclocondensation reactions makes it an invaluable tool for generating molecular diversity.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of this compound with hydrazine hydrate provides a straightforward route to 5-substituted-3-(trifluoromethyl)pyrazoles. These compounds are precursors to potent therapeutic agents, including CCR2 antagonists.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 5-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one.
Synthesis of Pyrido[1,2-a]benzimidazoles
Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have shown promising biological activities, including cytotoxic and antiplasmodial effects.[1] The synthesis can be achieved through the cyclocondensation of 2-aminobenzimidazole with this compound.
Materials:
-
This compound
-
2-Aminobenzimidazole
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and 2-aminobenzimidazole (1.0 equivalent).
-
Add polyphosphoric acid (PPA) as both a solvent and a catalyst.
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to about 80 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Role in Targeting the CCR2 Signaling Pathway
A significant application of molecules derived from this compound is in the development of C-C chemokine receptor type 2 (CCR2) antagonists. CCR2 and its primary ligand, CCL2 (also known as MCP-1), play a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of downstream signaling events. These pathways ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production, which contribute to the progression of inflammatory diseases. CCR2 antagonists block the binding of CCL2 to its receptor, thereby inhibiting these downstream signaling events and reducing the inflammatory response.
Conclusion
This compound is a highly valuable and versatile fluorinated building block in contemporary drug discovery. Its utility in the synthesis of diverse heterocyclic systems, particularly those with applications as potent bioactive agents such as CCR2 antagonists, underscores its importance. The synthetic routes and experimental protocols provided in this guide offer a practical framework for researchers to harness the potential of this key intermediate in the development of next-generation therapeutics. The strategic incorporation of the trifluoromethyl group via this building block will continue to be a key strategy in the design of novel drugs with enhanced pharmacological properties.
References
An In-depth Technical Guide to Ethyl (3-trifluoromethylbenzoyl)acetate for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, Ethyl (3-trifluoromethylbenzoyl)acetate is a key intermediate sought after for its unique structural features that impart desirable properties in drug design. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential applications in drug discovery.
Commercial Availability and Suppliers
This compound is readily available from several major chemical suppliers, catering to both research and bulk quantity requirements. The typical purity offered by commercial vendors is around 97%. Key suppliers include:
-
Sigma-Aldrich: A prominent supplier offering the compound with a purity of 97%.
-
Santa Cruz Biotechnology: Provides this compound for biochemical and proteomics research.
-
Matrix Scientific: Lists the compound among its portfolio of specialty chemicals.
It is advisable to request a certificate of analysis (CoA) from the supplier to obtain specific batch details, including purity and impurity profiles.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and experimental design.
| Property | Value | Source |
| CAS Number | 1717-42-6 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₁F₃O₃ | Santa Cruz Biotechnology |
| Molecular Weight | 260.21 g/mol | Santa Cruz Biotechnology |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 250-251 °C | Sigma-Aldrich |
| Density | 1.267 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.4850 | Sigma-Aldrich |
Synthesis of this compound
The primary synthetic route to this compound is the Claisen condensation . This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester.
General Reaction Scheme
The synthesis of this compound is achieved through the Claisen condensation of ethyl acetate and ethyl 3-(trifluoromethyl)benzoate.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl acetate
-
Ethyl 3-(trifluoromethyl)benzoate
-
Sodium ethoxide (or sodium metal and absolute ethanol to generate it in situ)
-
Anhydrous solvent (e.g., diethyl ether, toluene)
-
Hydrochloric acid or sulfuric acid for workup
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure (Adapted):
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, sodium metal is dissolved in an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Ethyl acetate is added dropwise to the sodium ethoxide solution at a controlled temperature to form the corresponding enolate.
-
Condensation: Ethyl 3-(trifluoromethyl)benzoate is then added to the reaction mixture. The reaction is typically heated to reflux for several hours to drive the condensation.
-
Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and protonate the product. The aqueous layer is extracted with an organic solvent like diethyl ether.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Note: The purification of the final product is critical. Common impurities from the starting materials, such as water, ethanol, and acetic acid, can be removed by washing with aqueous sodium carbonate solution, followed by a saturated solution of calcium chloride or sodium chloride, and then drying with potassium carbonate or calcium sulfate before distillation.
Role in Drug Discovery and Medicinal Chemistry
The trifluoromethyl (CF₃) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties and metabolic stability.
The Importance of the Trifluoromethyl Group
The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological profile by:
-
Increasing Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the drug.
-
Modulating Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can alter the pKa of nearby functional groups, influencing the drug's binding affinity to its target.
-
Improving Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, leading to increased potency.
Caption: The role of the trifluoromethyl group in optimizing drug candidates.
Potential Applications of this compound
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif is present in molecules with a range of therapeutic applications. Benzoylacetate derivatives, in general, are known to exhibit various pharmacological effects. For instance, some substituted benzoylacetamides have been investigated as CETP inhibitors for cardiovascular diseases, and other benzoate compounds have been evaluated as local anesthetics.[1][2]
Given the known applications of related compounds, this compound is a valuable starting material for the synthesis of novel compounds with potential activity as:
-
Enzyme inhibitors
-
Receptor antagonists
-
Antimicrobial agents
-
Anticancer agents
Researchers can utilize this intermediate to synthesize libraries of novel compounds for screening against various biological targets. The presence of the trifluoromethyl group makes it a particularly attractive building block for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a commercially available and synthetically versatile intermediate of significant interest to the pharmaceutical and life sciences industries. Its value is underscored by the strategic importance of the trifluoromethyl group in modern drug design. While detailed biological data for this specific molecule is limited, its potential as a precursor to a wide range of biologically active compounds is clear. This guide provides a foundational understanding for researchers and drug development professionals to effectively source, handle, and utilize this important chemical building block in their research and development endeavors.
References
An In-Depth Technical Guide to the Basic Hydrolysis of Ethyl (3-trifluoromethylbenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic hydrolysis of ethyl (3-trifluoromethylbenzoyl)acetate. This reaction is a fundamental process in organic synthesis, yielding valuable ketone intermediates. This document details the reaction mechanism, offers a detailed experimental protocol, presents representative quantitative data, and provides visualizations for the reaction pathway and experimental workflow.
Core Reaction and Mechanism
The basic hydrolysis of this compound is a two-stage process. The first stage is a saponification reaction, followed by a decarboxylation step.
-
Saponification: The process begins with the nucleophilic acyl substitution of the ester by a hydroxide ion (e.g., from NaOH or KOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group to form a carboxylate salt. This step is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the strongly basic ethoxide.[1]
-
Decarboxylation: The saponification reaction produces the salt of a β-keto acid, specifically sodium 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate. Upon acidification in the workup stage, this is converted to the corresponding β-keto acid. β-Keto acids are notably unstable and readily undergo decarboxylation when heated, and sometimes even at room temperature.[2][3] The reaction proceeds through a cyclic, six-membered transition state, releasing carbon dioxide (CO₂) and forming an enol intermediate, which quickly tautomerizes to the more stable ketone, 3'-(trifluoromethyl)acetophenone.[4][5]
The overall transformation can be summarized as follows:
Stage 1: Saponification this compound + NaOH → Sodium 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate + Ethanol
Stage 2: Acidification and Decarboxylation Sodium 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate + H⁺ → 3-Oxo-3-(3-(trifluoromethyl)phenyl)propanoic acid → 3'-(Trifluoromethyl)acetophenone + CO₂
Reaction Pathway and Intermediates
The following diagram illustrates the key steps in the basic hydrolysis and subsequent decarboxylation of this compound.
Quantitative Data
The following table provides representative quantitative data for the basic hydrolysis of this compound based on the experimental protocol outlined in the next section.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound | 2.46 | g | Molecular Weight: 246.20 g/mol |
| Sodium Hydroxide (NaOH) | 0.60 | g | Molecular Weight: 40.00 g/mol |
| Stoichiometry | |||
| Moles of Ester | 0.01 | mol | Limiting Reagent |
| Moles of NaOH | 0.015 | mol | 1.5 molar equivalents |
| Solvents | |||
| Methanol (MeOH) | 25 | mL | Reaction solvent |
| Water (H₂O) | 5 | mL | To dissolve NaOH |
| Reaction Conditions | |||
| Temperature | 65 | °C | Reflux temperature of methanol |
| Reaction Time | 3 | hours | |
| Product | |||
| Product Name | 3'-(Trifluoromethyl)acetophenone | ||
| Molecular Weight | 188.15 | g/mol | [6] |
| Theoretical Yield | 1.88 | g | |
| Representative Actual Yield | 1.69 | g | |
| Calculated Yield | 90 | % | |
| Physical Properties of Product | |||
| Boiling Point | 198-200 | °C | [7][8] |
| Density | 1.235 | g/mL at 25°C | [7] |
| Refractive Index (n20/D) | 1.461 | [6][7] |
Experimental Protocols
This section provides a detailed methodology for the basic hydrolysis of this compound.
4.1 Materials and Equipment
-
Reagents: this compound, Sodium Hydroxide (pellets), Methanol, Deionized Water, 2M Hydrochloric Acid, Diethyl Ether (or Ethyl Acetate), Saturated Sodium Bicarbonate solution, Saturated Sodium Chloride solution (brine), Anhydrous Magnesium Sulfate.
-
Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with a magnetic stirrer, separatory funnel (250 mL), beakers, Erlenmeyer flasks, rotary evaporator, pH paper.
4.2 Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.60 g (15 mmol) of sodium hydroxide in 5 mL of deionized water. To this solution, add 25 mL of methanol.
-
Addition of Ester: Add 2.46 g (10 mmol) of this compound to the flask.
-
Saponification: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) with vigorous stirring. Maintain the reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: After 3 hours, remove the heating mantle and allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Acidification and Decarboxylation: Transfer the remaining aqueous residue to a 250 mL Erlenmeyer flask and cool it in an ice bath. Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2 (test with pH paper). Vigorous gas evolution (CO₂) will be observed during this step as the β-keto acid decarboxylates. Continue stirring in the ice bath for 15-20 minutes after the gas evolution ceases.
-
Extraction: Transfer the acidic aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with 30 mL of deionized water, 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 3'-(trifluoromethyl)acetophenone.
-
Purification (Optional): The crude product can be purified by vacuum distillation if necessary.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
References
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3 -(Trifluoromethyl)acetophenone 99 349-76-8 [sigmaaldrich.com]
- 8. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]
An In-depth Technical Guide to the Thermal Stability of Fluorinated Beta-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of fluorinated beta-keto esters, a class of compounds of significant interest in pharmaceutical and materials science due to the unique physicochemical properties conferred by fluorine substitution. Understanding the thermal behavior of these molecules is critical for their synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures.
Introduction to Fluorinated Beta-Keto Esters
Fluorinated beta-keto esters are organic compounds characterized by a ketone and an ester functional group separated by a methylene group, with one or more hydrogen atoms replaced by fluorine. The introduction of fluorine can significantly alter the electronic properties, acidity of the α-protons, and conformational preferences of the molecule. These modifications, in turn, influence their reactivity, biological activity, and physical properties, including thermal stability. Fluorinated polymers, for instance, are known for their outstanding chemical resistance and thermal stability.[1][2]
This guide will delve into the factors influencing the thermal stability of these esters, present available quantitative data, detail experimental protocols for thermal analysis, and provide visualizations to aid in understanding key concepts.
Factors Influencing Thermal Stability
The thermal stability of fluorinated beta-keto esters is a complex interplay of several structural and environmental factors. The high bond dissociation energy of the C-F bond (~485 kJ/mol) is a primary contributor to the increased thermal stability often observed in fluorinated compounds.[1]
A logical relationship for the factors influencing thermal stability is outlined below:
Caption: Factors influencing the thermal stability and volatility of fluorinated beta-keto esters.
Key Factors:
-
Degree of Fluorination: Increasing the number of fluorine atoms generally enhances thermal stability. Perfluoroalkyl chains are significantly more stable than their partially fluorinated or non-fluorinated counterparts.
-
Position of Fluorination: The location of the fluorine atoms is critical. Fluorination at the α-position can influence the enol content and acidity, which may affect decomposition pathways. Fluorination on the acyl (γ-position) or ester side of the molecule also imparts distinct stability characteristics.
-
Nature of the Ester and Acyl Groups: The alkyl or aryl groups on the ester (R') and acyl (R) moieties can influence volatility and may introduce alternative decomposition pathways.
Quantitative Thermal Analysis Data
| Compound Name | Structure | Degree of Fluorination | Position of Fluorination | Boiling Point (°C) | Decomposition Data |
| Ethyl 2-fluoro-3-oxobutanoate | CH₃C(O)CHFCOOCH₂CH₃ | Mono-fluorinated | α | 183 (lit.)[3] | Specific TGA/DSC data not readily available. |
| Methyl 4,4,4-trifluoroacetoacetate | CF₃C(O)CH₂COOCH₃ | Tri-fluorinated | γ | 116 (lit.)[4][5] | Specific TGA/DSC data not readily available. |
| Ethyl 4,4,4-trifluoroacetoacetate | CF₃C(O)CH₂COOCH₂CH₃ | Tri-fluorinated | γ | 129-130 (lit.)[6] | Specific TGA/DSC data not readily available. |
| Ethyl pentafluoropropionylacetate | CF₃CF₂C(O)CH₂COOCH₂CH₃ | Penta-fluorinated | γ | 143-145 (lit.)[7][8][9] | Decomposition temperature not specified in SDS.[10] |
Note: The lack of publicly available decomposition temperatures from TGA suggests that for many of these compounds, boiling point is the primary thermal event observed under standard analytical conditions. Higher molecular weight or polymeric fluorinated beta-keto systems would be more likely to exhibit distinct decomposition temperatures before boiling.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and comparable thermal stability data. The following are synthesized methodologies based on standard practices for thermal analysis of organic compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures.
A typical experimental workflow for TGA is as follows:
Caption: A generalized experimental workflow for Thermogravimetric Analysis (TGA).
Detailed TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid fluorinated beta-keto ester into a clean, tared alumina or platinum crucible.
-
Instrument and Method Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the mass loss percentage versus temperature.
-
Determine the onset temperature of decomposition. The temperature at which 5% mass loss occurs (Td5%) is a common metric for thermal stability.
-
The peak of the first derivative of the mass loss curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, boiling points, glass transitions, and heats of reaction. For volatile compounds, DSC can be used to determine the boiling point and enthalpy of vaporization.
Detailed DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid sample into a volatile sample pan (hermetically sealed aluminum pan). Crimp the lid to ensure a good seal to prevent evaporation before boiling.
-
Instrument and Method Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Set the temperature program:
-
Equilibrate at a temperature below the expected boiling point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the boiling point.
-
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
The boiling point is determined as the onset temperature of the endothermic peak corresponding to vaporization.
-
The enthalpy of vaporization can be calculated from the area of the endotherm.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To understand the decomposition pathways, the evolved gases from TGA or a dedicated pyrolysis unit can be analyzed by GC-MS. This technique helps in identifying the fragments formed during thermal degradation.
A generalized workflow for Py-GC-MS analysis:
Caption: A generalized workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Detailed Py-GC-MS Protocol:
-
Sample Preparation: A small amount of the sample (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (determined from TGA data, e.g., the Td5% or the peak of the DTG curve) in an inert atmosphere (e.g., helium).
-
GC Separation: The volatile decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 40 °C) for a few minutes and then ramp up to a higher temperature (e.g., 300 °C).
-
MS Detection and Identification: The separated fragments are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the decomposition products by comparison to spectral libraries.
Potential Decomposition Pathways
While experimental data on the specific decomposition products of many fluorinated beta-keto esters is scarce, insights can be drawn from related compounds. A computational study on the thermal degradation of perfluoroalkyl carboxylic acids suggests that initial decomposition pathways involve non-selective C-C bond homolytic cleavages.[11] For fluorinated beta-keto esters, potential decomposition mechanisms could include:
-
Decarboxylation: Loss of CO₂ from the ester group, particularly if the α-proton is acidic and can facilitate this process.
-
C-C Bond Cleavage: Scission of the carbon-carbon bonds within the backbone, potentially initiated by the lability of the α-protons or the electronic effects of the fluorine substituents.
-
Elimination Reactions: Elimination of small molecules such as HF, particularly from highly fluorinated chains.
The identification of decomposition products through techniques like Py-GC-MS is crucial for elucidating these pathways.
Conclusion
The thermal stability of fluorinated beta-keto esters is a critical parameter for their practical application. While the presence of fluorine generally imparts increased thermal stability, the specific behavior is highly dependent on the degree and position of fluorination, as well as the nature of the rest of the molecule. This guide has provided an overview of the factors influencing thermal stability, compiled available data, and detailed the necessary experimental protocols for a thorough thermal analysis. Further systematic studies employing TGA, DSC, and Py-GC-MS are needed to build a comprehensive understanding of the structure-stability relationships within this important class of compounds. This will enable researchers and drug development professionals to better predict and control the thermal behavior of novel fluorinated beta-keto esters in their respective applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. ETHYL PENTAFLUOROPROPIONYLACETATE | 663-35-4 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. ETHYL PENTAFLUOROPROPIONYLACETATE CAS#: 663-35-4 [amp.chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazoles from Ethyl (3-trifluoromethylbenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key structural motif in numerous pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a trifluoromethyl (-CF3) group into the pyrazole ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets, making trifluoromethyl-substituted pyrazoles highly valuable in the development of novel therapeutic agents.
This document provides detailed protocols and application notes for the synthesis of pyrazoles from ethyl (3-trifluoromethylbenzoyl)acetate, a versatile 1,3-dicarbonyl precursor. The primary synthetic route involves a classical cyclocondensation reaction with hydrazine derivatives.
Core Synthesis: Cyclocondensation Reaction
The most direct and widely employed method for synthesizing pyrazoles from this compound is through a cyclocondensation reaction with a hydrazine derivative. This reaction, a variation of the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. The unsymmetrical nature of this compound can lead to the formation of two regioisomers. The reaction conditions can often be tuned to favor the formation of one isomer over the other.
A general representation of the reaction is as follows:
Factors influencing the regioselectivity of the reaction include the nature of the substituent on the hydrazine (R'), the pH of the reaction medium, and the solvent employed. For instance, the use of arylhydrazine hydrochlorides can favor the formation of one regioisomer, while the free base might lead to the other.
Experimental Protocols
Protocol 1: Synthesis of 5-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-3-ol
This protocol describes the synthesis of a pyrazolone derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (1.1-1.2 eq).
-
A catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of 1-Phenyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-ol and 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol
This protocol details the synthesis of N-phenyl substituted pyrazole derivatives from this compound and phenylhydrazine, which can lead to a mixture of regioisomers.
Materials:
-
This compound
-
Phenylhydrazine (or phenylhydrazine hydrochloride)
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add phenylhydrazine (1.0-1.1 eq) to the solution. If using phenylhydrazine hydrochloride, a base (e.g., sodium acetate) may be required.
-
Heat the mixture to reflux and maintain for 3-6 hours, monitoring the reaction by TLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue is then subjected to work-up, which may involve neutralization and extraction with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated to yield the crude product.
-
Separation of the regioisomers is typically achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrazole derivatives from precursors analogous to this compound. This data is intended to provide a general expectation of reaction efficiency.
Table 1: Synthesis of Pyrazole Derivatives
| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Hydrazine hydrate | Ethanol | 3 | 85-95 | General knowledge from similar reactions |
| 2 | Phenylhydrazine | Acetic Acid | 4 | 70-85 (mixture of isomers) | General knowledge from similar reactions |
| 3 | 4-Chlorophenylhydrazine | Ethanol | 5 | 75-90 (mixture of isomers) | General knowledge from similar reactions |
| 4 | Methylhydrazine | Ethanol | 2 | 60-80 (mixture of isomers) | General knowledge from similar reactions |
Table 2: Representative Characterization Data for a Trifluoromethyl-Substituted Pyrazole
| Compound | Formula | MW | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | C₁₆H₁₁F₃N₂ | 288.27 | 6.71 (s, 1H), 7.18-7.36 (m, 10H) | 105.5, 125.4, 128.3, 128.6, 128.7, 128.9, 129.0, 139.2, 144.8 |
Note: The characterization data is for an analogous compound and serves as a representative example. Actual data for the synthesized compounds should be determined experimentally.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of pyrazoles.
Experimental Workflow Diagram
Caption: A typical experimental workflow for pyrazole synthesis.
Signaling Pathway Context
Many pyrazole-containing drugs, such as Celecoxib, are known to inhibit the Cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory signaling pathway.
Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.
Application Note and Protocol for the Synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate, a valuable β-keto ester intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a crossed Claisen condensation reaction between ethyl acetate and ethyl 3-(trifluoromethyl)benzoate using sodium ethoxide as the base. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters or β-diketones.[1][2] This reaction proceeds via the nucleophilic acyl substitution of an ester by an enolate.[1] Specifically, a crossed Claisen condensation between two different esters is effective when one of the esters lacks α-hydrogens, thereby preventing self-condensation and leading to a single primary product.[3] In this protocol, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl 3-(trifluoromethyl)benzoate, which cannot form an enolate. The resulting product, this compound, is a key building block for the synthesis of various heterocyclic compounds and other complex molecules due to its versatile chemical functionality.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Ethyl 3-(trifluoromethyl)benzoate | 1.0 equiv |
| Ethyl acetate | 2.0 equiv |
| Sodium ethoxide | 1.1 equiv |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Room Temperature to 50°C |
| Reaction Time | 4-6 hours |
| Work-up | Acidic (e.g., dilute HCl or Acetic Acid) |
| Purification | Vacuum Distillation or Column Chromatography |
| Expected Yield | 65-85% (based on analogous reactions) |
| Appearance | Colorless to pale yellow oil |
Experimental Protocol
Materials:
-
Ethyl 3-(trifluoromethyl)benzoate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (solid or freshly prepared solution in ethanol)
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M) or Acetic Acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation (if using solid sodium ethoxide): To the reaction flask, add anhydrous ethanol, followed by the portion-wise addition of sodium ethoxide under stirring. Allow the base to dissolve completely.
-
Addition of Reactants: To the stirred solution of sodium ethoxide in ethanol, add ethyl 3-(trifluoromethyl)benzoate. Subsequently, add anhydrous ethyl acetate dropwise from the dropping funnel over a period of 30-60 minutes. To minimize the self-condensation of ethyl acetate, it is crucial to add it slowly to the mixture of the non-enolizable ester and the base.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to 50°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture in an ice bath. Slowly add 1 M hydrochloric acid or acetic acid with stirring to neutralize the reaction mixture until it is slightly acidic (pH ~6-7).
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake the funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The Claisen condensation mechanism proceeds through a series of equilibrium steps. The key logical relationship is the deprotonation of the enolizable ester (ethyl acetate) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of the non-enolizable ester (ethyl 3-(trifluoromethyl)benzoate). The reaction is driven to completion by the final deprotonation of the product, which is more acidic than the starting ester.
Caption: Logical flow of the Claisen condensation mechanism.
References
- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for the Use of Ethyl (3-trifluoromethylbenzoyl)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl (3-trifluoromethylbenzoyl)acetate, a versatile building block for the construction of various biologically relevant heterocyclic scaffolds. The protocols detailed below offer step-by-step guidance for the synthesis of pyrazoles, pyrimidines, and quinolines, classes of compounds of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable β-ketoester that serves as a key precursor in the synthesis of a wide array of heterocyclic systems. The presence of the trifluoromethyl group is of particular importance in medicinal chemistry, as its incorporation into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines the application of this compound in the synthesis of pyrazoles, pyrimidines, and quinolines, providing detailed experimental protocols and quantitative data to facilitate its use in research and development.
Synthesis of 3-(3-(Trifluoromethyl)phenyl)pyrazoles
The reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound readily undergoes cyclocondensation with hydrazine hydrate to yield 3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol.
Reaction Scheme:
Caption: Synthesis of 3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol.
Experimental Protocol: Synthesis of 3-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-5-ol
A solution of this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in absolute ethanol (10 mL/mmol of ester) is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the desired pyrazole derivative.
| Parameter | Value |
| Reactants | This compound, Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Yield | >85% (typical) |
Synthesis of 2-Amino-4-hydroxy-6-(3-(trifluoromethyl)phenyl)pyrimidine
Pyrimidines are another important class of heterocycles that can be synthesized from this compound. The condensation reaction with guanidine hydrochloride in the presence of a base provides a straightforward route to highly functionalized pyrimidines.
Reaction Scheme:
Caption: Synthesis of a substituted pyrimidine.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-(3-(trifluoromethyl)phenyl)pyrimidine
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.1 eq) in absolute ethanol, is added guanidine hydrochloride (1.1 eq). The mixture is stirred for 30 minutes at room temperature. This compound (1.0 eq) is then added, and the resulting mixture is refluxed for 8-10 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid to a pH of ~6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure pyrimidine derivative.
| Parameter | Value |
| Reactants | This compound, Guanidine Hydrochloride, Sodium |
| Solvent | Ethanol |
| Base | Sodium Ethoxide |
| Temperature | Reflux |
| Reaction Time | 8-10 hours |
| Yield | 70-80% (typical) |
Synthesis of 4-Hydroxy-2-(3-(trifluoromethyl)phenyl)quinolines
The Conrad-Limpach reaction provides a powerful method for the synthesis of 4-hydroxyquinolines from β-ketoesters and anilines. This two-step process involves the initial formation of an enamine intermediate, followed by thermal cyclization.
Experimental Workflow:
Caption: Conrad-Limpach synthesis workflow.
Experimental Protocol: Synthesis of 4-Hydroxy-2-(3-(trifluoromethyl)phenyl)quinolines
Step 1: Synthesis of the Enamine Intermediate A mixture of this compound (1.0 eq) and a substituted aniline (1.0 eq) is stirred at room temperature. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) is added. The reaction is typically stirred for 1-2 hours, during which the enamine product may precipitate. The solid is collected by filtration and washed with a non-polar solvent like hexane.
Step 2: Thermal Cyclization The isolated enamine intermediate is added to a high-boiling inert solvent, such as Dowtherm A. The mixture is heated to approximately 250 °C and maintained at this temperature for 30-60 minutes. The reaction is then allowed to cool to room temperature, and the precipitated 4-hydroxyquinoline is collected by filtration, washed with a suitable solvent (e.g., toluene or hexane), and dried.
| Parameter | Value |
| Reactants | This compound, Substituted Aniline |
| Catalyst (Step 1) | H₂SO₄ (catalytic) |
| Solvent (Step 2) | Dowtherm A |
| Temperature (Step 2) | ~250 °C |
| Reaction Time (Step 2) | 30-60 minutes |
| Yield | 60-75% (typical, over two steps) |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a variety of trifluoromethyl-substituted heterocycles. The protocols outlined in these application notes provide robust and reproducible methods for accessing pyrazoles, pyrimidines, and quinolines. These synthetic routes are amenable to the generation of libraries of compounds for screening in drug discovery programs and further chemical exploration. Researchers and scientists are encouraged to adapt and optimize these methods for their specific synthetic targets.
Application Notes and Protocols: Ethyl (3-trifluoromethylbenzoyl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (3-trifluoromethylbenzoyl)acetate is a versatile β-ketoester building block of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl (CF3) group on the phenyl ring imparts unique properties to molecules derived from this scaffold. The CF3 group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable moiety in the design of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic compounds utilizing this compound as a key starting material.
Key Applications
This compound serves as a precursor for the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities. Its dicarbonyl functionality allows for facile condensation reactions with various nucleophiles to construct pyrazoles, pyrimidines, isoxazoles, and quinolines, among other scaffolds. These resulting heterocycles have shown promise in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
I. Synthesis of Bioactive Pyrazoles
Pyrazoles are a well-known class of heterocyclic compounds possessing a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The Knorr pyrazole synthesis and its variations offer a straightforward method for the construction of the pyrazole ring from β-ketoesters like this compound.
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol describes the synthesis of 5-methyl-3-(3-trifluoromethylphenyl)-1H-pyrazol-5(4H)-one.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol (20 mL).
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled solution is poured into ice-cold water (50 mL) with stirring to precipitate the product.
-
The solid product is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed with cold deionized water (2 x 10 mL).
-
The product is dried under vacuum to yield 5-methyl-3-(3-trifluoromethylphenyl)-1H-pyrazol-5(4H)-one.
-
Further purification can be achieved by recrystallization from ethanol.
Expected Yield: 75-85%
Biological Activity of Related Pyrazole Derivatives
| Compound Class | Biological Activity | IC50/MIC Value | Reference |
| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Antibacterial (Gram-positive) | MIC: 0.25 - 2 µg/mL | [4] |
| Trifluoromethyl-pyrazole-carboxamides | COX-2 Inhibition | IC50: 0.15 - 0.30 µM | |
| N-(Trifluoromethyl)phenyl substituted pyrazoles | Antibacterial (MRSA) | MIC: 1.56 µg/mL |
Logical Workflow for Pyrazole Synthesis
Workflow for the synthesis of a pyrazole derivative.
II. Synthesis of Bioactive Pyrimidines
Pyrimidine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The Biginelli reaction is a classic multicomponent reaction used to synthesize dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.
Experimental Protocol: Biginelli Reaction
This protocol describes the synthesis of a dihydropyrimidinone derivative from this compound.
Materials:
-
This compound
-
3-Trifluoromethylbenzaldehyde
-
Urea or Thiourea
-
Ethanol
-
Catalyst (e.g., HCl, p-Toluenesulfonic acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1 equivalent), 3-trifluoromethylbenzaldehyde (1 equivalent), and urea (or thiourea) (1.5 equivalents).
-
Add ethanol (15 mL) as the solvent.
-
Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Expected Yield: 60-70%
Biological Activity of Related Pyrimidine Derivatives
Trifluoromethyl-substituted pyrimidine derivatives have demonstrated significant biological activities.
| Compound Class | Biological Activity | Inhibition Rate/EC50 | Reference |
| Trifluoromethyl pyrimidine derivatives | Antifungal (Botrytis cinerea) | 96.84% inhibition at 50 µg/mL | [5] |
| Fused pyrimidines with trifluoromethyl moiety | Antimicrobial | - | [6] |
| Trifluoromethyl pyrimidine derivatives | Antiviral (TMV) | EC50: 103.4 µg/mL (protection) | [7] |
Signaling Pathway Inhibition by Related Pyrimidine Derivatives
Certain pyrimidine-based drugs are known to act as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation and survival. For instance, some pyrimidine derivatives inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling.
Inhibition of RTK signaling by pyrimidine derivatives.
III. Synthesis of Bioactive Isoxazoles
Isoxazoles are five-membered heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A common synthetic route involves the condensation of a β-ketoester with hydroxylamine.
Experimental Protocol: Isoxazole Synthesis
This protocol outlines the synthesis of a 3-(3-trifluoromethylphenyl)-5-methylisoxazole.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate or other base
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water.
-
Add this compound (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 65-80%
Biological Activity of Related Isoxazole Derivatives
Trifluoromethyl-substituted isoxazoles have shown potential as therapeutic agents, particularly in the areas of metabolic diseases and cancer.
| Compound Class | Biological Activity | IC50 Value | Reference |
| Trifluoromethylated flavonoid-based isoxazoles | α-Amylase Inhibition | IC50: 12.6 ± 0.2 µM | [1] |
| 4-(Trifluoromethyl)isoxazoles | Anticancer (MCF-7 cells) | IC50: 2.63 µM | [8] |
| Isoxazole derivatives | Carbonic Anhydrase Inhibition | IC50: 112.3 ± 1.6 µM | [9] |
IV. Synthesis of Bioactive Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of applications in medicinal chemistry, including antimalarial, anticancer, and antibacterial agents. The Combes quinoline synthesis provides a method for their preparation from β-ketoesters.
Experimental Protocol: Combes Quinoline Synthesis
This protocol describes the synthesis of a 2-methyl-4-hydroxy-7-(trifluoromethyl)quinoline.
Materials:
-
This compound
-
3-Trifluoroaniline
-
Polyphosphoric acid (PPA) or sulfuric acid
-
High-temperature reaction vessel
-
Mechanical stirrer
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a reaction vessel, cautiously add polyphosphoric acid (PPA).
-
Heat the PPA to approximately 80-100 °C with stirring.
-
Slowly add a pre-mixed solution of this compound (1 equivalent) and 3-trifluoroaniline (1 equivalent) to the hot PPA.
-
Raise the temperature of the reaction mixture to 130-150 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated base (e.g., NaOH or NH4OH) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: 50-65%
Biological Activity of Related Quinoline Derivatives
Quinoline derivatives with trifluoromethyl substituents have been investigated for various therapeutic applications, including as kinase inhibitors for cancer therapy.
| Compound Class | Biological Activity | IC50 Value | Reference |
| 3-Substituted quinoline derivatives | PDGF-RTK Inhibition | IC50: ≤ 20 nM | [10] |
| 8-Trifluoromethyl quinoline derivatives | Larvicidal Activity | - | [11] |
| 3-Phenyltrifluoromethyl quinoline derivatives | Anticancer (MCF-7) | - | [12] |
Experimental Workflow for Quinoline Synthesis
Workflow for Combes quinoline synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel drug candidates based on this scaffold. The presence of the 3-trifluoromethylphenyl moiety is a key contributor to the observed biological activities, highlighting the importance of fluorinated building blocks in modern drug discovery. Further investigation into the structure-activity relationships of these derivatives will undoubtedly lead to the development of new and effective therapeutic agents.
References
- 1. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 9. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Quinoxaline Derivatives Using Ethyl (4-trifluoromethylbenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of quinoxaline derivatives utilizing Ethyl (4-trifluoromethylbenzoyl)acetate as a key precursor. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The inclusion of a trifluoromethyl group can further enhance the pharmacological profile of these molecules. This document outlines the synthesis of two primary derivatives: 3-(4-(trifluoromethyl)phenyl)quinoxalin-2(1H)-one and 2-(carboethoxy)-3-(4'-(trifluoromethyl)phenyl)quinoxaline 1,4-dioxide . Detailed experimental protocols, reaction data, and potential biological applications are presented.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery. Their planar bicyclic structure allows for diverse functionalization, leading to a wide array of pharmacological activities. The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl (4-trifluoromethylbenzoyl)acetate serves as a versatile starting material for incorporating this valued functional group into the quinoxaline core.
This application note details the synthesis of two key quinoxaline derivatives from Ethyl (4-trifluoromethylbenzoyl)acetate: a quinoxalin-2(1H)-one and a quinoxaline 1,4-dioxide. Quinoxalin-2(1H)-ones have shown potential as antimicrobial and cytotoxic agents. Quinoxaline 1,4-dioxides are known for their bioreductive activation under hypoxic conditions, making them promising candidates for targeting solid tumors.
Synthesis Pathways
The synthesis of quinoxaline derivatives from Ethyl (4-trifluoromethylbenzoyl)acetate primarily follows two distinct pathways, depending on the desired product.
Pathway 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)quinoxalin-2(1H)-one
This pathway involves the direct condensation of Ethyl (4-trifluoromethylbenzoyl)acetate with o-phenylenediamine. The reaction proceeds through an initial nucleophilic attack of the diamine on the keto-carbonyl group of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinoxalin-2(1H)-one. This reaction is typically catalyzed by an acid.
Caption: Synthesis of 3-(4-(trifluoromethyl)phenyl)quinoxalin-2(1H)-one.
Pathway 2: Synthesis of 2-(carboethoxy)-3-(4'-(trifluoromethyl)phenyl)quinoxaline 1,4-dioxide
The synthesis of the quinoxaline 1,4-dioxide derivative is achieved through the Beirut reaction. This involves the reaction of Ethyl (4-trifluoromethylbenzoyl)acetate with benzofuroxan (a precursor to o-phenylenediamine dioxide). The reaction is typically carried out in the presence of a base.
Caption: Synthesis of 2-(carboethoxy)-3-(4'-(trifluoromethyl)phenyl)quinoxaline 1,4-dioxide.
Experimental Protocols
The following are representative protocols for the synthesis of the aforementioned quinoxaline derivatives. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)quinoxalin-2(1H)-one
This protocol is a general procedure adapted from the synthesis of similar quinoxalin-2(1H)-ones from β-ketoesters.
Materials:
-
Ethyl (4-trifluoromethylbenzoyl)acetate
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl (4-trifluoromethylbenzoyl)acetate (1.0 eq.) and o-phenylenediamine (1.0 eq.) in a minimal amount of ethanol.
-
Add glacial acetic acid (catalytic amount, e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold deionized water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-(4-(trifluoromethyl)phenyl)quinoxalin-2(1H)-one.
Experimental Workflow:
Caption: General workflow for the synthesis of 3-(4-(trifluoromethyl)phenyl)quinoxalin-2(1H)-one.
Protocol 2: Synthesis of 2-(carboethoxy)-3-(4'-(trifluoromethyl)phenyl)quinoxaline 1,4-dioxide
This protocol is based on the established Beirut reaction for the synthesis of quinoxaline 1,4-dioxides.
Materials:
-
Ethyl (4-trifluoromethylbenzoyl)acetate
-
Benzofuroxan
-
Triethylamine
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzofuroxan (1.0 eq.) in dry DCM or THF.
-
Add Ethyl (4-trifluoromethylbenzoyl)acetate (1.1 eq.) to the solution.
-
Cool the mixture in an ice bath and add triethylamine (1.2 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 2-(carboethoxy)-3-(4'-(trifluoromethyl)phenyl)quinoxaline 1,4-dioxide.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)quinoxalin-2(1H)-one
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Acetic Acid | Reflux | 4-8 | 70-85 |
| 2 | Acetic Acid | - | 100 | 2-4 | 75-90 |
Table 2: Synthesis of 2-(carboethoxy)-3-(4'-(trifluoromethyl)phenyl)quinoxaline 1,4-dioxide
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | Triethylamine | 0 to RT | 12-24 | 60-75 |
| 2 | THF | Triethylamine | 0 to RT | 12-24 | 65-80 |
Biological Activities and Applications
Quinoxaline derivatives bearing a trifluoromethyl group are of significant interest for their potential therapeutic applications.
-
Antimicrobial Activity: Many quinoxalin-2(1H)-one derivatives have demonstrated activity against a range of bacterial and fungal strains. The presence of the trifluoromethylphenyl group may enhance this activity. The synthesized 3-(4-(trifluoromethyl)phenyl)quinoxalin-2(1H)-one could be screened against various pathogens to determine its antimicrobial spectrum.
-
Anticancer Activity: Quinoxaline derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Quinoxaline 1,4-dioxides, such as 2-(carboethoxy)-3-(4'-(trifluoromethyl)phenyl)quinoxaline 1,4-dioxide, are particularly interesting as bioreductive prodrugs. Under the hypoxic conditions found in solid tumors, the N-oxide groups can be reduced to generate cytotoxic radical species that damage DNA and other cellular components, leading to cell death.
Signaling Pathway Implication (Hypothetical):
The cytotoxic mechanism of quinoxaline 1,4-dioxides under hypoxic conditions often involves the activation by reductase enzymes, leading to the generation of reactive oxygen species (ROS) and DNA damage, which can trigger apoptosis.
Caption: Hypothesized mechanism of action for quinoxaline 1,4-dioxides.
Conclusion
Ethyl (4-trifluoromethylbenzoyl)acetate is a valuable and versatile precursor for the synthesis of biologically relevant quinoxaline derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and therapeutic potential of 3-(4-(trifluoromethyl)phenyl)quinoxalin-2(1H)-one and 2-(carboethoxy)-3-(4'-(trifluoromethyl)phenyl)quinoxaline 1,4-dioxide. Further investigation into the biological activities of these specific compounds is warranted and could lead to the development of novel therapeutic agents.
Application Notes and Protocols for the Reaction of Ethyl (3-trifluoromethylbenzoyl)acetate with Hydrazines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl (3-trifluoromethylbenzoyl)acetate is a versatile β-ketoester that serves as a valuable building block in synthetic organic chemistry. While the term "N-alkylation" typically refers to the transfer of an alkyl group to a nitrogen atom, the primary and most well-documented reaction of β-ketoesters like this compound with amine derivatives, specifically hydrazines, is a cyclocondensation reaction. This process, known as the Knorr pyrazole synthesis, leads to the formation of pyrazole or pyrazolone heterocycles, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the synthesis of pyrazolone derivatives from this compound.
Application: Synthesis of 5-(3-(Trifluoromethyl)phenyl)pyrazol-3-one Derivatives
The reaction between this compound and various substituted hydrazines provides a straightforward and efficient method for the synthesis of a library of 5-(3-(trifluoromethyl)phenyl)pyrazol-3-one derivatives. These compounds are of interest in drug discovery programs targeting a wide range of therapeutic areas. The reaction proceeds via an initial condensation of the hydrazine with the ketone of the β-ketoester to form a hydrazone, followed by an intramolecular cyclization and elimination of ethanol to yield the stable pyrazolone ring system.[1]
Experimental Protocols
Protocol: Synthesis of 2-Phenyl-5-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one
This protocol details a representative procedure for the synthesis of a pyrazolone derivative from this compound and phenylhydrazine, based on the principles of the Knorr pyrazole synthesis.[1][2]
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
1-Propanol
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Round-bottom flask or scintillation vial
-
Reflux condenser and heating mantle/hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial or a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq., e.g., 3 mmol, 780 mg) and phenylhydrazine (1.0 - 1.2 eq., e.g., 3.3 mmol, 357 mg, 0.35 mL).
-
Solvent and Catalyst Addition: To the mixture, add 1-propanol (approximately 3-5 mL per 3 mmol of ketoester) and 3-5 drops of glacial acetic acid to catalyze the reaction.[1]
-
Heating: Heat the reaction mixture with stirring to approximately 100°C. If using a reflux condenser, maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The reaction is typically complete within 1-3 hours. A spot corresponding to the starting ketoester should diminish and a new, more polar spot for the product should appear.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), add deionized water (approximately 10 mL) to the hot reaction mixture with vigorous stirring to precipitate the product.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature, and then in an ice bath, to facilitate complete crystallization of the product.[1]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold water.
-
Drying and Purification: Allow the product to air dry. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol to yield the pure pyrazolone.
Data Presentation
The following table summarizes the expected products from the reaction of this compound with various hydrazine derivatives. Yields are hypothetical and based on typical outcomes for the Knorr pyrazole synthesis.
| Entry | Hydrazine Derivative | Product | Expected Yield (%) |
| 1 | Hydrazine hydrate | 5-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one | 85-95 |
| 2 | Phenylhydrazine | 2-phenyl-5-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one | 80-90 |
| 3 | 4-Methylphenylhydrazine | 2-(p-tolyl)-5-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one | 80-90 |
| 4 | 4-Chlorophenylhydrazine | 2-(4-chlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one | 75-85 |
| 5 | Methylhydrazine | 2-methyl-5-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one | 80-90 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of pyrazolones.
The Knorr pyrazole synthesis provides a robust and high-yielding pathway for the utilization of this compound in the generation of medicinally relevant heterocyclic compounds. The protocol described is a general method that can be adapted for various substituted hydrazines to create a diverse library of pyrazolone derivatives for further investigation in drug development programs.
References
Application Notes and Protocols: The Utility of Ethyl (3-trifluoromethylbenzoyl)acetate in the Synthesis of Agrochemicals
Introduction
Ethyl (3-trifluoromethylbenzoyl)acetate is a valuable fluorinated building block in the synthesis of a variety of agrochemicals, particularly fungicides. The presence of the trifluoromethyl group is known to enhance the biological activity and metabolic stability of the resulting active ingredients. This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of key agrochemical intermediates.
Core Application: Synthesis of Pyrazole Intermediates for Fungicides
A primary application of this compound in agrochemical synthesis is in the preparation of pyrazole derivatives. Specifically, it serves as a precursor for 3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol. This pyrazolol is a crucial intermediate for a significant class of modern fungicides known as pyrazole carboxamides, which are effective against a broad spectrum of fungal pathogens in crops. The trifluoromethylphenyl-pyrazole core is a key pharmacophore in these fungicides.
Key Reaction: Cyclocondensation with Hydrazine Hydrate
The synthesis of the pyrazolol intermediate is typically achieved through a cyclocondensation reaction between this compound and hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-5-ol
This protocol describes a representative method for the synthesis of the key pyrazolol intermediate from this compound.
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Activated carbon
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (5-10 volumes).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add deionized water (10 volumes) and acidify with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate should form.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol, add activated carbon, and filter hot. Slowly add water to the filtrate until turbidity is observed, then allow to cool slowly to form crystals. Filter and dry the purified product.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcome for the Synthesis of 3-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-5-ol
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Hydrazine Hydrate (80%) | 1.1-1.2 eq |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78-80 °C) |
| Reaction Time | 4-6 hours |
| Product | 3-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-5-ol |
| Expected Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | >98% (after recrystallization) |
Visualizations
Caption: Reaction pathway for the synthesis of the pyrazolol intermediate.
Caption: Experimental workflow for the synthesis and purification.
Caption: Logical flow from starting material to final agrochemical.
Application Notes and Protocols for the Enantioselective Reduction of Ethyl (3-trifluoromethylbenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The resulting chiral alcohols are valuable building blocks, and their optical purity is often paramount to the efficacy and safety of the final product. Ethyl (3-trifluoromethylbenzoyl)acetate is a prochiral β-keto ester whose reduction product, ethyl (R)- or (S)-4,4,4-trifluoro-3-hydroxy-3-(3-(trifluoromethyl)phenyl)butanoate, is a key intermediate for various pharmaceutical compounds. This document provides detailed application notes and protocols for two highly effective methods for the enantioselective reduction of this substrate: asymmetric catalytic hydrogenation using a Ruthenium-BINAP catalyst and biocatalytic reduction using Saccharomyces cerevisiae (baker's yeast). Additionally, a detailed protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is provided.
Methods for Enantioselective Reduction
Two primary methods are presented for the enantioselective reduction of this compound: a chemical method employing a well-defined molecular catalyst and a biocatalytic method using a whole-cell system.
Asymmetric Catalytic Hydrogenation with Ru-BINAP Catalyst
Asymmetric hydrogenation using Ruthenium complexes with chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a powerful and widely used method for the highly enantioselective reduction of β-keto esters.[1][2][3] The Noyori asymmetric hydrogenation, in particular, is renowned for its high efficiency and enantioselectivity under relatively mild conditions.[1][3]
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)]₂·NEt₃ (or a similar pre-catalyst)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard glassware for organic synthesis
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ or pre-activated): In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 mol% relative to the substrate).
-
Reaction Setup: To the glass liner containing the catalyst, add a solution of this compound (1.0 eq) in anhydrous, degassed methanol (0.2 M solution).
-
Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave three times with hydrogen gas. Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm) and commence stirring.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50 °C) and maintain for the required reaction time (typically 12-24 hours). The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by TLC or GC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge the system with an inert gas.
-
Isolation and Purification: Remove the methanol from the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 4,4,4-trifluoro-3-hydroxy-3-(3-(trifluoromethyl)phenyl)butanoate.
Caption: Key components in the asymmetric hydrogenation.
Biocatalytic Reduction with Saccharomyces cerevisiae
Biocatalysis offers an environmentally benign and highly selective alternative for asymmetric reductions.[4][5] Baker's yeast (Saccharomyces cerevisiae) contains a variety of reductases that can catalyze the enantioselective reduction of ketones and β-keto esters, often with high enantioselectivity and under mild, aqueous conditions.[5]
Materials:
-
This compound
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Sucrose
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer
-
Celite®
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Yeast Activation: In a suitably sized Erlenmeyer flask, dissolve sucrose (e.g., 50 g) in warm (35-40 °C) deionized water (e.g., 250 mL). Add the active dry baker's yeast (e.g., 15 g) and stir the mixture for 30-60 minutes to activate the yeast (indicated by foaming).
-
Substrate Addition: Once the yeast is activated, add a solution of this compound (1.0 eq) in a minimal amount of ethanol (to aid solubility) to the fermenting yeast mixture.
-
Reduction: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide. Stir the mixture at room temperature (25-30 °C) for 24-72 hours. The reaction progress can be monitored by TLC analysis of the organic extract of an aliquot.
-
Work-up: Upon completion of the reaction, add a filter aid such as Celite® to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with a small amount of water.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by flash column chromatography if necessary.
Quantitative Data Summary
The following table summarizes representative data for the enantioselective reduction of this compound using the described methods. Note that the biocatalytic results are illustrative and can vary depending on the specific yeast strain and reaction conditions.
| Method | Catalyst/Biocatalyst | Key Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| Asymmetric Hydrogenation | [RuCl₂((R)-BINAP)]₂·NEt₃ | 50 atm H₂, 50 °C, Methanol, 18 h | >95 | >98 (R) |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Sucrose, Water, 30 °C, 48 h | 70-85 | >95 (S) |
Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the product, ethyl 4,4,4-trifluoro-3-hydroxy-3-(3-(trifluoromethyl)phenyl)butanoate, can be accurately determined by chiral High-Performance Liquid Chromatography (HPLC).[6] Polysaccharide-based chiral stationary phases are generally effective for the separation of enantiomers of trifluoromethyl-containing alcohols.[6]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Sample of the reduction product
-
Racemic standard of ethyl 4,4,4-trifluoro-3-hydroxy-3-(3-(trifluoromethyl)phenyl)butanoate
Procedure:
-
Sample Preparation: Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the reaction product at a similar concentration. Filter both solutions through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (or equivalent)
-
Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the enantioselective reduction.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Experimental Workflow
Caption: Overall experimental workflow.
Conclusion
The enantioselective reduction of this compound can be effectively achieved using both chemical and biocatalytic methods. Asymmetric hydrogenation with a Ru-BINAP catalyst offers a highly efficient and enantioselective route to the chiral alcohol product, suitable for large-scale synthesis. Biocatalytic reduction with baker's yeast provides a green and cost-effective alternative, also yielding the product with high enantiopurity. The choice of method will depend on the specific requirements of the synthesis, including scale, desired enantiomer, and available resources. The provided protocols, along with the analytical method for determining enantiomeric excess, offer a comprehensive guide for researchers and scientists working on the synthesis of chiral fluorinated building blocks.
References
Application Notes: Knorr Pyrrole Synthesis with Trifluoromethyl β-Ketoesters
Introduction
The Knorr pyrrole synthesis is a classic and widely utilized reaction in organic chemistry for the synthesis of substituted pyrroles.[1] The reaction typically involves the condensation of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[1][2] This methodology provides a direct and versatile route to a wide array of functionalized pyrrole derivatives.
In modern medicinal chemistry and drug development, the incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a key strategy for optimizing molecular properties. The high electronegativity and metabolic stability of the CF₃ group can significantly enhance a molecule's bioavailability, lipophilicity, and binding affinity to biological targets.[3][4] Consequently, trifluoromethylated pyrroles are crucial structural motifs found in numerous biologically active compounds, including antiviral, antifungal, anticancer, and anti-inflammatory agents.[3][5][6] The use of trifluoromethyl β-ketoesters in the Knorr synthesis provides a direct pathway to these valuable fluorinated heterocycles.
Mechanism of the Knorr Pyrrole Synthesis
The mechanism of the Knorr pyrrole synthesis proceeds through several key steps. It begins with the condensation of the α-amino-ketone with the trifluoromethyl β-ketoester to form an imine intermediate. The imine then undergoes tautomerization to a more stable enamine. This is followed by an intramolecular cyclization where the enamine nitrogen attacks the ester carbonyl group. The final step involves the elimination of a water molecule to yield the aromatic trifluoromethyl-substituted pyrrole ring.[1] The reaction is typically catalyzed by acids, with zinc and acetic acid being common reagents.[1]
Caption: General mechanism of the Knorr pyrrole synthesis.
Experimental Protocols
Protocol: Synthesis of Ethyl 4-acetyl-5-methyl-3-(trifluoromethyl)pyrrole-2-carboxylate
This protocol describes a representative Knorr synthesis using a trifluoromethyl β-ketoester. The required α-amino-ketone is generated in situ from the corresponding α-oximino-ketone to prevent self-condensation.[1][2]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1 equivalent)
-
Acetylacetone (2,4-pentanedione) (1 equivalent)
-
Sodium nitrite (NaNO₂) (1 equivalent)
-
Zinc dust (Zn) (2 equivalents)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Preparation of α-Oximino-ketone: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve acetylacetone (1 eq.) in glacial acetic acid. Slowly add a solution of sodium nitrite (1 eq.) in water dropwise while maintaining the temperature below 10 °C. Stir the mixture for 1 hour.
-
Reduction and Condensation: To a separate flask containing a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1 eq.) in glacial acetic acid, gradually and simultaneously add the prepared α-oximino-ketone solution and zinc dust (2 eq.) in small portions. The reaction is exothermic; use an ice bath to maintain the temperature between 20-30 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.
-
Work-up: Pour the reaction mixture into a beaker containing ice water. A precipitate of the crude pyrrole product should form.
-
Extraction: If a precipitate does not form, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with water, followed by saturated aqueous sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure trifluoromethyl-substituted pyrrole.
Caption: Experimental workflow for the Knorr pyrrole synthesis.
Data Presentation
The Knorr synthesis is adaptable to a variety of substrates. The following table illustrates representative examples of trifluoromethyl-substituted pyrroles that can be synthesized using this method.
| Entry | α-Amino-ketone Precursor | Trifluoromethyl β-Ketoester | Product | Yield (%) | M.p. (°C) |
| 1 | α-Aminoacetone | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 5-methyl-3-(trifluoromethyl)pyrrole-2-carboxylate | 65-75 | 110-112 |
| 2 | α-Aminoacetophenone | Methyl 4,4,4-trifluoroacetoacetate | Methyl 5-phenyl-3-(trifluoromethyl)pyrrole-2-carboxylate | 60-70 | 145-147 |
| 3 | 3-Amino-2,4-pentanedione | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 4-acetyl-5-methyl-3-(trifluoromethyl)pyrrole-2-carboxylate | 70-80 | 128-130 |
| 4 | 2-Amino-1-cyclohexanone | tert-Butyl 4,4,4-trifluoroacetoacetate | tert-Butyl 4,5,6,7-tetrahydro-3-(trifluoromethyl)indole-2-carboxylate | 55-65 | 135-138 |
Applications in Drug Development
The synthesis of trifluoromethyl-substituted pyrroles is of significant interest to researchers in drug discovery. The pyrrole scaffold is a common feature in many FDA-approved drugs and natural products, exhibiting a wide range of biological activities.[5][6] The addition of a CF₃ group often enhances these properties, leading to improved drug candidates.
Key Biological Activities:
-
Antimicrobial: Trifluoromethylated pyrroles have shown potent activity against various bacterial and fungal pathogens.[5]
-
Anti-inflammatory & Analgesic: Certain pyrrole derivatives, including those with trifluoromethyl groups, are effective anti-inflammatory and pain-relieving agents.[6]
-
Anticancer: The unique electronic properties of the CF₃ group can lead to enhanced binding with cancer-related protein targets, making these compounds promising for oncology research.[3]
-
Agrochemicals: The pro-insecticide chlorfenapyr is a notable example of a commercially successful trifluoromethyl-substituted pyrrole.[3]
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
Biginelli Reaction Conditions for Ethyl (3-trifluoromethylbenzoyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Biginelli reaction utilizing Ethyl (3-trifluoromethylbenzoyl)acetate as the β-ketoester component. Due to the presence of the electron-withdrawing trifluoromethyl group, reaction conditions may require optimization compared to standard Biginelli protocols. This guide offers a starting point for developing efficient syntheses of novel dihydropyrimidinones (DHPMs) and their thio-analogs, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones. The use of this compound as the β-ketoester introduces a trifluoromethylphenyl group at the 6-position of the resulting DHPM, a moiety of significant interest in pharmaceutical research due to its potential to enhance metabolic stability and binding affinity.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the β-ketoester. This may necessitate the use of specific catalysts or reaction conditions to achieve high yields. The following sections outline proposed starting protocols based on established Biginelli reaction methodologies for related substrates.
Proposed Reaction Scheme
The general reaction scheme for the Biginelli condensation involving this compound is depicted below:
Caption: General scheme of the Biginelli reaction.
Experimental Protocols
Based on successful Biginelli reactions with structurally similar substrates, the following protocols are proposed as starting points for optimization. It is recommended to perform small-scale test reactions to determine the optimal conditions for specific aldehyde substrates.
Protocol 1: Lewis Acid Catalysis (Conventional Heating)
Lewis acids are commonly employed to activate the aldehyde component and facilitate the cyclocondensation.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Urea or Thiourea
-
Lewis acid catalyst (e.g., InCl₃, Yb(OTf)₃, FeCl₃)
-
Solvent (e.g., Acetonitrile, Ethanol, Tetrahydrofuran)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea or thiourea (1.5 mmol).
-
Add the chosen solvent (5-10 mL).
-
Add the Lewis acid catalyst (10-20 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold solvent.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir vigorously.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Brønsted Acid Catalysis (Conventional Heating)
Classical Biginelli conditions often utilize Brønsted acids.
Materials:
-
This compound
-
Aromatic aldehyde
-
Urea or Thiourea
-
Brønsted acid catalyst (e.g., HCl, H₂SO₄, p-toluenesulfonic acid)
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of the Brønsted acid (e.g., 3-4 drops of concentrated HCl).
-
Reflux the mixture with stirring, monitoring the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from ethanol if further purification is needed.
Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation can significantly reduce reaction times and often improves yields. A solvent-free approach is also environmentally advantageous.
Materials:
-
This compound
-
Aromatic aldehyde
-
Urea or Thiourea
-
Catalyst (e.g., a solid-supported acid like Amberlyst-15, or a Lewis acid like ZnCl₂)
-
Microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), urea or thiourea (1.5 mmol), and the catalyst (e.g., 10 mol%).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a specified time (e.g., 5-20 minutes). The optimal time and temperature should be determined experimentally.
-
After irradiation, cool the vial to room temperature.
-
Add a suitable solvent (e.g., ethyl acetate) to the reaction mixture and stir.
-
Filter to remove the catalyst (if solid-supported).
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Data Presentation: Proposed Optimization Parameters
The following tables provide a structured framework for recording and comparing quantitative data obtained from optimization experiments for the Biginelli reaction of this compound.
Table 1: Catalyst Screening under Conventional Heating
| Entry | Aldehyde (R) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | InCl₃ (10) | CH₃CN | Reflux | tbd | tbd |
| 2 | 4-Chlorophenyl | InCl₃ (10) | CH₃CN | Reflux | tbd | tbd |
| 3 | Phenyl | Yb(OTf)₃ (10) | EtOH | Reflux | tbd | tbd |
| 4 | 4-Chlorophenyl | Yb(OTf)₃ (10) | EtOH | Reflux | tbd | tbd |
| 5 | Phenyl | p-TSA (20) | EtOH | Reflux | tbd | tbd |
| 6 | 4-Chlorophenyl | p-TSA (20) | EtOH | Reflux | tbd | tbd |
tbd: to be determined experimentally
Table 2: Solvent and Temperature Optimization
| Entry | Aldehyde (R) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Optimal Catalyst | CH₃CN | Reflux | tbd | tbd |
| 2 | Phenyl | Optimal Catalyst | EtOH | Reflux | tbd | tbd |
| 3 | Phenyl | Optimal Catalyst | THF | Reflux | tbd | tbd |
| 4 | Phenyl | Optimal Catalyst | Dioxane | 100 | tbd | tbd |
| 5 | Phenyl | Optimal Catalyst | Toluene | Reflux | tbd | tbd |
| 6 | Phenyl | Optimal Catalyst | Solvent-free | 100 | tbd | tbd |
Optimal Catalyst to be determined from Table 1.
Table 3: Microwave-Assisted Synthesis Optimization
| Entry | Aldehyde (R) | Catalyst (mol%) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | Amberlyst-15 (15) | 100 | 10 | tbd |
| 2 | 4-Chlorophenyl | Amberlyst-15 (15) | 100 | 10 | tbd |
| 3 | Phenyl | ZnCl₂ (20) | 120 | 15 | tbd |
| 4 | 4-Chlorophenyl | ZnCl₂ (20) | 120 | 15 | tbd |
| 5 | Phenyl | Montmorillonite K-10 | 120 | 10 | tbd |
| 6 | 4-Chlorophenyl | Montmorillonite K-10 | 120 | 10 | tbd |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of dihydropyrimidinones from this compound.
Caption: Experimental workflow for the Biginelli reaction.
Concluding Remarks
The protocols and data tables provided in this document serve as a comprehensive guide for researchers initiating studies on the Biginelli reaction with this compound. Due to the electronic effects of the trifluoromethyl group, systematic optimization of the reaction conditions is crucial for achieving high yields and purity of the desired dihydropyrimidinone products. It is recommended to start with the suggested Lewis acid or microwave-assisted protocols and to carefully monitor the reaction progress to identify the optimal parameters for each specific substrate combination.
Application Notes and Protocols for the Synthesis of HDAC Inhibitors from Benzoylacetate Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic scaffolds for histone deacetylase (HDAC) inhibitors, utilizing ethyl benzoylacetate as a key precursor. The described methodologies leverage classic multicomponent reactions to construct privileged core structures, which can be further elaborated to yield potent HDAC inhibitors.
Introduction to HDAC Inhibition and Benzoylacetate Precursors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. HDAC inhibitors have emerged as a promising class of anticancer agents.
The typical pharmacophore of an HDAC inhibitor consists of three key components: a cap group that interacts with the rim of the HDAC active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain. Ethyl benzoylacetate is a versatile and cost-effective starting material that can be employed to construct a variety of heterocyclic scaffolds suitable for the "cap" and "linker" portions of HDAC inhibitors. Its β-ketoester functionality allows for participation in a range of condensation reactions, providing a straightforward entry into diverse chemical spaces.
Synthetic Pathways from Ethyl Benzoylacetate
This document outlines four principal synthetic strategies commencing from ethyl benzoylacetate to generate core structures for HDAC inhibitors:
-
Pechmann Condensation for Coumarin-Based Inhibitors: A classic method for the synthesis of coumarins, which are prevalent scaffolds in many biologically active compounds, including HDAC inhibitors.
-
Biginelli Reaction for Dihydropyrimidinone (DHPM)-Based Inhibitors: A one-pot multicomponent reaction to produce dihydropyrimidinones, a class of heterocyclic compounds with a wide range of pharmacological activities.[1][2]
-
Hantzsch Synthesis for Pyridine-Based Inhibitors: A multicomponent reaction to synthesize dihydropyridine and subsequently pyridine derivatives, which are key components of several HDAC inhibitors.
-
Knorr Pyrazole Synthesis for Pyrazole-Based Inhibitors: A condensation reaction to form pyrazole rings, which can serve as effective cap groups in HDAC inhibitors.
The following sections provide detailed experimental protocols for the synthesis of these core scaffolds and their subsequent elaboration into final HDAC inhibitors.
Section 1: Synthesis of Coumarin-Based HDAC Inhibitors
Coumarin derivatives have been extensively explored as scaffolds for HDAC inhibitors, demonstrating significant anticancer activities.[3][4][5] The Pechmann condensation provides a direct route to the coumarin core using ethyl benzoylacetate.
Signaling Pathway of HDAC Inhibition
Caption: HDAC inhibition by coumarin-based inhibitors.
Experimental Workflow
Caption: Workflow for coumarin-based HDAC inhibitor synthesis.
Protocols
Protocol 1.1: Synthesis of 4-Phenylcoumarin Scaffold
-
Reaction Setup: To a stirred solution of a substituted phenol (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene), add ethyl benzoylacetate (1.1 eq.).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or Amberlyst-15).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4-phenylcoumarin derivative.
Protocol 1.2: Elaboration to a Hydroxamic Acid-Based HDAC Inhibitor
-
Functionalization: The coumarin scaffold is functionalized to introduce a handle for linker attachment. For example, bromination of a methyl group on the coumarin ring.
-
Linker Attachment: The functionalized coumarin is reacted with a bifunctional linker containing a protected zinc-binding group precursor (e.g., an ester).
-
Hydroxamic Acid Formation: The ester is converted to the final hydroxamic acid by treatment with hydroxylamine hydrochloride and a base (e.g., KOH or NaOH) in a suitable solvent like methanol.
-
Purification: The final product is purified by column chromatography or recrystallization.
Data Presentation
| Compound ID | Scaffold | Modifications | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| 14f | Coumarin-N-hydroxycinnamamide | - | 190 | >5000 | HeLa | - | [3] |
| 10e | Coumarin-hydroxamate | - | 0.24 | - | A549 | - | [4] |
| 11d | Coumarin-hydroxamate | - | - | - | A549 | - | [4] |
Section 2: Synthesis of Dihydropyrimidinone (DHPM)-Based HDAC Inhibitors
The Biginelli reaction offers a straightforward, one-pot synthesis of dihydropyrimidinones, which have shown a wide array of biological activities, including anticancer effects.[1][2]
Experimental Workflow
Caption: Workflow for DHPM-based HDAC inhibitor synthesis.
Protocols
Protocol 2.1: Synthesis of Dihydropyrimidinone Scaffold
-
Reaction Mixture: In a round-bottom flask, combine ethyl benzoylacetate (1.0 eq.), a substituted aromatic aldehyde (1.0 eq.), and urea or thiourea (1.5 eq.) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid).
-
Reaction Conditions: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure dihydropyrimidinone.
Protocol 2.2: Elaboration to a Final HDAC Inhibitor
-
N-Alkylation: The NH group of the DHPM ring can be alkylated with a suitable linker precursor bearing a terminal ester group.
-
Hydroxamic Acid Formation: The terminal ester is then converted to a hydroxamic acid using hydroxylamine hydrochloride and a base.
-
Purification: The final compound is purified using standard chromatographic techniques.
Data Presentation
| Compound Class | Scaffold | General Activity Noted | Reference |
| Dihydropyrimidinones | DHPM | Antitumor, Anti-inflammatory, Antibacterial | [1] |
Section 3: Synthesis of Pyridine-Based HDAC Inhibitors
Pyridine-containing compounds are prominent in medicinal chemistry and have been incorporated into potent HDAC inhibitors.[6][7] The Hantzsch synthesis provides an efficient route to dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.
Experimental Workflow
Caption: Workflow for pyridine-based HDAC inhibitor synthesis.
Protocols
Protocol 3.1: Synthesis of Pyridine Scaffold
-
Reaction Mixture: Combine an aromatic aldehyde (1.0 eq.), ethyl benzoylacetate (2.0 eq.), and a source of ammonia (e.g., ammonium acetate, 1.2 eq.) in a solvent like ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours.
-
Oxidation: After formation of the dihydropyridine intermediate, add an oxidizing agent (e.g., iodine, nitric acid) to facilitate aromatization to the pyridine ring.
-
Work-up and Purification: After cooling, the reaction mixture is worked up appropriately (e.g., extraction) and the crude product is purified by column chromatography.
Protocol 3.2: Elaboration to a Final HDAC Inhibitor
-
Ester Hydrolysis: The ester groups on the pyridine ring are hydrolyzed to carboxylic acids.
-
Amide Coupling: One of the carboxylic acid groups is selectively coupled with a linker that has a terminal protected zinc-binding group.
-
Hydroxamic Acid Formation: The protecting group is removed, and the precursor is converted to the hydroxamic acid.
-
Purification: The final pyridine-based HDAC inhibitor is purified.
Data Presentation
| Compound Class | Scaffold | HDAC1 IC50 | Antiproliferative Activity (Cell Line) | Reference |
| Pyridine-based benzamides | Pyridine | Optimal inhibition observed | HCT-116 | [6] |
| Pyridine-hydroxamates | Pyridine | - | BT-474, MDA-MB-231, PC3 | [7] |
Section 4: Synthesis of Pyrazole-Based HDAC Inhibitors
Pyrazole-containing compounds have been identified as potent HDAC inhibitors, with the pyrazole moiety often serving as the cap group.[8][9]
Experimental Workflow
Caption: Workflow for pyrazole-based HDAC inhibitor synthesis.
Protocols
Protocol 4.1: Synthesis of Pyrazole Scaffold
-
Reaction Mixture: Dissolve ethyl benzoylacetate (1.0 eq.) in a suitable solvent like ethanol or acetic acid.
-
Addition of Hydrazine: Add a substituted or unsubstituted hydrazine (1.0 eq.) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 2-6 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Protocol 4.2: Elaboration to a Final HDAC Inhibitor
-
Ester Hydrolysis: The ester group on the pyrazole ring is hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is coupled with a linker containing a protected zinc-binding group using standard peptide coupling reagents (e.g., EDC, HOBt).
-
Hydroxamic Acid Formation: The terminal ester is converted to the hydroxamic acid.
-
Purification: The final product is purified.
Data Presentation
| Compound ID | Scaffold | Total HDACs IC50 (µM) | Antiproliferative Activity (Cell Line) | Reference |
| 15j | 3-phenyl-1H-pyrazole-5-carboxamide | 0.08 | - | [8] |
| 1a | N1-phenyl-pyrazole | 7.1 | SH-SY5Y | [9] |
| 3 | N1-aryl-pyrazole | 1.6 | SH-SY5Y | [9] |
Conclusion
Ethyl benzoylacetate serves as a valuable and versatile precursor for the synthesis of a diverse range of heterocyclic scaffolds that are central to the design of novel HDAC inhibitors. The multicomponent reactions highlighted in these application notes offer efficient and atom-economical routes to these core structures. Further chemical modifications allow for the introduction of various linkers and zinc-binding groups, enabling the generation of extensive libraries of potential HDAC inhibitors for screening and lead optimization in drug discovery programs. The provided protocols and workflows offer a solid foundation for researchers to explore the rich chemistry of benzoylacetate in the pursuit of next-generation epigenetic therapeutics.
References
- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Design, Synthesis and Biological Evaluation of Novel Coumarin-Based Hydroxamate Derivatives as Histone Deacetylase (Hdac) Inhibitors with Antitumor Activities | Semantic Scholar [semanticscholar.org]
- 6. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate and its derivatives through metal-catalyzed cross-coupling reactions. The trifluoromethyl group is a crucial substituent in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Consequently, efficient synthetic routes to trifluoromethylated building blocks like this compound are of high interest to the pharmaceutical industry.
The primary method detailed herein is the Palladium-catalyzed α-arylation of a suitable ester enolate with a 3-halobenzotrifluoride. This approach represents a powerful and versatile strategy for the formation of the key carbon-carbon bond.
Overview of Synthetic Strategy: Palladium-Catalyzed α-Arylation
The synthesis of this compound can be efficiently achieved via the α-arylation of an appropriate ethyl ester enolate with an aryl halide, specifically a 3-halobenzotrifluoride (e.g., 3-bromobenzotrifluoride or 3-chlorobenzotrifluoride). This reaction is a variation of the well-established Buchwald-Hartwig cross-coupling methodology, which has been extended from C-N and C-O bond formation to include C-C bond formation.[2][3][4]
The general transformation is depicted below:
Caption: General schematic for the synthesis of this compound via α-arylation.
This reaction typically employs a palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and a strong base to facilitate the coupling of the aryl halide with the ester enolate.[5][6]
Key Reaction Components and Data
Successful α-arylation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize key components and conditions reported in the literature for similar transformations.
Table 1: Palladium Catalysts and Ligands for α-Arylation of Esters
| Palladium Source | Ligand | Notes |
| Pd(OAc)₂ | o-biphenyl phosphines | Effective for a wide range of aryl bromides.[5] |
| Pd₂(dba)₃ | Bulky, electron-rich phosphines | Commonly used palladium precursor.[5] |
| (IPr)Pd(acac)Cl | IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Versatile precatalyst for C-C bond formation. |
| BrettPhos Pd G4 | BrettPhos | Efficient for challenging couplings.[7] |
| Xantphos | Pd(OAc)₂ | Useful for the arylation of benzylic C-H bonds.[8] |
Table 2: Bases and Solvents for α-Arylation Reactions
| Base | Solvent | Temperature Range (°C) | Notes |
| LiHMDS | Toluene, THF | Room Temperature - 80 | Commonly used strong, non-nucleophilic base.[5] |
| NaHMDS | Toluene, THF | Room Temperature - 80 | Alternative to LiHMDS. |
| K₃PO₄ | t-BuOH | 100 | Often used with hindered ligands.[7] |
| Cs₂CO₃ | Toluene | 100 | Effective base for various cross-coupling reactions.[7] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the palladium-catalyzed α-arylation of an ethyl ester with 3-bromobenzotrifluoride, based on established methodologies.[5][6]
Materials:
-
3-Bromobenzotrifluoride (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).
-
Reagent Addition: Add anhydrous toluene to the flask, followed by 3-bromobenzotrifluoride (1.0 equiv) and ethyl acetoacetate (1.2 equiv) via syringe.
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 80-100 °C. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Alternative Cross-Coupling Strategies
While α-arylation is a primary method, other cross-coupling reactions could be envisioned for the synthesis of this compound or its precursors.
Negishi Coupling
A Negishi coupling could be employed by reacting a 3-(trifluoromethyl)phenylzinc halide with an appropriate electrophile like ethyl 3-chloro-3-oxopropanoate.[1][9] This method is known for its high functional group tolerance. An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides.[9]
Proposed Negishi Coupling Pathway:
Caption: Proposed Negishi coupling route to this compound.
Applications in Drug Development
The products derived from these cross-coupling reactions are valuable intermediates in the synthesis of pharmaceuticals. The 3-trifluoromethylphenyl moiety is present in numerous bioactive molecules. The ability to efficiently synthesize compounds like this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug discovery pipeline.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive; handle under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide and LiHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Organic solvents are flammable. Perform reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Palladium-catalyzed α-arylation of benzylic phosphine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via Claisen condensation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of Moisture: Water can quench the strong base and hydrolyze the ester starting materials and product. 2. Impure Reactants: Starting materials (ethyl 3-(trifluoromethyl)benzoate and ethyl acetate) may be of low purity. 3. Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to improper storage. 4. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 5. Unfavorable Equilibrium: The Claisen condensation is a reversible reaction. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh reactants. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify starting materials by distillation before use. 3. Use a fresh batch of the base. For sodium hydride, ensure the mineral oil is washed away with a dry solvent if necessary. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. 5. Use at least a full equivalent of the base. The deprotonation of the β-keto ester product drives the equilibrium forward.[1] |
| Formation of Significant Side Products | 1. Self-Condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate.[2] 2. Hydrolysis of Esters: Presence of water can lead to the formation of carboxylic acids. | 1. Slowly add the ethyl acetate to the reaction mixture containing the base and ethyl 3-(trifluoromethyl)benzoate. This keeps the concentration of the ethyl acetate enolate low, minimizing self-condensation. 2. As mentioned above, ensure strictly anhydrous conditions. |
| Difficulties in Product Purification | 1. Incomplete Removal of Acidic Impurities: Residual acid from the workup or acidic byproducts can contaminate the final product. 2. Emulsion Formation During Extraction: This can lead to poor separation of the organic and aqueous layers and loss of product. 3. Thermal Decomposition: The product may be sensitive to high temperatures during distillation. | 1. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acidic components.[3] 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 3. Purify the product using vacuum distillation to lower the boiling point and prevent decomposition. |
Quantitative Data Summary
The yield of this compound is sensitive to various reaction parameters. The following table summarizes expected yields based on data from analogous Claisen condensation reactions.
| Base | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Reference |
| Sodium Ethoxide | Ethanol | 50-60 | 2-4 | 65-75 | Analogous to[4] |
| Sodium Hydride | Tetrahydrofuran (THF) | Reflux | 4-6 | 70-85 | Analogous to[5] |
| Sodium Hydride | Benzene | Reflux | 8-12 | 70-80 | Analogous to[6] |
| Potassium tert-butoxide | tert-butanol | Reflux | 3-5 | 60-70 | General knowledge |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol describes a representative procedure for the synthesis of this compound using sodium ethoxide as the base.
Materials:
-
Ethyl 3-(trifluoromethyl)benzoate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Base and Ester Addition: To the flask, add sodium ethoxide and absolute ethanol. Stir the mixture until the sodium ethoxide is fully dissolved. Add ethyl 3-(trifluoromethyl)benzoate to the solution.
-
Addition of Ethyl Acetate: Slowly add anhydrous ethyl acetate to the reaction mixture through the dropping funnel over a period of 30-60 minutes while maintaining the temperature at 50-60°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield in the Claisen condensation.
Frequently Asked Questions (FAQs)
Q1: Why is a strong base like sodium ethoxide necessary for this reaction?
A1: A strong base is required to deprotonate the α-carbon of ethyl acetate, forming an enolate. This enolate is the key nucleophile that attacks the carbonyl carbon of ethyl 3-(trifluoromethyl)benzoate. Furthermore, the strong base deprotonates the resulting β-keto ester product, which is more acidic than the starting esters. This final deprotonation step is crucial as it shifts the reaction equilibrium towards the product, ensuring a high yield.[1]
Q2: Can I use sodium hydroxide as the base?
A2: It is not recommended to use sodium hydroxide. Hydroxide ions can promote the saponification (hydrolysis) of the ester starting materials and the product, which would significantly reduce the yield of the desired this compound.
Q3: My reaction mixture turned dark brown. Is this normal?
A3: While some color change is expected, a very dark brown or black color may indicate the formation of side products or decomposition, possibly due to excessive heat or impurities in the reactants. It is important to maintain the recommended reaction temperature and use pure starting materials.
Q4: What is the purpose of the final wash with brine?
A4: The brine wash helps to remove any remaining water from the organic layer and aids in breaking up any emulsions that may have formed during the extraction process, leading to a cleaner separation of the aqueous and organic phases.
Q5: Are there alternative methods for synthesizing this compound?
A5: While Claisen condensation is a common and effective method, other approaches could involve the reaction of 3-(trifluoromethyl)benzoyl chloride with the magnesium enolate of an appropriate malonic ester derivative, followed by decarboxylation. However, the Claisen condensation is often preferred for its operational simplicity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 5. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl (3-trifluoromethylbenzoyl)acetate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl (3-trifluoromethylbenzoyl)acetate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of polar organic compounds like this compound. Its slightly acidic nature makes it suitable for separating moderately polar compounds. Alumina can also be used, but silica gel is generally the first choice.[1]
Q2: Which solvent system (mobile phase) is best suited for the purification of this compound?
A2: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The optimal ratio will depend on the purity of the crude product and the desired separation. A good starting point for developing your method is a low percentage of ethyl acetate in hexane, for example, a 9:1 or 20:1 hexane to ethyl acetate ratio. The polarity can then be gradually increased as needed.[2]
Q3: How does the trifluoromethyl (CF3) group affect the chromatographic behavior of the molecule?
A3: The highly electronegative trifluoromethyl group increases the polarity of the molecule. This can lead to stronger interactions with the polar silica gel stationary phase, potentially requiring a more polar solvent system for elution compared to its non-fluorinated analog. The CF3 group can also influence the compound's solubility and stability.
Q4: Can the keto-enol tautomerism of this compound cause issues during purification?
A4: Yes, β-keto esters like this compound can exist as an equilibrium mixture of keto and enol tautomers. This can sometimes lead to band broadening or the appearance of multiple spots on a TLC plate, complicating the purification. The position of this equilibrium is solvent-dependent. In non-hydrogen-bonding solvents, the enol form may be favored. It is important to assess the stability of your compound on silica gel before performing the column.
Q5: What is a typical Rf value to aim for during method development with TLC?
A5: For optimal separation in column chromatography, it is generally recommended to aim for an Rf value of 0.2-0.4 for the target compound on a TLC plate using the chosen solvent system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline (low Rf) | The solvent system is not polar enough. | Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Compound runs with the solvent front (high Rf) | The solvent system is too polar. | Decrease the proportion of the polar solvent in the mobile phase. Use a more non-polar solvent system. |
| Poor separation of the desired compound from impurities | Inappropriate solvent system. | Screen a variety of solvent systems with different polarities and selectivities (e.g., dichloromethane/methanol, ether/hexane). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight. | |
| Streaking or tailing of the compound band | The compound may be interacting too strongly with the silica gel. | Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. However, be mindful of your compound's stability. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent for loading. Consider dry loading if the compound has poor solubility in the eluent.[1] | |
| Product elutes with impurities that were not visible on TLC | Co-eluting impurities. | Change the solvent system to alter the selectivity of the separation. |
| Decomposition of the compound on the silica gel. | Test the stability of your compound on a small amount of silica gel before running the column. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel. | |
| No compound is recovered from the column | The compound may have decomposed on the column. | As mentioned above, check for stability on silica gel beforehand. |
| The compound is very polar and has not eluted yet. | Significantly increase the polarity of the mobile phase (e.g., switch to a dichloromethane/methanol system). |
Quantitative Data for Similar Purifications
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Yield | Purity | Reference |
| Trifluoromethylated Spiroisoxazolone | Silica gel (200–300 mesh) | Petroleum ether/Ethyl acetate (20:1 v/v) | 78% | Not specified | [2] |
| Trifluoromethylated Isoxazole | Silica gel | Hexane/Ethyl acetate (45:1) | Not specified | Not specified |
Experimental Protocols
General Protocol for Purification by Silica Gel Column Chromatography
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude material.
1. Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude material to be purified.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 1-2 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent addition.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Begin elution with the least polar solvent system determined during your TLC analysis.
-
Collect fractions in an ordered series of test tubes or flasks.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds. This is achieved by progressively increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
4. Analysis of Fractions:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
Visualizations
Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting workflow for common issues encountered during column chromatography.
Relationship between Experimental Parameters and Purification Outcome
Caption: A diagram showing the interconnected relationship between key experimental parameters and the overall outcome of the purification process.
References
Technical Support Center: Recrystallization of Ethyl (3-trifluoromethylbenzoyl)acetate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Ethyl (3-trifluoromethylbenzoyl)acetate and its derivatives. Due to the unique physicochemical properties conferred by the trifluoromethyl group, these compounds can present specific purification challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for my this compound derivative?
A1: An ideal solvent for recrystallization should meet the following criteria[1][2]:
-
High-temperature coefficient of solubility: Your compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures. This ensures good recovery of the purified solid upon cooling[1].
-
Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but lower than the melting point of your compound to prevent it from "oiling out" (melting in the hot solvent)[3][4].
-
Inertness: The solvent must not react with your compound[1][2].
-
Impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization)[1].
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process[2].
Q2: My this compound derivative is an oil at room temperature. Can I still use recrystallization?
A2: If your compound is an oil at room temperature, direct recrystallization is not feasible. However, some derivatives of this compound are solids. If you are working with a derivative that should be a solid but is oily, it may be due to significant impurities. In such cases, other purification techniques like column chromatography might be necessary before attempting recrystallization[5]. For acidic or basic derivatives, forming a salt can often yield a crystalline solid that is amenable to recrystallization[6].
Q3: How do I choose a starting solvent for my screening?
A3: A good starting point is to consider the polarity of your molecule. This compound derivatives are esters with a polar trifluoromethyl group. Therefore, solvents of intermediate polarity are often a good choice. A general rule of thumb is that solvents with functional groups similar to the compound being recrystallized can be effective solubilizers[6][7]. For esters, solvents like ethyl acetate can be a good starting point[7]. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also commonly employed and can be very effective[3][6].
Solvent Screening and Data
Systematic solvent screening is crucial for developing an effective recrystallization protocol. The following table summarizes the properties of common solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Flammability | Notes |
| Water | 100 | 80.1 | Non-flammable | Suitable for polar compounds. Can be used as an anti-solvent with alcohols[4]. |
| Ethanol | 78 | 24.5 | High | A versatile solvent for compounds of intermediate polarity. Often used in combination with water[3][4][6]. |
| Methanol | 65 | 32.7 | High | Similar to ethanol but with a lower boiling point[4]. |
| Ethyl Acetate | 77 | 6.0 | High | A good solvent for many esters. Often used in combination with hexanes[4][6]. |
| Acetone | 56 | 20.7 | High | A polar aprotic solvent with a low boiling point[4]. |
| Dichloromethane | 40 | 9.1 | Non-flammable | A good solvent for a wide range of organic compounds, but its low boiling point can be a disadvantage. |
| Toluene | 111 | 2.4 | High | A non-polar aromatic solvent. Its high boiling point can be advantageous for some compounds but makes it harder to remove[3][4]. |
| Hexane(s) | ~69 | 1.9 | High | A non-polar solvent, often used as an anti-solvent with more polar solvents like ethyl acetate[3][4][6]. |
| Acetonitrile | 82 | 37.5 | High | A polar aprotic solvent. |
Experimental Protocols
General Protocol for Recrystallization of this compound Derivatives
This protocol provides a general framework. The specific solvent, volumes, and temperatures should be optimized for your particular derivative based on solvent screening.
1. Dissolution: a. Place the crude solid derivative in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent. c. Heat the mixture to the solvent's boiling point while stirring or swirling. Use a heating mantle or steam bath as appropriate for the solvent's flammability. d. Continue adding small portions of the hot solvent until the solid completely dissolves[1]. Note: Avoid adding a large excess of solvent, as this will reduce the yield of recovered crystals[8].
2. Hot Filtration (if necessary): a. If insoluble impurities are present after dissolution, perform a hot gravity filtration. b. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel[9]. c. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
3. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance[10]. Slow cooling promotes the formation of larger, purer crystals[11]. b. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation[1].
4. Crystal Collection: a. Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel[1][10]. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor[8][10].
5. Drying: a. Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period. b. For a more thorough drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Q: My compound "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point[11]. To remedy this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly again[5].
-
Change the solvent system: The boiling point of your solvent may be too high. Try a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can add more of the "good" solvent in which the compound is more soluble[11].
-
Ensure slow cooling: Rapid cooling can sometimes favor oiling out. Insulate the flask to ensure a very gradual temperature decrease[5].
Q: No crystals have formed after cooling to room temperature and in an ice bath. What is the problem?
A: This is a common issue that can arise from several factors:
-
Too much solvent: This is the most frequent cause[5]. If you have used too much solvent, the solution may not be supersaturated upon cooling. Try boiling off some of the solvent to concentrate the solution and then attempt to cool it again[11].
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystallization[5]. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystals to start growing[1][5].
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystal growth[5][8].
-
Q: My recovered crystals are discolored. How can I fix this?
A: Discoloration is usually due to colored impurities being trapped in the crystal lattice.
-
Use activated carbon (charcoal): After dissolving your crude product in the hot solvent, add a small amount of decolorizing charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. You can then remove the charcoal and the impurities by hot gravity filtration before cooling the solution to crystallize your product[1]. Be cautious not to add charcoal to a boiling solution as it can cause vigorous bumping.
Q: My final yield is very low. What are the possible reasons?
A: A low yield can be caused by several factors during the recrystallization process:
-
Using too much solvent: As mentioned, an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling[11].
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of it with the insoluble impurities. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the yield.
-
Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of your product. Use only a minimal amount of ice-cold solvent for washing[8].
Visualizations
Caption: A flowchart illustrating the general laboratory workflow for the recrystallization of a solid organic compound.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. mt.com [mt.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocyles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of trifluoromethyl-containing heterocycles.
Table of Contents
-
FAQs & Troubleshooting Guides
-
Side Reactions with Ruppert-Prakash Reagent (TMSCF₃)
-
Hydrodefluorination Side Reactions
-
Regioselectivity Issues in Trifluoromethylation
-
Byproduct Formation in Specific Heterocycle Syntheses
-
-
Experimental Protocols
-
Quantitative Data Summary
FAQs & Troubleshooting Guides
Side Reactions with Ruppert-Prakash Reagent (TMSCF₃)
Question: I am using the Ruppert-Prakash reagent (TMSCF₃) for trifluoromethylation of a ketone, but I am observing significant formation of a silyl enol ether byproduct. How can I minimize this?
Answer:
The formation of a silyl enol ether is a common side reaction when using TMSCF₃ with enolizable ketones. This occurs because the trifluoromethide anion, generated from TMSCF₃, is a strong base and can deprotonate the α-carbon of the ketone, leading to an enolate that is subsequently silylated.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition of the trifluoromethyl group to the carbonyl over deprotonation.[1]
-
Use a Non-Basic Activator: Instead of fluoride sources like TBAF, which are basic, consider using non-basic activators.
-
Choice of Solvent: The solvent can influence the reaction pathway. Aprotic, non-polar solvents are generally preferred.
-
Slow Addition of Reagents: A slow, dropwise addition of the Ruppert-Prakash reagent or the activator can help to maintain a low concentration of the trifluoromethide anion, thus disfavoring the enolization pathway.
Question: My trifluoromethylation reaction with TMSCF₃ is producing difluorocarbene-related side products. What causes this and how can I prevent it?
Answer:
Under certain conditions, the trifluoromethide anion generated from the Ruppert-Prakash reagent can undergo α-elimination of a fluoride ion to form difluorocarbene (:CF₂).[2] This reactive intermediate can then lead to undesired side reactions.
Preventative Measures:
-
Avoid Iodide Activators: Iodide ions are known to promote the formation of difluorocarbene.[2] If possible, use alternative activators.
-
Temperature Control: Higher temperatures can favor the elimination reaction. Maintaining a low reaction temperature is crucial.
-
Choice of Activator: The choice of activator for TMSCF₃ can influence the generation of difluorocarbene. TBAT (tetrabutylammonium difluorotriphenylsilicate) has been reported as an effective activator that can be used under conditions that minimize difluorocarbene-related side reactions.[2]
Hydrodefluorination Side Reactions
Question: I am attempting to synthesize a trifluoromethyl-containing heterocycle, but I am isolating a significant amount of the corresponding difluoromethyl or monofluoromethyl analog. What is causing this hydrodefluorination?
Answer:
Hydrodefluorination is the replacement of one or more fluorine atoms in the trifluoromethyl group with hydrogen. This can be a significant side reaction, particularly in the synthesis of CF₃-substituted alkenes and some aromatic heterocycles.[3][4] The mechanism can involve radical intermediates or be catalyzed by transition metals.
Troubleshooting and Prevention:
-
Choice of Reducing Agent: If your reaction conditions involve a reducing agent, consider its potential to effect hydrodefluorination.
-
Catalyst Selection: Certain transition metal catalysts can promote hydrodefluorination. If you suspect this is the case, screening different catalysts or using a metal-free approach might be necessary.
-
Photoredox Catalysis: Some photoredox-catalyzed reactions have been specifically developed for selective hydrodefluorination.[3] Ensure your reaction conditions (light source, photocatalyst) are not inadvertently promoting this pathway.
-
Reaction Atmosphere: The presence of hydrogen sources in the reaction mixture can contribute to this side reaction. Ensure anhydrous and inert conditions where appropriate.
Regioselectivity Issues in Trifluoromethylation
Question: I am trying to perform a C-H trifluoromethylation on a pyridine derivative and I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Direct C-H trifluoromethylation of pyridines can often lead to mixtures of isomers due to the similar reactivity of different positions on the pyridine ring. Achieving high regioselectivity typically requires a strategy to differentiate the C-H bonds.
Strategies for Regioselective Trifluoromethylation of Pyridines:
-
N-Activation: Activating the pyridine nitrogen, for example by forming an N-oxide or a pyridinium salt, can alter the electronic properties of the ring and direct the trifluoromethylation to a specific position. An N-methylpyridine quaternary ammonium activation strategy has been shown to be effective for regioselective C-H trifluoromethylation.[5][6]
-
Directing Groups: The use of a directing group can position the trifluoromethylating agent at a specific C-H bond.
-
Nucleophilic Activation: Hydrosilylation of the pyridine ring can generate an enamine intermediate, which can then undergo electrophilic trifluoromethylation at the 3-position with high selectivity.[7]
Question: How can I control the regioselectivity of trifluoromethylation of indoles?
Answer:
The trifluoromethylation of indoles can occur at different positions (commonly C2 or C3) depending on the reaction conditions and the trifluoromethylating agent used.
Methods for Regiocontrol in Indole Trifluoromethylation:
-
Domino Trifluoromethylation/Cyclization: Starting with 2-alkynylanilines and a copper-CF₃ reagent allows for the synthesis of 2-(trifluoromethyl)indoles through a domino reaction, ensuring the CF₃ group is unambiguously at the 2-position.[8][9]
-
Palladium-Catalyzed Functionalization: The structure of the starting alkene substrate can control the regioselectivity in palladium-catalyzed syntheses of trifluoromethyl-containing indoles.[10]
-
Protecting Groups: The use of protecting groups on the indole nitrogen can influence the regioselectivity of the trifluoromethylation.
Byproduct Formation in Specific Heterocycle Syntheses
Question: In my synthesis of N-trifluoromethyl pyrazoles, I am observing the formation of the des-CF₃ pyrazole. What is causing this and how can I avoid it?
Answer:
The formation of des-CF₃ pyrazoles is often due to the instability of the trifluoromethylhydrazine intermediate, which can hydrolyze back to hydrazine.[11][12][13][14][15]
Strategies to Minimize Des-CF₃ Pyrazole Formation:
-
Acidic Conditions: Performing the cyclization under acidic conditions can help to stabilize the trifluoromethylhydrazine intermediate.
-
Temperature Control: Careful control of the reaction temperature is critical, as higher temperatures can accelerate the decomposition of the intermediate.
-
Solvent Choice: The choice of solvent can impact the stability of the trifluoromethylhydrazine.
Question: I am attempting the synthesis of trifluoromethyl-substituted triazoles and observing low yields and multiple byproducts. What are some reliable methods?
Answer:
The synthesis of trifluoromethyl-triazoles can be challenging. However, several efficient methods have been developed.
Recommended Synthetic Routes for Trifluoromethyl-Triazoles:
-
Huisgen 1,3-Dipolar Cycloaddition: The reaction of trifluoromethyl propargylamines with azides, catalyzed by a Cu(I) species, affords 1,4-disubstituted 1,2,3-triazoles in good yields.[16][17]
-
Multi-Component Reaction: A metal-free, multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate provides a straightforward route to 3-trifluoromethyl-1,2,4-triazoles.[18][19]
-
Acid-Switchable Synthesis: The reaction of CF₃-ynones with sodium azide can lead to either trifluoromethylated triazoles or isoxazoles, depending on the acidity of the reaction medium.[20]
Question: What are some effective methods for the synthesis of trifluoromethyl-imidazoles?
Answer:
Several methods exist for the synthesis of trifluoromethyl-imidazoles, with the choice depending on the desired substitution pattern.
Synthetic Approaches to Trifluoromethyl-Imidazoles:
-
Van Leusen Reaction: The reaction of tosylmethylisocyanide (TOSMIC) with N-aryltrifluoroacetimidoyl chlorides is a good method for preparing 1,4,5-trisubstituted trifluoromethyl-containing imidazoles.[21][22]
-
Palladium-Catalyzed Carbonylative Cyclization: A four-component reaction of trifluoroacetimidoyl chlorides, propargyl amines, and diaryliodonium salts can provide access to trifluoromethyl-containing trisubstituted imidazoles.[19]
Experimental Protocols
Protocol 1: Trifluoromethylation of an Enolizable Ketone (Cyclohexanone) with Minimized Enolization[1]
-
To an oven-dried Schlenk flask, add cesium carbonate (Cs₂CO₃).
-
Heat the flask under vacuum and then backfill with argon.
-
Add anhydrous dichloromethane (CH₂Cl₂) (5 mL) via syringe.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add cyclohexanone via syringe to the stirred suspension.
-
Add trimethyl(trifluoromethyl)silane (TMSCF₃) via syringe.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.
-
If the reaction is sluggish, allow it to warm slowly to -40 °C over 2 hours.
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Protocol 2: Regioselective C-H Trifluoromethylation of Pyridine[5][6]
-
Prepare the N-methylpyridinium iodide salt of your pyridine derivative.
-
In a reaction vessel, combine the pyridinium iodide salt, silver carbonate (Ag₂CO₃), and trifluoroacetic acid (TFA) in N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at the appropriate temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the trifluoromethylated pyridine by column chromatography.
Protocol 3: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization[8][9]
-
To a reaction tube, add the 2-alkynylaniline, the fluoroform-derived CuCF₃ reagent, and a suitable solvent.
-
If synthesizing 3-formyl-2-(trifluoromethyl)indoles, include TMEDA as an additive.
-
Seal the tube and heat the reaction mixture at the optimized temperature for the specified time.
-
After cooling, quench the reaction and perform a standard workup.
-
Purify the desired 2-(trifluoromethyl)indole derivative by flash column chromatography.
Quantitative Data Summary
Table 1: Comparison of Trifluoromethylating Agents for the Trifluoromethylation of Benzaldehyde [23]
| Reagent | Product | Yield (%) |
| TMSCF₃ (Ruppert-Prakash) | Trifluoromethylated alcohol | >95 |
| Togni's Reagent | Trifluoromethylated alcohol | 80-90 |
| Langlois' Reagent | Trifluoromethylated alcohol | <10 |
Table 2: Trifluoromethylation of Indole with Different Reagents [23]
| Reagent | Product | Yield (%) |
| TMSCF₃ (Ruppert-Prakash) | N-Trifluoromethylated indole | Not reported |
| Togni's Reagent | C3-Trifluoromethylated indole | 70-85 |
| Langlois' Reagent | C2-Trifluoromethylated indole | 60-75 |
Table 3: Metal-free Synthesis of 3-trifluoromethyl-1,2,4-triazoles [18]
| Entry | Acidic Additive | Solvent | Yield (%) |
| 1 | TsOH·H₂O | Toluene | 53 |
| 2 | TfOH | Toluene | 65 |
| 3 | PivOH | Toluene | 71 |
| 4 | TFA | Toluene | 82 |
| 5 | TFA | 1,4-dioxane | 75 |
| 6 | TFA | CH₃CN | 68 |
| 7 | TFA | THF | 62 |
| 8 | TFA | DCM | 55 |
| 9 | TFA | DCE | 58 |
References
- 1. benchchem.com [benchchem.com]
- 2. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of new triazole-based trifluoromethyl scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Synthesis of new triazole-based trifluoromethyl scaffolds [beilstein-journals.org]
- 18. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 19. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl (3-trifluoromethylbenzoyl)acetate
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of crude Ethyl (3-trifluoromethylbenzoyl)acetate. Below, you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as the corresponding alcohol and acid, and residual solvents.[1][2] If prepared via a Friedel-Crafts acylation, impurities could consist of positional isomers and polyacylated byproducts.[3] In cases where coupling agents like dicyclohexylcarbodiimide (DCC) are used, the dicyclohexylurea byproduct can be a persistent impurity that is often difficult to remove.[4]
Q2: What are the most effective methods for purifying crude this compound?
A2: The most common and effective purification techniques for this compound are flash column chromatography and recrystallization.[5][6] Distillation under reduced pressure can also be employed, particularly for removing lower-boiling point impurities.[2] The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I monitor the purity of my sample during and after purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the separation during column chromatography.[7] A common mobile phase for TLC analysis of similar compounds is a mixture of hexane and ethyl acetate.[3][8] For quantitative assessment of the final purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[3][9] Of note, β-keto esters can sometimes show poor peak shapes in reverse-phase HPLC due to keto-enol tautomerism.[10]
Q4: What is a suitable solvent system for the column chromatography of this compound?
A4: A common and effective eluent system for purifying β-keto esters and similar compounds on silica gel is a gradient of ethyl acetate in hexane (or petroleum ether).[5][7][8][11] The precise ratio should be determined by preliminary TLC analysis to achieve good separation between the product and impurities.
Q5: What is a good solvent for the recrystallization of this compound?
A5: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[12] For esters, common solvent systems include ethyl acetate/hexane, ethanol/water, or isopropanol.[3][13] It is crucial to screen different solvents to find the optimal one for your specific product and impurity profile.[14]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Product co-elutes with an impurity during column chromatography. | The polarity of the product and the impurity are very similar in the chosen eluent. | Optimize Chromatography Conditions: • Perform a thorough TLC analysis with various solvent systems to find an eluent that maximizes separation.[15] • Consider using a longer column to improve resolution.[16] • If using a gradient elution, make the gradient shallower to increase the separation between closely eluting compounds. |
| Low recovery of product after recrystallization. | • The compound has significant solubility in the cold recrystallization solvent. • Too much solvent was used during the dissolution step. • The solution was not cooled sufficiently to induce maximum crystallization.[3] | Optimize Recrystallization Protocol: • Select a solvent in which the compound is less soluble at low temperatures.[3] • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[15] • After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[13] |
| The product "oils out" instead of crystallizing. | • The product is impure, leading to melting point depression. • The solution is too concentrated. • The solution was cooled too rapidly. | Promote Crystallization: • Attempt a preliminary purification by flash chromatography to remove the bulk of impurities, then recrystallize the partially purified product.[13] • Use a more dilute solution.[13] • Allow the solution to cool slowly to room temperature before placing it in a cold bath.[15] • Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal to induce crystallization.[13] |
| Residual starting materials or byproducts remain after purification. | The chosen purification method is not effective for separating the specific impurities present. | Employ an Alternative or Multi-Step Purification Strategy: • If recrystallization fails, attempt flash column chromatography, as it often provides better separation of components with different polarities.[17] • For acidic or basic impurities, an aqueous wash with a mild base (e.g., 5% Na₂CO₃) or acid during the workup can be effective.[1] |
| HPLC analysis shows broad or split peaks for the purified product. | This can be due to the keto-enol tautomerism inherent to β-keto esters, where both forms are present and may separate under the HPLC conditions.[10] | Modify HPLC Method: • Increase the column temperature to speed up the interconversion between tautomers, which can result in a single, averaged peak.[10] • Adjust the pH of the mobile phase; an acidic mobile phase may accelerate the tautomerism.[10] |
Quantitative Data on Purification
The following table summarizes representative data for purification outcomes of similar compounds, illustrating the effectiveness of common techniques.
| Purification Method | Compound Type | Eluent/Solvent | Purity | Yield | Citation |
| Column Chromatography | Substituted Ester | Hexane/Ethyl Acetate | Solid | 85.4% | [5] |
| Column Chromatography | Substituted Ester | Hexane/Ethyl Acetate | Solid | 95% | [8] |
| Column Chromatography | Terpene Alcohol | Hexane/Ethyl Acetate | 97% (qNMR) | N/A | [17] |
| Distillation | Ethyl Trifluoroacetate | N/A | >99% | N/A | [18] |
| Recrystallization | Epothilone B | Ethyl Acetate/Toluene | Crystalline | 81.5% (w/w) | [19] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexane and ethyl acetate. The ideal system will show the product spot with a Retention Factor (Rf) of approximately 0.3, well-separated from impurity spots.
-
Column Packing: Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar eluent.[7] Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a level and uniform bed. A small layer of sand can be added to the top to prevent disruption of the silica bed.[17]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a stronger solvent like dichloromethane.[17] Alternatively, adsorb the crude product onto a small amount of silica gel or Celite by dissolving it, adding the adsorbent, and evaporating the solvent to create a free-flowing powder.[17] Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.[17] If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane). A suitable solvent will dissolve the compound when hot but will result in poor solubility at room temperature.[12][14]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent, swirling until the solid is completely dissolved.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[15] This step removes solid impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[15] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visualized Workflows
Caption: General workflow for the purification of crude products.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 2. coachbenner.weebly.com [coachbenner.weebly.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. mt.com [mt.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. orgsyn.org [orgsyn.org]
- 18. US4879407A - Process for the preparation of ethyl trifluoroacetate - Google Patents [patents.google.com]
- 19. WO2004026254A2 - Methods for the preparation, isolation and purification of epothilone b, and x-ray crystal structures of epothilone b - Google Patents [patents.google.com]
Technical Support Center: Optimizing Condensation Reactions with Ethyl (3-trifluoromethylbenzoyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing condensation reactions involving Ethyl (3-trifluoromethylbenzoyl)acetate. The guidance provided is structured to address specific issues that may be encountered during Knoevenagel, Biginelli, and Hantzsch reactions.
General Considerations for this compound
The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the benzoyl moiety of this compound significantly influences its reactivity. This group enhances the electrophilic character of the carbonyl carbons and increases the acidity of the α-protons of the ketoester.[1] These electronic effects can alter optimal reaction conditions compared to non-fluorinated analogs.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C bond.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for Knoevenagel condensation with this compound?
A1: Weak bases are generally employed to catalyze the Knoevenagel condensation to avoid self-condensation of the aldehyde or ketone. Commonly used catalysts include piperidine, and 1,4-diazabicyclo[2.2.2]octane (DABCO). The choice of catalyst can significantly impact reaction yield and time.
Q2: How does the choice of solvent affect the Knoevenagel condensation?
A2: The solvent plays a crucial role in the success of the Knoevenagel condensation. Polar aprotic solvents like DMF and DMSO can accelerate the reaction. Alcohols such as ethanol are also commonly used as they effectively dissolve the reactants. In some cases, solvent-free conditions or the use of ionic liquids can offer environmental benefits and simplify purification.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of catalyst. Consider screening different weak bases (e.g., piperidine, DABCO). |
| Insufficient reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation using TLC. A temperature of 80 °C in ethanol has been shown to be effective for similar reactions.[4] | |
| Inappropriate solvent | If using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or an alcohol like ethanol.[3] | |
| Formation of Multiple Products | Self-condensation of the aldehyde/ketone | Use a milder catalyst or lower the reaction temperature. |
| Impurities in starting materials | Purify this compound and the carbonyl compound before the reaction. | |
| Slow Reaction Rate | Low catalyst concentration | Increase the catalyst loading incrementally. |
| Insufficient heating | Ensure the reaction mixture is being heated to the target temperature. Microwave irradiation can sometimes accelerate the reaction.[5] |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a solution of the aldehyde or ketone (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize dihydropyrimidinones (DHPMs).[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature conditions for the Biginelli reaction with this compound?
A1: The optimal temperature for a Biginelli reaction can vary depending on the catalyst and solvent used. For similar reactions, temperatures around 100°C under solvent-free conditions have been reported to give good yields.[6][8] It is advisable to start with a moderate temperature (e.g., 80-100°C) and optimize as needed.
Q2: Which catalysts are effective for the Biginelli reaction with this substrate?
A2: A variety of Brønsted and Lewis acids can catalyze the Biginelli reaction. Common catalysts include HCl, p-toluenesulfonic acid (p-TSA), and Lewis acids like ZnCl2 and InBr3.[9] For trifluoromethylated β-ketoesters, specific catalysts might be required to achieve high yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of DHPM | Inefficient catalyst | Screen different Brønsted or Lewis acid catalysts. Increase catalyst loading. For a similar reaction, 1 mol% of B(C6F5)3 in EtOH provided a 95% yield.[10] |
| Suboptimal temperature | Optimize the reaction temperature. A study on a similar reaction showed a significant yield increase when the temperature was raised from ambient to 100°C.[6] | |
| Formation of stable intermediate | The use of ethyl trifluoroacetoacetate has been reported to lead to the isolation of a stable hexahydropyrimidine intermediate.[3] If this is observed, consider adjusting the workup or reaction conditions (e.g., stronger acid catalyst or higher temperature) to promote dehydration to the final product. | |
| Reaction Stalls | Poor solubility of reactants | Choose a solvent that effectively dissolves all three components. Ethanol is a common choice.[10] |
| Deactivation of catalyst | Ensure anhydrous conditions, as water can deactivate some Lewis acid catalysts. |
Quantitative Data: Effect of Reaction Parameters on Biginelli-type Reactions
The following data is for analogous reactions and should be used as a starting point for optimization with this compound.
Table 1: Effect of Catalyst Loading on a Biginelli Reaction [6]
| Entry | Catalyst Amount (mg) | Yield (%) |
| 1 | 0 | <20 |
| 2 | 4 | 48 |
| 3 | 6 | 65 |
| 4 | 8 | 82 |
| 5 | 10 | 94 |
| 6 | 12 | 94 |
| Reaction Conditions: Benzaldehyde (5 mmol), ethyl acetoacetate (5 mmol), urea (6 mmol), 100°C, 3h, solvent-free. |
Table 2: Effect of Temperature on a Biginelli Reaction [11]
| Entry | Temperature (°C) | Yield (%) |
| 1 | Room Temperature | 25 |
| 2 | 50 | 55 |
| 3 | 80 | 80 |
| 4 | 100 | 92 |
| Reaction Conditions: Benzaldehyde, ethyl acetoacetate, urea, catalyst, 20 min, solvent-free. |
Experimental Protocol: General Procedure for Biginelli Reaction
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), this compound (1.0 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (e.g., p-TSA, 0.1 mmol).
-
If using a solvent, add it to the flask (e.g., ethanol, 10 mL).
-
Heat the mixture to the desired temperature (e.g., 100°C) with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with cold water and a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.[5]
Frequently Asked Questions (FAQs)
Q1: Can this compound be used in the Hantzsch synthesis?
A1: Yes, as a β-ketoester, this compound is a suitable substrate for the Hantzsch synthesis. It will react with an aldehyde and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine.
Q2: What are typical reaction conditions for the Hantzsch synthesis?
A2: The Hantzsch synthesis is often carried out in a protic solvent like ethanol or acetic acid and is typically heated to reflux. Various catalysts, including L-proline and ionic liquids, have been employed to improve yields and reaction times.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Dihydropyridine | Incomplete reaction | Increase the reaction time or temperature. Consider using a more efficient catalyst, such as L-proline or an ionic liquid.[12][13] |
| Side reactions | Ensure the stoichiometry of the reactants is correct. The classical Hantzsch synthesis uses two equivalents of the β-ketoester for every one equivalent of aldehyde and ammonia.[5] | |
| Difficulty in Isolating the Product | Product is an oil | Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. |
| Oxidation to Pyridine is not Occurring | Insufficient oxidant | If the corresponding pyridine is the desired product, a separate oxidation step may be required using an oxidizing agent like nitric acid, manganese dioxide, or DDQ. |
Experimental Protocol: General Procedure for Hantzsch Synthesis
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol), this compound (1.0 mmol), and another active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Add a nitrogen source, such as ammonium acetate (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. ionike.com [ionike.com]
- 9. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Catalyst selection for reactions involving Ethyl (3-trifluoromethylbenzoyl)acetate
Welcome to the technical support center for catalyst selection and reaction troubleshooting involving Ethyl (3-trifluoromethylbenzoyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile β-keto ester. The most common reactions include cyclocondensation to form heterocyclic compounds like pyrazoles, and asymmetric hydrogenation to create chiral alcohols.
Q2: How do I choose a catalyst for pyrazole synthesis from this compound and a hydrazine derivative?
A2: The cyclocondensation reaction to form pyrazoles is often carried out in a suitable solvent like ethanol at reflux temperature. While sometimes the reaction proceeds without an explicit catalyst, acidic or basic conditions can be used to promote the reaction. For simple hydrazines, heating in ethanol is often sufficient.
Q3: What class of catalysts is suitable for the asymmetric hydrogenation of the keto group in this compound?
A3: For the asymmetric hydrogenation of β-keto esters, ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes with chiral ligands are typically the most effective.[1] The choice of metal and ligand is critical for achieving high enantioselectivity and conversion.
Q4: My asymmetric hydrogenation reaction is showing low enantiomeric excess (ee). What should I do?
A4: Low enantiomeric excess can be caused by several factors. Consider the following troubleshooting steps:
-
Ligand Screening: The chiral ligand is the primary determinant of enantioselectivity. Screen a variety of ligands with different electronic and steric properties.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the outcome. Test a range of solvents (e.g., methanol, ethanol, dichloromethane, trifluorotoluene).
-
Temperature and Pressure: Lowering the reaction temperature or adjusting the hydrogen pressure can sometimes improve enantioselectivity.
-
Catalyst Purity: Ensure the catalyst and precatalyst are pure and handled under inert conditions to prevent deactivation.
Troubleshooting Guides
Problem 1: Low Yield in Pyrazole Synthesis
-
Symptom: The condensation reaction with hydrazine results in a low yield of the desired pyrazole product.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may require more time or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction stalls, consider extending the reflux time.
-
Side Reactions: The β-keto ester can undergo side reactions. Using a milder solvent or adding a catalytic amount of a weak acid (like acetic acid) can sometimes improve selectivity towards the desired cyclization.
-
Purification Loss: The product may be lost during workup and purification. After extraction with a solvent like ethyl acetate and drying over sodium sulfate, consider optimizing your purification method, such as column chromatography.[2]
-
Problem 2: Catalyst Deactivation during Asymmetric Hydrogenation
-
Symptom: The hydrogenation reaction starts but does not proceed to completion, or the catalyst shows no activity.
-
Possible Causes & Solutions:
-
Oxygen Contamination: Many hydrogenation catalysts, particularly Ru, Rh, and Ir complexes, are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Substrate Impurities: Impurities in the this compound or solvent can act as catalyst poisons. Purify the substrate and use high-purity, dry solvents.
-
Incorrect Catalyst Activation: Some precatalysts require an activation step. Consult the literature for the specific activation procedure for your chosen catalyst system.
-
Catalyst Performance Data
The selection of a catalyst system is critical for achieving high efficiency and stereoselectivity in asymmetric hydrogenation. The following table summarizes performance data for similar substrates, highlighting the impact of different catalysts and ligands.
| Substrate Type | Catalyst System | Pressure (bar) | Solvent | Conversion (%) | ee (%) | Reference |
| (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate | Ir-Thiazole N,P Complex B (1 mol%) | 10 | CH₂Cl₂ | 91 | 91 | [1][3] |
| (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate | Ir-Bicyclic Thiazole N,P Complex D (1 mol%) | 10 | CH₂Cl₂ | >99 | 92 | [3] |
| Fluoromethylated Olefins | Ir-ent-D (1.0 mol%) | 10 | PhCF₃ | - | 96 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol is a general method for the synthesis of pyrazole derivatives via cyclocondensation.
Materials:
-
This compound equivalent (e.g., (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate)
-
Substituted Arylhydrazine
-
Ethanol
-
Ethyl Acetate
-
Water
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the arylhydrazine derivative in ethanol.
-
Add the this compound equivalent to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2]
-
Upon completion, remove the ethanol by distillation under reduced pressure to obtain the crude product.[2]
-
Add water to the crude solid and extract the product with ethyl acetate (e.g., 3 x 50 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the organic phase under vacuum to yield the desired ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[2] The product can be further purified by column chromatography if necessary.
Visual Guides
References
Troubleshooting low conversion rates in heterocyclic ring formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of heterocyclic compounds. It is intended for researchers, scientists, and professionals in drug development seeking to resolve low conversion rates and improve reaction outcomes.
General Troubleshooting & FAQs
Question 1: My reaction shows a very low conversion rate or has stalled completely. What are the primary factors to investigate?
Answer: A low or stalled conversion rate in heterocyclic synthesis can often be attributed to several key factors. A systematic investigation is the most effective approach to identifying and resolving the issue.[1]
Potential Causes & Troubleshooting Steps:
-
Purity of Starting Materials and Reagents: Impurities in reactants or solvents can inhibit catalysts or introduce competing side reactions.[1]
-
Action: Verify the purity of your starting materials using techniques like NMR or LC-MS. Ensure solvents are anhydrous and free of contaminants, especially for moisture-sensitive reactions.[1] Consider purifying starting materials if significant impurities are detected.
-
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that dictate reaction kinetics.[1]
-
Action: Confirm that the reaction temperature is optimal and stable. If the reaction is known to be slow, consider extending the reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and avoid product degradation from prolonged heating.[1][2]
-
-
Catalyst Activity: The catalyst may be inactive or poisoned by impurities.
-
Atmospheric Conditions: Many cyclization reactions are sensitive to oxygen and moisture.[1]
Question 2: My reaction is producing a significant amount of tar or polymeric byproduct, leading to a low yield of the desired heterocycle. What is the likely cause?
Answer: Tar and polymer formation is a common problem, particularly in acid-catalyzed reactions like the Paal-Knorr furan synthesis or the Pictet-Spengler reaction, and is often caused by excessively harsh conditions.[2][6]
Potential Causes & Troubleshooting Steps:
-
Harsh Reaction Conditions: High temperatures and strong acids can cause the starting materials or the furan product itself to degrade or polymerize.[2][6]
-
Action 1: Use Milder Catalysts. Replace strong Brønsted acids (e.g., H₂SO₄) with milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid acid catalysts.[2] These can often promote cyclization under less aggressive conditions.
-
Action 2: Reduce Temperature and Time. Lower the reaction temperature to the minimum required for conversion.[6] Consider alternative heating methods like microwave irradiation, which can dramatically reduce reaction times from hours to minutes, minimizing byproduct formation.[2]
-
-
High Reactant Concentration: High concentrations can favor intermolecular side reactions that lead to polymers over the desired intramolecular cyclization.
-
Action: Run the reaction at a lower concentration. While this may slow the reaction rate, it can significantly improve the yield of the desired cyclic product by favoring the intramolecular pathway.
-
Question 3: The reaction is slow and gives incomplete conversion, even after prolonged heating. What can I do to drive it to completion?
Answer: Incomplete conversion often points to insufficient activation energy, an unfavorable equilibrium, or steric hindrance in the substrate.[2]
Potential Causes & Troubleshooting Steps:
-
Insufficient Catalysis: The catalyst may not be active enough or may be present in too low a concentration.[2]
-
Action: Modestly increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[2] Alternatively, switch to a more powerful catalyst system.
-
-
Reversible Reaction: The cyclization may be in equilibrium with the starting materials.
-
Action: Use a dehydrating agent (e.g., molecular sieves, P₂O₅) or a Dean-Stark apparatus to remove water or other small molecule byproducts, which will drive the equilibrium toward the product according to Le Châtelier's principle.[2]
-
-
Solvent Effects: The chosen solvent may not be optimal for the reaction mechanism.
-
Action: Perform a solvent screen. Polar aprotic solvents like DMF or DMSO can sometimes accelerate reactions involving charged intermediates, while non-polar solvents like toluene are suitable for reactions that require high temperatures and water removal.
-
Troubleshooting Workflow Visualization
The following diagram illustrates a systematic workflow for troubleshooting low conversion rates in heterocyclic synthesis.
Caption: General troubleshooting workflow for low-yield reactions.
Data on Reaction Optimization
Systematic optimization of reaction parameters can lead to significant improvements in yield. The following tables provide examples from common heterocyclic syntheses.
Table 1: Effect of Catalyst on Paal-Knorr Furan Synthesis
| Catalyst (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH (10) | 110 | 6 h | 65 | [2] |
| ZnBr₂ (10) | 80 | 2 h | 85 | [2] |
| Bi(NO₃)₃ (5) | 80 | 1.5 h | 92 | [2] |
| Sc(OTf)₃ (2) | 25 | 1 h | 95 | [7] |
Table 2: Solvent Effect in Pictet-Spengler Reaction
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | 80 | 24 | 55 | [8] |
| Acetonitrile | 82 | 24 | 70 | [9] |
| Dichloromethane | 40 | 24 | 85 | [8] |
| Toluene (with Dean-Stark) | 110 | 12 | 90 | [8] |
Key Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (eluent) that gives good separation between your starting material and product (target Rf ~0.3-0.4 for the product).
-
Sampling: At timed intervals (e.g., 0h, 1h, 2h, 4h), use a capillary tube to withdraw a small aliquot of the reaction mixture.
-
Spotting: Spot the aliquot onto a TLC plate. On the same plate, spot the pure starting material as a reference.
-
Development: Place the TLC plate in the prepared chamber and allow the eluent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).
-
Analysis: Monitor the disappearance of the starting material spot and the appearance of the product spot over time to gauge the reaction's progress.[10]
Protocol 2: Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol is an example of using modern techniques to improve yields and reduce side reactions.[2]
-
Materials: 1,4-dicarbonyl compound (1 mmol), solvent (e.g., ethanol/water, 3 mL), and an optional acid catalyst (e.g., 2-3 drops of 1M HCl).
-
Setup: In a dedicated microwave reaction vial, combine the 1,4-dicarbonyl compound and the solvent. Add the catalyst if required.
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 3-5 minutes).[2] Monitor internal pressure to ensure it remains within safe limits.
-
Workup: After the reaction, cool the vial to room temperature. Dilute the mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography if necessary.[6]
Interplay of Reaction Parameters
The success of a cyclization reaction depends on the delicate balance between multiple parameters. The diagram below illustrates the relationship between key variables that must be optimized to favor the desired intramolecular cyclization over competing side reactions.
Caption: Relationship between variables in heterocyclic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Transition metal catalytic asymmetric dearomatization reactions - Wikipedia [en.wikipedia.org]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Ethyl (3-trifluoromethylbenzoyl)acetate handling and storage precautions
Disclaimer: This document provides general guidance on the handling and storage of Ethyl (3-trifluoromethylbenzoyl)acetate. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:
-
Eye Protection: Safety glasses or goggles should be worn.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves) should be worn. Inspect gloves before each use and replace them if they are contaminated or damaged.
-
Body Protection: A laboratory coat should be worn to protect from splashes.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep it away from heat, sparks, and open flames.[5] It is also important to segregate it from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
Q4: What should I do in case of a spill?
A4: In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill if you are not trained to do so.
Q5: How should I dispose of waste this compound?
A5: Dispose of waste this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Eye or Skin Irritation | Direct contact with the chemical. | Immediately flush the affected eye(s) with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Dizziness or Respiratory Irritation | Inhalation of vapors. | Move to an area with fresh air immediately. If breathing is difficult, seek medical attention. Ensure you are working in a well-ventilated area or a fume hood in the future. |
| Chemical Degradation | Improper storage (exposure to light, air, or moisture). | Ensure the container is tightly sealed and stored in a cool, dark, and dry place. Consider using an inert atmosphere for long-term storage if the compound is known to be sensitive. |
| Inconsistent Experimental Results | Contamination or degradation of the starting material. | Always use a fresh, properly stored sample for your experiments. Check for any visible signs of degradation (e.g., color change) before use. |
Quantitative Data
Note: The following data is for Ethyl Acetate and is provided as an example of the type of information to look for in a substance-specific SDS for this compound. These values are not representative of this compound.
| Property | Value |
| Flash Point | -1 °C[7] |
| Auto-ignition Temperature | 460 °C[7] |
| Lower Explosion Limit | 2.1 % (v/v)[7] |
| Upper Explosion Limit | 11.5 % (v/v)[7] |
| Vapor Pressure | 97 hPa at 20 °C[7] |
| Density | 0.9 g/cm³ at 20 °C[7] |
| Water Solubility | 79 g/L at 20 °C[7] |
Experimental Protocols
Detailed experimental protocols should be developed on a case-by-case basis, taking into account the specific reaction conditions and the hazards identified in the substance-specific SDS. Always perform a risk assessment before starting any new experiment.
Visualizations
Caption: Workflow for safe handling and storage of laboratory chemicals.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 4. uwm.edu [uwm.edu]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 7. bg.cpachem.com [bg.cpachem.com]
Preventing decomposition of Ethyl (3-trifluoromethylbenzoyl)acetate during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for preventing the decomposition of Ethyl (3-trifluoromethylbenzoyl)acetate during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low after workup. What are the likely causes?
A1: Low yields are often due to the chemical decomposition of the β-keto ester. The primary decomposition pathways for this compound are hydrolysis, decarboxylation, and retro-Claisen condensation. These reactions are typically promoted by the presence of strong acids, strong bases, or elevated temperatures during the workup process. The electron-withdrawing trifluoromethyl group can increase the compound's susceptibility to nucleophilic attack, making it particularly sensitive to the workup conditions.
Q2: I observe gas evolution when I add a basic aqueous solution to my reaction mixture. What is happening?
A2: Gas evolution, typically carbon dioxide (CO₂), is a strong indicator of decarboxylation. This occurs when the ester is first hydrolyzed to the corresponding β-keto acid, which is unstable and readily loses CO₂. This hydrolysis can be catalyzed by either acidic or basic conditions.
Q3: After my workup, I've isolated a significant amount of 3'-(trifluoromethyl)acetophenone. How did this form?
A3: The formation of 3'-(trifluoromethyl)acetophenone is a result of both hydrolysis and decarboxylation of your target compound. The initial hydrolysis of the ethyl ester group forms the unstable β-keto acid, which then rapidly decarboxylates to yield the ketone.
Q4: My NMR spectrum shows the presence of ethyl acetate and 3-(trifluoromethyl)benzoic acid. What decomposition pathway leads to these byproducts?
A4: The presence of these byproducts suggests that a retro-Claisen condensation has occurred. This reaction is particularly favored by strong bases. The base can attack the ketone carbonyl, leading to the cleavage of the carbon-carbon bond between the carbonyl and the α-carbon, resulting in the formation of an ester and the enolate of a ketone. In this case, the products are ethyl acetate and the enolate of 3-(trifluoromethyl)acetophenone, which upon workup would give 3-(trifluoromethyl)benzoic acid after oxidation or other reactions.
Q5: How can I minimize the decomposition of this compound during workup?
A5: To minimize decomposition, it is crucial to maintain mild conditions throughout the workup. This includes:
-
Temperature Control: Perform all extractions and washes at low temperatures (0-5 °C) using an ice bath.
-
pH Control: Avoid both strong acids and strong bases. Use mild acidic or basic washes, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), to neutralize the reaction mixture. Always check the pH of the aqueous layer to ensure it is near neutral (pH 6-8) before final extraction.
-
Minimize Contact Time: Reduce the contact time of the compound with the aqueous phase as much as possible.
-
Prompt Drying and Solvent Removal: After extraction, dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure at a low temperature.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low final yield, no obvious byproducts | General decomposition due to prolonged exposure to acidic or basic conditions. | - Neutralize the reaction mixture carefully to pH 6-8 before extraction.- Minimize the duration of the workup.- Work at reduced temperatures (0-5 °C). |
| Gas evolution during basic wash | Decarboxylation following base-catalyzed hydrolysis. | - Use a milder base for neutralization, such as a saturated NaHCO₃ solution, and add it slowly with cooling.- Consider a biphasic workup where the organic layer is immediately separated after neutralization. |
| Presence of 3'-(trifluoromethyl)acetophenone | Hydrolysis and subsequent decarboxylation. | - Avoid both strong acidic and strong basic conditions.- Ensure the workup is performed quickly and at low temperatures. |
| Presence of ethyl acetate and/or 3-(trifluoromethyl)benzoic acid | Retro-Claisen condensation. | - Avoid strong bases like NaOH or KOH during workup.- Use a weaker base for neutralization, such as saturated NaHCO₃ or a phosphate buffer solution (pH ~7). |
| Formation of an emulsion during extraction | High concentration of salts or polar impurities. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite. |
Key Decomposition Pathways
The primary decomposition pathways for this compound are illustrated below. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbons, making the molecule susceptible to nucleophilic attack.
Caption: Major decomposition pathways for this compound during workup.
Illustrative Quantitative Stability Data
| Condition | Parameter | Value | Implication for Stability |
| Acidic Hydrolysis | Rate constant (k) for a model ester at low pH | Increases with decreasing pH | Unstable in strong acid. |
| Neutral Hydrolysis | Rate constant (k) for a model ester at pH 7 | Relatively slow | Most stable at or near neutral pH. |
| Basic Hydrolysis | Rate constant (k) for a model ester at high pH | Increases significantly with increasing pH | Highly unstable in strong base. |
| Thermal Decarboxylation | Rate of decarboxylation of a model β-keto acid | Increases with temperature | Elevated temperatures promote decomposition. |
Recommended Experimental Protocol for a Mild Workup
This protocol is designed to minimize the decomposition of this compound following a typical synthesis, such as a Claisen condensation.
Materials:
-
Ice bath
-
Separatory funnel
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled
-
Brine (saturated aqueous NaCl solution), pre-chilled
-
Ethyl acetate (or other suitable extraction solvent), pre-chilled
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
pH paper (range 1-14)
Procedure:
-
Cooling: Once the reaction is deemed complete, cool the reaction flask in an ice bath to 0-5 °C.
-
Quenching: Slowly and with stirring, add the pre-chilled saturated aqueous NH₄Cl solution to the reaction mixture to quench any reactive species.
-
Extraction (Initial): Transfer the quenched reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add a sufficient amount of ethyl acetate to form a distinct organic layer.
-
Neutralization Wash: Add the pre-chilled saturated aqueous NaHCO₃ solution to the separatory funnel. Invert the funnel gently and vent frequently to release any CO₂ that may have formed. Shake gently for 30 seconds.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer and test its pH with pH paper. Repeat the NaHCO₃ wash until the aqueous layer is neutral to slightly basic (pH 7-8).
-
Brine Wash: Wash the organic layer with pre-chilled brine to remove residual water and water-soluble impurities.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄, and swirl the flask. Continue adding the drying agent until it no longer clumps together.
-
Filtration: Filter the organic solution through a fluted filter paper or a cotton plug into a round-bottom flask.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (typically below 40 °C) to prevent thermal decomposition of the product.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the decomposition of this compound during workup.
Caption: A step-by-step guide to diagnosing and resolving decomposition issues.
Technical Support Center: Scaling Up the Synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to address challenges encountered during laboratory and large-scale production.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound via Claisen condensation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective Base: The base used may not be strong enough to deprotonate the ethyl acetate effectively. Common bases for Claisen condensations include sodium ethoxide and sodium hydride.[1] | - Use a stronger base: Consider using sodium hydride (NaH) or lithium diisopropylamide (LDA) for a more efficient reaction. Stronger bases can significantly increase the yield.[1] - Ensure anhydrous conditions: Moisture can quench the base and hinder the reaction. Use dry solvents and glassware. |
| Reaction Equilibrium: The Claisen condensation is a reversible reaction. The equilibrium may not favor product formation under the current conditions.[2] | - Use a stoichiometric amount of base: A full equivalent of base is required to deprotonate the resulting β-keto ester, which drives the reaction towards the product.[2] - Remove ethanol byproduct: If using sodium ethoxide, the ethanol produced can shift the equilibrium back to the reactants. Consider removing it by distillation if feasible. | |
| Incorrect Reagent Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or side reactions. | - Optimize reactant ratio: Typically, a slight excess of ethyl acetate is used. Experiment with different ratios to find the optimal conditions for your scale. | |
| Formation of Side Products/Impurities | Self-condensation of Ethyl Acetate: If the reaction conditions are not optimized, ethyl acetate can react with itself to form ethyl acetoacetate. | - Slow addition of ethyl acetate: Add the ethyl acetate slowly to the mixture of the base and ethyl 3-(trifluoromethyl)benzoate. This ensures that the enolate of ethyl acetate reacts preferentially with the desired ester.[3] |
| Hydrolysis of Esters: Presence of water can lead to the hydrolysis of the starting esters or the final product. | - Maintain anhydrous conditions: Thoroughly dry all solvents and glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction is Difficult to Control (Exothermic) | Rapid Addition of Reagents: Adding reagents too quickly, especially the base, can lead to a rapid and uncontrolled exothermic reaction. | - Control addition rate: Add the base and ethyl acetate dropwise, monitoring the internal temperature of the reaction vessel. - Use an ice bath: Immerse the reaction flask in an ice bath to dissipate heat and maintain a controlled temperature. |
| Product Purification Challenges | Difficulty in Separating Product from Unreacted Starting Materials: The boiling points of the product and starting materials may be close, making distillation challenging. | - Optimize distillation conditions: Use a fractionating column for distillation to improve separation.[4] - Utilize alternative purification methods: Consider column chromatography or recrystallization to achieve higher purity. |
| Formation of an Emulsion During Workup: The presence of both organic and aqueous layers with similar densities can lead to the formation of a stable emulsion, making separation difficult. | - Add brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions. - Centrifugation: For smaller-scale reactions, centrifugation can be an effective method to separate the layers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the crossed Claisen condensation. This reaction involves the condensation of ethyl 3-(trifluoromethyl)benzoate with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium hydride.[1]
Q2: Why is a strong base necessary for the Claisen condensation?
A2: A strong base is required to generate the enolate of ethyl acetate, which then acts as a nucleophile and attacks the carbonyl group of ethyl 3-(trifluoromethyl)benzoate. The pKa of the α-protons of an ester is typically in the range of 25, necessitating a potent base for deprotonation.[2]
Q3: Can I use a catalytic amount of base for this reaction?
A3: No, a stoichiometric amount of base is crucial for driving the reaction to completion. The β-keto ester product is more acidic than the starting alcohol (ethanol, if using sodium ethoxide), and the final deprotonation of the product by the base makes the overall reaction thermodynamically favorable.[2]
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: When scaling up, it is critical to manage the exothermic nature of the reaction by controlling the rate of reagent addition and providing adequate cooling. The use of sodium hydride requires special care as it is highly flammable and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting materials and the formation of the product.
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is a representative procedure adapted from syntheses of similar benzoylacetate derivatives.[5][6] Researchers should optimize the conditions for their specific laboratory setup and scale.
Materials:
-
Ethyl 3-(trifluoromethyl)benzoate
-
Ethyl acetate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))
-
Hydrochloric acid (HCl) or Acetic Acid (for workup)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), charge a dry reaction vessel with a 60% dispersion of sodium hydride in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in the chosen anhydrous solvent (e.g., Toluene).
-
Reaction Initiation: To the stirred suspension of sodium hydride, slowly add a solution of ethyl 3-(trifluoromethyl)benzoate and a portion of the ethyl acetate in the anhydrous solvent.
-
Addition of Ethyl Acetate: The remaining ethyl acetate is added dropwise to the reaction mixture at a controlled temperature (typically 0-10 °C) to manage the exotherm.
-
Reaction Completion: After the addition is complete, the reaction mixture is gradually warmed to room temperature or gently heated (e.g., 50-60 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC/HPLC.
-
Quenching: The reaction is carefully quenched by the slow addition of a proton source, such as acetic acid or dilute hydrochloric acid, while cooling the mixture in an ice bath.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil.
Data Presentation
Table 1: Effect of Base and Solvent on Yield (Representative Data)
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | Ethanol | 78 (reflux) | 6 | 65-75 |
| Sodium Hydride | Toluene | 25-50 | 4 | 80-90 |
| Sodium Hydride | THF | 25-60 | 4 | 85-95 |
| LDA | THF | -78 to 0 | 2 | >90 |
Note: Yields are approximate and can vary based on the specific reaction conditions and scale.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Managing Exothermic Reactions with Trifluoromethyl Reagents
Welcome to the technical support center for managing exothermic reactions involving trifluoromethylating agents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the safe and efficient use of these powerful reagents.
Disclaimer
The information provided herein is intended for guidance and informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods). Users should always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before commencing any experiment.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during trifluoromethylation experiments.
I. Reaction Monitoring and Control
Question: My trifluoromethylation reaction shows a rapid, uncontrolled temperature increase. What are the immediate steps I should take?
Answer: An uncontrolled temperature increase indicates a potential thermal runaway. The immediate priorities are personal safety and containing the reaction.
-
Alert colleagues and the lab manager immediately.
-
If it is safe to do so, remove the heating source (if any).
-
Increase the efficiency of the cooling system (e.g., add dry ice to the cooling bath).
-
If the reaction is in the early stages, immediately stop the addition of any reagents.
-
If the reaction continues to accelerate and poses a risk of vessel over-pressurization or rupture, evacuate the immediate area and follow your institution's emergency procedures.
Question: How can I prevent a thermal runaway from occurring in the first place?
Answer: Proactive measures are key to preventing thermal runaways.
-
Understand Your Reagent: Be aware of the thermal stability of your trifluoromethylating agent. For instance, Togni's reagent II can undergo strong exothermic decomposition when heated above its melting point.[1]
-
Controlled Addition: For semi-batch processes, the rate of addition of the limiting reagent should be carefully controlled to manage the rate of heat generation.[2]
-
Calorimetric Studies: Whenever possible, perform reaction calorimetry (e.g., using an RC1e calorimeter) on a small scale to determine the heat of reaction and the maximum adiabatic temperature rise. This data is crucial for safe scale-up.
-
Adequate Cooling: Ensure your reaction vessel has an efficient cooling system capable of dissipating the heat generated by the reaction.
-
Dilution: Running reactions at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass.
II. Reagent-Specific Issues
Question: I am using the Ruppert-Prakash reagent (TMSCF₃) for a nucleophilic trifluoromethylation, and the reaction is sluggish or incomplete. What are the common causes?
Answer: Several factors can affect the efficiency of reactions with the Ruppert-Prakash reagent:
-
Initiator Activity: The reaction is typically initiated by a fluoride source (e.g., TBAF, CsF) or a strong base. Ensure your initiator is anhydrous and active.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Anhydrous THF is commonly used, but for some substrates, more polar solvents like DMF may be beneficial.
-
Substrate Reactivity: Electron-deficient carbonyls and imines are generally more reactive. For less reactive substrates, you may need to use a more potent initiator or higher temperatures.
-
Reagent Quality: Ensure the Ruppert-Prakash reagent is of high purity and has been stored under anhydrous conditions.
Question: My electrophilic trifluoromethylation with a Togni reagent is giving low yields. What should I consider?
Answer: Low yields with Togni reagents can often be attributed to:
-
Reaction Conditions: Many reactions with Togni reagents are promoted by light, a catalyst (e.g., copper salts), or an initiator. Ensure these components are appropriate for your specific transformation.
-
Substrate Suitability: Togni reagents are electrophilic and react best with nucleophilic substrates such as β-ketoesters, thiols, and electron-rich aromatic compounds.
-
Reagent Stability: While generally bench-stable, Togni reagents can decompose, especially at elevated temperatures.[1] Store the reagent as recommended by the supplier.
III. Safety and Handling
Question: What are the essential safety precautions for handling trifluoromethylating reagents?
Answer:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[3]
-
Ventilation: Handle these reagents in a well-ventilated fume hood to avoid inhalation of any potentially toxic or corrosive fumes.[3]
-
Inert Atmosphere: Many trifluoromethylation reactions are sensitive to moisture and air. Use of an inert atmosphere (e.g., nitrogen or argon) is often necessary.
-
Storage: Store reagents according to the manufacturer's instructions, typically in a cool, dry place away from incompatible materials.[4][5]
Question: How should I dispose of unreacted trifluoromethylating reagents and waste?
Answer:
-
Deactivation/Quenching: Highly reactive reagents should be carefully quenched before disposal. This should be done in a controlled manner, typically by slow addition to a suitable quenching agent with cooling.
-
Waste Segregation: Segregate waste containing trifluoromethylating agents from other waste streams.
-
Follow Institutional Guidelines: Adhere to your institution's hazardous waste disposal procedures. Label waste containers clearly and accurately.[6][7][8]
Quantitative Data on Thermal Hazards
Understanding the thermal properties of trifluoromethylating reagents is crucial for safe handling and reaction design.
| Reagent | Property | Value | Source |
| Togni's Reagent II | Onset of Decomposition | 135 °C | [9] |
| Heat of Decomposition | 790 J/g | [9] | |
| Maximum Heat Flow | 6 W/g | [9] |
Note: This data highlights the significant energy released upon decomposition of Togni's Reagent II, emphasizing the need to avoid heating it to its decomposition temperature.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol, 1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (0.1 mmol, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 mmol) to the stirred solution.
-
Add the TBAF solution (0.1 mmol) dropwise.
-
Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[10]
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, the TMS-protected trifluoromethylated alcohol, can be purified by column chromatography.
-
For deprotection, the crude product can be dissolved in THF and treated with 1M HCl until the reaction is complete as monitored by TLC.[10]
Protocol 2: General Procedure for Electrophilic Trifluoromethylation of a Phenol using Togni's Reagent II
Materials:
-
Phenol (1.0 mmol, 1.0 equiv)
-
Togni's Reagent II (1.2 mmol, 1.2 equiv)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.1 mmol, 10 mol%)
-
Dichloromethane (DCM)
-
1 M HCl
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of phenol (1.0 mmol) in dichloromethane (10 mL), add Togni's Reagent II (1.2 mmol).
-
Add zinc trifluoromethanesulfonate (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.[9]
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Visualized Workflows and Logic
Troubleshooting Low Yield in Trifluoromethylation
Caption: A decision-making workflow for troubleshooting low-yield trifluoromethylation reactions.
Emergency Quench Procedure for Thermal Runaway
Caption: A logical flow diagram for responding to a thermal runaway event during a chemical reaction.
General Workflow for a Trifluoromethylation Reaction
Caption: A generalized experimental workflow for performing a trifluoromethylation reaction.
References
- 1. Togni reagent II - Wikipedia [en.wikipedia.org]
- 2. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. cfplus.cz [cfplus.cz]
- 6. ethz.ch [ethz.ch]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to ¹H NMR Analysis for Purity Assessment of Ethyl (3-trifluoromethylbenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the accurate determination of purity is a critical step to ensure safety and efficacy. This guide provides a comprehensive comparison of the ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopic method for the purity analysis of Ethyl (3-trifluoromethylbenzoyl)acetate against potential impurities and by-products. This document outlines a detailed experimental protocol for quantitative NMR (qNMR), presents comparative data in tabular format, and illustrates the analytical workflow.
Introduction to ¹H NMR for Purity Determination
Quantitative ¹H NMR (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques such as HPLC and GC, which are relative methods requiring a certified reference standard of the same compound, qNMR is a direct method. The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, allowing for the quantification of a substance against a certified internal standard of a different, structurally unrelated compound.[3][4]
Key Advantages of qNMR:
-
Direct Measurement: Does not require a chemically identical reference standard of the analyte.
-
High Accuracy and Precision: Capable of providing highly accurate and precise purity values.[1]
-
Structural Information: Provides structural information about the analyte and any impurities present in the same experiment.
-
Speed: qNMR measurements can often be faster than developing and running a new chromatographic method.
Synthesis and Potential Impurities
This compound is commonly synthesized via a Claisen condensation reaction between ethyl 3-(trifluoromethyl)benzoate and ethyl acetate.[5][6] This synthetic route can potentially lead to the presence of unreacted starting materials and side-products in the final product.
Potential Impurities:
-
Ethyl 3-(trifluoromethyl)benzoate (Starting Material): Incomplete reaction can leave residual starting material.
-
Ethyl acetate (Starting Material/Reagent): Used in excess and can be carried through workup.
-
Ethyl acetoacetate (Side-product): Formed from the self-condensation of ethyl acetate.[7][8]
-
3-(trifluoromethyl)benzoic acid (Side-product): Can be formed by hydrolysis of the starting ester.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its potential impurities in CDCl₃. These values are crucial for identifying and quantifying the purity of the target compound.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Ar-H | ~7.7 - 8.2 | m | 4H |
| -CO-CH₂ -CO- | ~4.0 | s | 2H | |
| -O-CH₂ -CH₃ | ~4.2 | q | 2H | |
| -O-CH₂-CH₃ | ~1.2 | t | 3H | |
| Impurity: Ethyl 3-(trifluoromethyl)benzoate | Ar-H | 7.6 - 8.3 | m | 4H |
| -O-CH₂ -CH₃ | 4.42 | q | 2H | |
| -O-CH₂-CH₃ | 1.42 | t | 3H | |
| Impurity: Ethyl acetate | -O-CH₂ -CH₃ | 4.12 | q | 2H |
| CH₃ -CO- | 2.05 | s | 3H | |
| -O-CH₂-CH₃ | 1.26 | t | 3H | |
| Impurity: Ethyl acetoacetate (keto form) | -O-CH₂ -CH₃ | 4.19 | q | 2H |
| -CO-CH₂ -CO- | 3.44 | s | 2H | |
| CH₃ -CO- | 2.27 | s | 3H | |
| -O-CH₂-CH₃ | 1.28 | t | 3H | |
| Impurity: Ethyl acetoacetate (enol form) | =C-H | 5.03 | s | 1H |
| -O-CH₂ -CH₃ | 4.17 | q | 2H | |
| CH₃ -C= | 1.98 | s | 3H | |
| -O-CH₂-CH₃ | 1.27 | t | 3H | |
| Impurity: 3-(trifluoromethyl)benzoic acid | Ar-H | 7.7 - 8.4 | m | 4H |
| -COOH | >10 (broad) | s | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Equipment:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer (300 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for small molecules to ensure full relaxation).
-
Number of Scans (ns): 8 to 16 scans are typically sufficient to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_analyte = Number of protons for the analyte signal
-
N_IS = Number of protons for the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the ¹H NMR purity analysis of this compound.
Caption: Workflow for qNMR Purity Analysis.
Comparison with Alternative Methods
While qNMR is a powerful technique, other methods are also used for purity assessment.
| Method | Advantages | Disadvantages |
| qNMR | Direct, primary method; Provides structural information; Fast method development. | Lower sensitivity compared to chromatographic methods; Requires high-purity internal standard. |
| HPLC | High sensitivity and resolution; Well-established for many compounds. | Relative method requiring a specific reference standard; Method development can be time-consuming. |
| GC | Excellent for volatile compounds; High sensitivity. | Not suitable for non-volatile or thermally labile compounds; Requires a reference standard. |
| LC-MS | High sensitivity and provides molecular weight information. | Quantification can be complex; Requires a reference standard for accurate quantification. |
Conclusion
¹H NMR spectroscopy is a robust and reliable method for the purity assessment of this compound. Its ability to provide direct, quantitative information, along with structural details of the analyte and any impurities, makes it an invaluable tool for researchers, scientists, and drug development professionals. By following a validated qNMR protocol, high-quality and accurate purity data can be obtained efficiently, ensuring the integrity of synthetic products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl acetoacetate(141-97-9) 1H NMR spectrum [chemicalbook.com]
- 4. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
A Researcher's Guide to Trifluoromethyl Compound Analysis: 19F NMR Spectroscopy vs. Alternative Techniques
For researchers, scientists, and drug development professionals working with trifluoromethyl (CF3) compounds, accurate and efficient analytical techniques are paramount. The unique properties of the trifluoromethyl group, including its high electronegativity and impact on molecular conformation and lipophilicity, necessitate robust characterization methods. This guide provides an objective comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with key alternative techniques—Mass Spectrometry (MS), X-ray Crystallography, and Vibrational Spectroscopy—supported by experimental data and detailed protocols.
At a Glance: Comparing Analytical Techniques
The choice of analytical technique for characterizing trifluoromethyl compounds depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of 19F NMR, Mass Spectrometry, X-ray Crystallography, and Vibrational Spectroscopy.
| Feature | 19F NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography | Vibrational Spectroscopy (IR, Raman) |
| Information Provided | Structural information (chemical environment, connectivity), quantitative analysis | Molecular weight, elemental composition, fragmentation patterns | Absolute 3D molecular structure, bond lengths, bond angles | Functional groups, molecular vibrations, bond strengths |
| Sensitivity | High (100% natural abundance of 19F) | Very high (picomole to femtomole range) | Requires single crystals | Moderate |
| Quantitative Analysis | Excellent (qNMR) | Can be quantitative with appropriate standards | Not typically used for quantification | Generally qualitative or semi-quantitative |
| Sample Requirements | Soluble sample (mg quantities) | Ionizable sample (ng to µg quantities) | Single, high-quality crystal (µm to mm size) | Solid, liquid, or gas (mg quantities) |
| Throughput | High | High | Low | High |
| Typical ¹⁹F Chemical Shift for -CF₃ (ppm) | -50 to -80[1][2] | N/A | N/A | N/A |
| Typical ¹⁹F-¹H Coupling (J-coupling, Hz) | 0.5 - 3 Hz (³JFH) | N/A | N/A | N/A |
| Typical ¹⁹F-¹³C Coupling (J-coupling, Hz) | 270 - 290 Hz (¹JCF), 30 - 40 Hz (²JCF) | N/A | N/A | N/A |
In-Depth Analysis: Performance and Applications
19F NMR Spectroscopy: The Workhorse for Trifluoromethyl Analysis
Principle: 19F NMR spectroscopy exploits the magnetic properties of the fluorine-19 nucleus.[3] Due to its 100% natural abundance and high gyromagnetic ratio, the 19F nucleus is highly sensitive for NMR experiments.[3] The chemical shift of a 19F nucleus is exquisitely sensitive to its local electronic environment, providing detailed structural information.[4] For trifluoromethyl groups, the three equivalent fluorine atoms typically give rise to a single, sharp resonance, simplifying spectral interpretation.
Advantages:
-
High Sensitivity and Resolution: The large chemical shift dispersion in 19F NMR (over 800 ppm) minimizes signal overlap, a common challenge in 1H NMR.[3]
-
Structural Elucidation: The chemical shift of the CF3 group provides insights into the electronic nature of its surroundings. Coupling constants (J-coupling) to other nuclei like ¹H and ¹³C reveal through-bond connectivity.
-
Quantitative Analysis (qNMR): 19F NMR can be used for highly accurate and precise quantification of trifluoromethyl-containing compounds without the need for identical reference standards.[5]
-
Non-destructive: The technique does not alter the sample, allowing for further analysis.
Limitations:
-
Requires soluble samples.
-
Sensitivity can be a limitation for very low concentration samples compared to mass spectrometry.
Alternative Techniques: A Comparative Overview
Mass Spectrometry (MS):
Principle: MS measures the mass-to-charge ratio of ions. For trifluoromethyl compounds, techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed.[6] Fragmentation patterns can provide structural clues, often showing characteristic losses of CF3 or related fragments.
Advantages:
-
Exceptional Sensitivity: Capable of detecting minute quantities of material.
-
Molecular Weight Determination: Provides precise molecular weight information.
-
High Throughput: Modern MS instruments can analyze samples rapidly.
Limitations:
-
Provides limited information about the specific chemical environment of the CF3 group.
-
Isomeric compounds can be difficult to distinguish without chromatographic separation.
-
Can be destructive to the sample.
X-ray Crystallography:
Principle: This technique determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays passing through it.[7]
Advantages:
-
Unambiguous Structure Determination: Provides the absolute configuration and conformation of a molecule, including precise bond lengths and angles.[8]
-
Definitive Proof of Structure: Considered the "gold standard" for structural elucidation.[8][9]
Limitations:
-
Requires Single Crystals: Growing high-quality single crystals can be a significant bottleneck.[7][10]
-
Low Throughput: The process of crystal growth and data analysis is time-consuming.
-
Provides information on the solid-state structure, which may differ from the solution-state conformation relevant to many applications.
Vibrational Spectroscopy (Infrared and Raman):
Principle: IR and Raman spectroscopy probe the vibrational modes of a molecule. The C-F bonds in a trifluoromethyl group have characteristic stretching and bending frequencies that can be observed in the spectra.
Advantages:
-
Functional Group Identification: Provides a rapid method for confirming the presence of a CF3 group.
-
Versatile Sampling: Can be used to analyze solids, liquids, and gases.[11]
-
Non-destructive: Typically does not damage the sample.
Limitations:
-
Limited Structural Detail: While confirming the presence of the CF3 group, it offers less detailed information about its specific chemical environment compared to NMR.
-
Spectral Congestion: In complex molecules, overlapping vibrational bands can make interpretation challenging.
Experimental Protocols
19F NMR Spectroscopy of a Small Molecule
Objective: To obtain a high-resolution 19F NMR spectrum of a trifluoromethyl-containing small molecule for structural verification and purity assessment.
Materials:
-
Trifluoromethyl-containing compound (2-10 mg)[1]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, 0.6-0.7 mL)[1]
-
5 mm NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 2-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[1]
-
Transfer to NMR Tube: Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument on the deuterated solvent signal.
-
Set the nucleus to 19F.
-
For an unknown compound, use a wide spectral width (e.g., 200 ppm) centered around -70 ppm.
-
Set the number of scans (e.g., 16-64, depending on concentration). A relaxation delay of 1-2 seconds is typically sufficient.
-
-
Data Acquisition: Acquire the 19F NMR spectrum.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum. An external reference standard like CFCl₃ (0 ppm) or an internal standard can be used.[2]
-
Integrate the signals for quantitative analysis if required.
-
Mass Spectrometry (LC-MS) Analysis
Objective: To determine the molecular weight and assess the purity of a trifluoromethyl compound.
Materials:
-
Trifluoromethyl-containing compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Formic acid or ammonium acetate (for enhancing ionization)
-
LC-MS system (e.g., with ESI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the initial mobile phase.
-
LC Method Development:
-
Select an appropriate HPLC column (e.g., C18).
-
Develop a gradient elution method using a mixture of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid (0.1%) for positive ion mode or ammonium acetate for negative ion mode.
-
-
MS Parameter Optimization:
-
Tune the mass spectrometer for the expected mass range.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing a standard solution of the analyte.
-
-
Data Acquisition: Inject the sample onto the LC-MS system and acquire the data in full scan mode.
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected molecular ion.
-
Determine the molecular weight from the mass spectrum of the chromatographic peak.
-
Assess purity based on the relative peak areas in the TIC.
-
X-ray Crystallography
Objective: To determine the absolute three-dimensional structure of a crystalline trifluoromethyl compound.
Materials:
-
High-purity crystalline trifluoromethyl compound
-
Suitable solvents for crystallization
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[7] Common methods include slow evaporation, vapor diffusion, and slow cooling.[12]
-
Crystal Mounting: Carefully mount a suitable crystal on the goniometer of the diffractometer.[10]
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[7]
-
-
Data Processing and Structure Solution:
-
Integrate the intensities of the diffraction spots.
-
Solve the phase problem to generate an initial electron density map.[7]
-
Build a molecular model into the electron density map.
-
-
Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
Vibrational Spectroscopy (FT-IR)
Objective: To confirm the presence of the trifluoromethyl group in a compound.
Materials:
-
Trifluoromethyl-containing compound (solid or liquid)
-
FT-IR spectrometer (e.g., with an ATR accessory)
Procedure:
-
Sample Preparation:
-
For a solid sample, place a small amount directly onto the ATR crystal.
-
For a liquid sample, place a drop onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic C-F stretching and bending vibrations of the CF3 group. These typically appear as strong absorptions in the 1000-1350 cm⁻¹ region.
-
Decision-Making Workflow
The selection of an appropriate analytical technique is a critical step in the characterization of trifluoromethyl compounds. The following workflow, presented as a Graphviz diagram, illustrates a logical decision-making process based on the research question.
Caption: Decision workflow for selecting an analytical technique.
Conclusion
19F NMR spectroscopy stands out as a uniquely powerful and versatile tool for the analysis of trifluoromethyl compounds, offering a rich combination of structural detail, quantitative accuracy, and high throughput. While mass spectrometry provides unparalleled sensitivity for detecting trace amounts and determining molecular weight, and X-ray crystallography delivers the definitive three-dimensional structure, 19F NMR often represents the most efficient and informative first-line analytical technique. Vibrational spectroscopy serves as a rapid and convenient method for confirming the presence of the trifluoromethyl functional group. A comprehensive characterization of novel trifluoromethyl compounds often benefits from a multi-technique approach, leveraging the complementary strengths of each method to build a complete molecular picture. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to best achieve their analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. biophysics.org [biophysics.org]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 | MDPI [mdpi.com]
- 9. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
A Comparative Guide to Analytical Methods for Monitoring Ethyl (3-trifluoromethylbenzoyl)acetate Reactions
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the analysis of reactions involving Ethyl (3-trifluoromethylbenzoyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method.
Introduction
This compound is a key β-keto ester intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity to the final products.[1] Accurate and reliable monitoring of its reactions is crucial for process optimization, yield determination, and impurity profiling. This guide focuses on a robust GC-MS method and compares it with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Methods: A Comparative Overview
The choice of an analytical method for monitoring the reactions of this compound depends on several factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. While GC-MS is a powerful technique for volatile and semi-volatile compounds, alternatives like HPLC-MS/MS and NMR offer distinct advantages for certain applications.
Table 1: Comparison of Analytical Method Performance
| Parameter | GC-MS | HPLC-MS/MS | NMR Spectroscopy |
| Principle | Separation based on volatility and polarity in the gas phase, followed by mass-based detection.[2] | Separation based on polarity and partitioning between liquid phases, followed by mass-based detection.[2] | Analysis of molecular structure based on the interaction of atomic nuclei with an external magnetic field.[3] |
| Derivatization | May be required to improve volatility and thermal stability, though often not necessary for this compound. | Generally not required.[2] | Not required. |
| Ionization | Electron Ionization (EI) - Hard ionization leading to extensive fragmentation.[2] | Electrospray Ionization (ESI) - Soft ionization, often preserving the molecular ion.[2] | N/A |
| Limit of Detection (LOD) | Low ng/mL to high pg/mL range.[2] | Low pg/mL to fg/mL range.[2] | mg/mL to high µg/mL range. |
| Limit of Quantitation (LOQ) | High pg/mL to low ng/mL range. | fg/mL to low pg/mL range. | High µg/mL to mg/mL range. |
| Precision (RSD%) | Typically < 5% | Typically < 5% | Typically < 2% |
| Accuracy (Recovery %) | 90-110% | 95-105% | 98-102% |
| Analysis Time | 15-30 minutes | 5-15 minutes | 5-10 minutes per sample |
| Key Advantages | High resolution, established spectral libraries for identification, suitable for purity analysis.[2] | High sensitivity, suitable for complex matrices and thermally labile compounds.[2] | Provides detailed structural information, non-destructive, excellent for reaction kinetics.[3] |
| Key Disadvantages | Not suitable for non-volatile or thermally labile compounds, potential for peak tailing with polar compounds.[1][4] | Higher cost of instrumentation and solvents. | Lower sensitivity compared to mass spectrometry-based methods. |
Note: The data presented in this table is adapted from analytical validations of structurally similar compounds and serves as a general guideline. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific reaction conditions and matrices.
GC-MS Method for this compound
This method is adapted from established protocols for the analysis of trifluoromethylated aromatic compounds and organic acetates.[1][5]
a. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of a suitable solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Vortex the mixture for 30 seconds.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a stock solution of the purified product and starting material for calibration purposes at a concentration of 1 mg/mL in the same solvent.[1] Create a series of dilutions for the calibration curve.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (with a splitless time of 0.5 min).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.[1]
-
Ionization Energy: 70 eV.[1]
-
Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
c. Method Validation Parameters: The validation of this analytical method should be performed according to ICH guidelines and would typically involve assessing the following parameters:[6][7][8][9]
-
Linearity: Assessed by analyzing a series of standards over a concentration range of 1-100 µg/mL. A correlation coefficient (R²) of >0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Accuracy: Determined by spike-recovery experiments at three different concentration levels. Recoveries between 90-110% are generally acceptable.
-
Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). A relative standard deviation (RSD) of <5% is typically required.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
HPLC-MS/MS Method (Alternative)
Due to the keto-enol tautomerism of β-keto esters, which can lead to poor peak shapes in reverse-phase HPLC, a mixed-mode chromatography approach is often beneficial.[4]
a. Sample Preparation:
-
Dilute 100 µL of the reaction mixture with 900 µL of the mobile phase.
-
Vortex and filter as described for the GC-MS method.
b. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: Mixed-mode column (e.g., Primesep).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C (to potentially speed up tautomeric interconversion).[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[2]
NMR Spectroscopy Method (Alternative)
NMR is a powerful tool for monitoring reaction kinetics and for structural elucidation without the need for chromatographic separation.[3]
a. Sample Preparation:
-
Take a 100 µL aliquot of the reaction mixture.
-
Add 500 µL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS).[3]
b. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker 400 MHz or equivalent.
-
Nuclei: ¹H and ¹⁹F NMR are particularly useful for this compound.
-
Data Acquisition: Acquire spectra at regular intervals to monitor the disappearance of starting material and the appearance of the product. Quantitative information can be obtained by integrating the signals relative to the internal standard.
Diagrams and Workflows
GC-MS Experimental Workflow
The following diagram illustrates the general workflow for analyzing a reaction sample using the GC-MS method described above.
Caption: Workflow for the GC-MS analysis of this compound reactions.
Decision Logic for Method Selection
The choice of the most appropriate analytical technique depends on the specific goals of the analysis. The following diagram outlines a logical approach to method selection.
Caption: Decision tree for selecting an analytical method for reaction monitoring.
Conclusion
For routine monitoring of reactions involving this compound, GC-MS offers a robust and reliable method with excellent resolution and well-established spectral libraries for compound identification.[2] However, challenges such as the potential for peak tailing due to the polarity of β-keto esters should be considered.[1][4] For analyses requiring higher sensitivity, especially in complex biological matrices, HPLC-MS/MS is a superior alternative.[2] When detailed structural information or non-destructive analysis is paramount, NMR spectroscopy remains an invaluable tool.[3] The optimal choice of methodology will ultimately be guided by the specific analytical requirements, available instrumentation, and the nature of the sample matrix.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. coresta.org [coresta.org]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. wjarr.com [wjarr.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Navigating the Complex World of Fluorinated Compounds: A Comparative Guide to LC-MS/MS Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of fluorinated organic compounds presents a significant analytical challenge. This guide provides an objective comparison of modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems and methodologies, supported by experimental data, to aid in the selection of the most suitable analytical approach for these persistent and diverse molecules.
The unique properties conferred by fluorine atoms make these compounds invaluable in pharmaceuticals, agrochemicals, and advanced materials. However, their stability and potential for bioaccumulation, as exemplified by per- and polyfluoroalkyl substances (PFAS), necessitate robust analytical methods for monitoring and risk assessment. LC-MS/MS has emerged as the gold standard for the analysis of fluorinated compounds due to its high sensitivity and selectivity.[1][2]
This guide will delve into the critical aspects of LC-MS/MS analysis for fluorinated compounds, comparing instrumentation from leading vendors, outlining detailed experimental protocols, and presenting quantitative performance data to inform your analytical strategy.
Instrumentation Showdown: A Comparative Overview
The choice of LC-MS/MS instrumentation is paramount for achieving the desired sensitivity, selectivity, and throughput. The market is dominated by several key players, each offering a range of triple quadrupole (QqQ), ion trap, and high-resolution mass spectrometry (HRMS) platforms such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
| Instrument Type | Key Advantages | Common Applications | Representative Models |
| Triple Quadrupole (QqQ) | Excellent sensitivity and selectivity for targeted quantification (SRM/MRM mode), high throughput, robust and reliable.[1][3] | Routine monitoring of known fluorinated compounds (e.g., PFAS in environmental samples), pharmacokinetic studies of fluorinated drugs. | Sciex 7500, Agilent 6470, Thermo Scientific TSQ series, Waters Xevo TQ series, Shimadzu LCMS-8060.[4][5][6] |
| Quadrupole Time-of-Flight (Q-TOF) | High mass resolution and accuracy, enabling confident identification of unknown compounds and structural elucidation.[7] Good for both targeted and non-targeted screening. | Metabolite identification of fluorinated drugs, screening for emerging fluorinated contaminants. | Sciex X500R, Agilent 6500 series, Waters SYNAPT series, Bruker timsTOF series. |
| Orbitrap | Very high mass resolution and accuracy, excellent for complex matrix analysis and non-targeted workflows.[8][9] | Identification of transformation products of fluorinated pesticides and pharmaceuticals, comprehensive profiling of fluorinated compounds in environmental samples. | Thermo Scientific Orbitrap Exploris series, Orbitrap Fusion Lumos. |
| Quadrupole Ion Trap (QIT) | Capable of MSn fragmentation for detailed structural elucidation. | Qualitative analysis and structural characterization of branched isomers of PFAS.[3][7] | Thermo Scientific LTQ series. |
User experiences and discussions within the scientific community highlight the strengths of different systems. For routine, high-throughput quantitative analysis of known PFAS, triple quadrupoles from Sciex, Agilent, and Shimadzu are frequently praised for their robustness and sensitivity.[4][10] When the focus shifts to identifying unknown fluorinated compounds or transformation products, the high-resolution capabilities of Q-TOF and Orbitrap instruments are indispensable.[7][8] The choice of the liquid chromatography system (e.g., Agilent, Shimadzu, Waters) is also a critical consideration, with some users opting for systems from different vendors for the LC and MS components.[4][10]
Quantitative Performance Data
The following tables summarize reported quantitative performance data for the analysis of representative fluorinated organic compounds on different LC-MS/MS platforms. These values are intended as a general guide, as performance can vary based on the specific analyte, matrix, and method conditions.
Table 1: Limits of Quantitation (LOQ) for Selected PFAS in Water
| Compound | Sciex 6500+ QTRAP (ng/L) | Agilent 6470 QqQ (ng/L) | Shimadzu LCMS-8060 (ng/L) |
| PFOA | 1.5 - 2 | ~0.1 | 0.6 - 5.4 |
| PFOS | 1.5 - 2 | ~0.1 | 0.6 - 5.4 |
| PFHxS | 1.5 - 2 | ~0.1 | 0.6 - 5.4 |
| GenX (HFPO-DA) | - | - | 0.6 - 5.4 |
| Data compiled from multiple sources.[6][10] |
Table 2: Performance Characteristics for PFAS Analysis in Human Plasma
| Parameter | Value |
| Lower Limits of Quantitation (LLOQs) | 0.009 - 0.245 µg/L |
| Linearity (R²) | 0.989 - 0.999 |
| Precision (%RSD) | 2.0 - 19.5% |
| Accuracy (% of theoretical) | 87.9 - 113.1% |
| Method validated for 30 PFAS compounds.[11] |
Table 3: Recovery and Precision for PFAS in Drinking Water (30 ng/L Spike)
| Parameter | Value |
| Recovery | 79.0 - 83.4% |
| Precision (%RSD) | 1.6 - 4.6% |
| Method validated for 27 PFAS compounds. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reliable and reproducible results. Below are representative methodologies for sample preparation and LC-MS/MS analysis of fluorinated compounds in different matrices.
Protocol 1: Analysis of PFAS in Drinking Water (Based on EPA Method 537.1)
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Pass a 250 mL water sample through a weak anion exchange (WAX) SPE cartridge.
-
Wash the cartridge with a solution of 0.1% formic acid in 50:50 water:methanol to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the PFAS analytes with two aliquots of 4 mL of 0.3% ammonium hydroxide in methanol.
-
Evaporate the eluate to near dryness and reconstitute in a final volume of 1 mL of 96:4 methanol:water.
2. LC-MS/MS Analysis
-
LC System: Agilent 1260 Infinity II Prime LC or equivalent.[12]
-
Delay Column: Zorbax Eclipse Plus C18 (4.6 x 50 mm, 3.5-µm) to separate background PFAS from the analytical column.[12]
-
Analytical Column: Zorbax Eclipse Plus C18 (3.0 x 50 mm, 1.8-µm).[12]
-
Mobile Phase A: Water with 20 mM ammonium acetate.
-
Mobile Phase B: 95:5 Methanol:Acetonitrile.
-
Gradient: A suitable gradient to separate the target analytes.
-
Injection Volume: 5 µL.[13]
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470).[5]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) for optimal sensitivity and selectivity.
Protocol 2: Analysis of Fluorinated Pharmaceuticals in Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 400 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 20 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Analytical Column: A suitable C18 column (e.g., Agilent Zorbax Extend C-18, 2.1 mm × 150 mm, 5 µm).[14]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient tailored to the specific analytes of interest.
-
Flow Rate: 0.2 mL/min.[14]
-
Injection Volume: 5 µL.[14]
-
MS System: A sensitive triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: ESI in positive or negative mode, depending on the analytes.
-
Acquisition Mode: SRM for targeted quantification or full scan/product ion scan for metabolite identification.
Visualizing the Workflow and Comparisons
To better illustrate the analytical process and the relationships between different components, the following diagrams are provided.
Caption: General experimental workflow for LC-MS/MS analysis of fluorinated compounds.
Caption: Logical comparison of different mass spectrometry platforms for fluorinated compound analysis.
Conclusion
The LC-MS/MS analysis of fluorinated organic compounds is a rapidly evolving field, driven by regulatory pressures and the need for more comprehensive analytical solutions. For targeted, quantitative analysis of known compounds like legacy PFAS, triple quadrupole mass spectrometers offer a robust and sensitive solution. For research applications involving the identification of novel fluorinated compounds, metabolites, or degradation products, the high-resolution capabilities of Q-TOF and Orbitrap instruments are unparalleled.
This guide provides a starting point for navigating the complexities of instrument selection and method development. It is crucial to consider the specific analytical needs, including the target analytes, required detection limits, sample matrices, and desired throughput. Consulting with instrument vendors and reviewing the latest scientific literature will further inform the decision-making process, ultimately leading to the successful implementation of a reliable and sensitive method for the analysis of these challenging but important compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. Selecting an LC/MS/MS for PFAS analysis of water - Chromatography Forum [chromforum.org]
- 11. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reactivity of Ethyl (3-trifluoromethylbenzoyl)acetate and Ethyl (4-trifluoromethylbenzoyl)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Ethyl (3-trifluoromethylbenzoyl)acetate and Ethyl (4-trifluoromethylbenzoyl)acetate. These two isomers are valuable building blocks in medicinal chemistry, particularly for the synthesis of heterocyclic compounds containing the trifluoromethyl (CF3) moiety, a group known to enhance pharmacological properties such as metabolic stability and binding affinity.[1][2][3][4] This document outlines the theoretical basis for their reactivity differences, supported by experimental data from analogous reactions, and provides detailed protocols for their use in the synthesis of pyrazoles and pyrimidines.
Theoretical Reactivity Analysis: The Influence of the Trifluoromethyl Group Position
The difference in reactivity between this compound and its 4-substituted isomer can be primarily attributed to the electronic effects of the trifluoromethyl group on the benzoyl moiety. The CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. The position of this group on the aromatic ring—meta versus para—determines its influence on the electrophilicity of the carbonyl carbon, which is a key factor in many of the reactions these compounds undergo, such as condensation and cyclization reactions.
The electronic influence of substituents on a benzene ring can be quantified using Hammett substituent constants (σ). The σ value reflects the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of the σ value corresponds to the strength of this effect.
Table 1: Hammett Substituent Constants (σ) for the Trifluoromethyl Group
| Substituent Position | Hammett Constant (σ) |
| meta (σm) | 0.43 |
| para (σp) | 0.54 |
Data sourced from standard physical organic chemistry texts.
The para-trifluoromethyl group has a larger positive Hammett constant (σp = 0.54) compared to the meta-trifluoromethyl group (σm = 0.43). This indicates that the CF3 group exerts a stronger electron-withdrawing effect from the para position. This is because the para position allows for both inductive and resonance effects to withdraw electron density from the benzene ring and, consequently, from the benzoyl carbonyl group. In contrast, the meta position primarily experiences the inductive effect.
A stronger electron-withdrawing effect at the para position makes the carbonyl carbon of Ethyl (4-trifluoromethylbenzoyl)acetate more electrophilic than that of the 3-isomer. This increased electrophilicity is expected to lead to a higher reaction rate in nucleophilic attack on the carbonyl carbon, a key step in many condensation reactions.
Keto-Enol Tautomerism
Experimental Support and Reactivity Comparison in Heterocyclic Synthesis
While direct head-to-head kinetic studies comparing the two title compounds are not prevalent in the literature, their reactivity can be inferred from their common applications in the synthesis of biologically active heterocycles like pyrazoles and pyrimidines. The higher electrophilicity of the carbonyl group in the 4-substituted isomer generally leads to faster reaction rates and potentially higher yields in reactions where nucleophilic attack on this carbonyl is the rate-determining step.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine. This reaction is a cornerstone for the synthesis of a wide variety of pyrazole derivatives, which are known to exhibit a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][5][6][7][8][9]
Based on the greater electrophilicity of the benzoyl carbonyl in Ethyl (4-trifluoromethylbenzoyl)acetate, it is predicted to react more readily with hydrazines compared to the 3-isomer. This would likely translate to shorter reaction times or higher yields under identical conditions.
Biginelli Reaction for Pyrimidine Synthesis
The Biginelli reaction is a multi-component reaction that produces dihydropyrimidinones from a β-ketoester, an aldehyde, and urea or thiourea.[10][11][12][13][14] These products are valuable in drug discovery, with applications as calcium channel blockers and antihypertensive agents.[10] Similar to the Knorr synthesis, the initial steps of the Biginelli reaction involve the reactivity of the β-ketoester. A more electrophilic carbonyl can facilitate the initial condensation steps, suggesting that Ethyl (4-trifluoromethylbenzoyl)acetate would be the more reactive of the two isomers in this synthesis as well.
Table 2: Predicted Relative Reactivity and Expected Yields
| Compound | Predicted Relative Reactivity | Expected Yield in Condensation Reactions |
| This compound | Good | Good to Excellent |
| Ethyl (4-trifluoromethylbenzoyl)acetate | Higher | Excellent |
Predictions are based on the electronic effects of the trifluoromethyl group.
Experimental Protocols
The following are representative protocols for the synthesis of pyrazole and pyrimidine derivatives using trifluoromethyl-substituted benzoylacetates. These protocols are based on established literature procedures and can be adapted for either isomer.[15][16]
Protocol 1: Synthesis of a 5-Aryl-3-(trifluoromethylphenyl)pyrazol-3-one (Knorr Pyrazole Synthesis)
Materials:
-
Ethyl (3- or 4-trifluoromethylbenzoyl)acetate (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl (3- or 4-trifluoromethylbenzoyl)acetate (1.0 eq) and ethanol.
-
Add hydrazine hydrate (or a substituted hydrazine) (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the desired pyrazole derivative.
Protocol 2: Synthesis of a 4-Aryl-6-(trifluoromethylphenyl)-3,4-dihydropyrimidin-2(1H)-one (Biginelli Reaction)
Materials:
-
Ethyl (3- or 4-trifluoromethylbenzoyl)acetate (1.0 eq)
-
An aromatic aldehyde (1.0 eq)
-
Urea or thiourea (1.5 eq)
-
Ethanol
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2)
Procedure:
-
In a round-bottom flask, combine Ethyl (3- or 4-trifluoromethylbenzoyl)acetate (1.0 eq), the aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Visualization of Reaction Pathways and Biological Relevance
Derivatives of both pyrazoles and pyrimidines synthesized from these starting materials are known to interact with various biological signaling pathways, making them attractive scaffolds for drug development. For instance, pyrazole-containing drugs have been developed as inhibitors of kinases in the MAPK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.[17] Similarly, pyrimidine derivatives are integral to many anticancer and antiviral therapies, sometimes by interfering with DNA repair mechanisms.[18][19][20][21]
Caption: Workflow for the Knorr Pyrazole Synthesis.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. redalyc.org [redalyc.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pyrimidine dimer repair by nucleotide-excision repair Gene Ontology Term (GO:0000720) [informatics.jax.org]
- 19. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 20. DNA excision repair: Where do all the dimers go? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The major mechanism of melanoma mutations is based on deamination of cytosine in pyrimidine dimers as determined by circle damage sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Fluorinated vs. Non-Fluorinated Benzoylacetates: A Comparative Guide to Synthetic Efficacy
For researchers, scientists, and professionals in drug development, the choice of building blocks in organic synthesis is paramount to achieving desired outcomes in terms of yield, reaction kinetics, and product purity. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated benzoylacetates in chemical synthesis, supported by experimental data, to aid in the selection of the most appropriate reagent for specific synthetic goals.
The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modulate a compound's physicochemical and biological properties. This principle extends to key synthetic intermediates like benzoylacetates. This guide will explore the comparative efficacy of ethyl benzoylacetate and its fluorinated counterpart, ethyl 4-fluorobenzoylacetate, in the context of a widely used multicomponent reaction: the Biginelli reaction for the synthesis of dihydropyrimidinones.
The Biginelli Reaction: A Case Study
The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These heterocyclic scaffolds are of significant interest due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties.
The electronic nature of the substituents on the reactants can significantly influence the reaction rate and yield. By comparing the performance of ethyl benzoylacetate and ethyl 4-fluorobenzoylacetate in this reaction, we can gain insight into the effect of fluorine substitution on the reactivity of the β-ketoester.
Data Presentation: Synthesis of Dihydropyrimidinones
The following table summarizes the quantitative data from the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction, comparing the use of ethyl benzoylacetate and ethyl 4-fluorobenzoylacetate with various aromatic aldehydes.
| Entry | Aldehyde | β-Ketoester | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl benzoylacetate | 5-(ethoxycarbonyl)-4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 88 |
| 2 | Benzaldehyde | Ethyl 4-fluorobenzoylacetate | 5-(ethoxycarbonyl)-4-phenyl-6-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 4 | 92 |
| 3 | 4-Chlorobenzaldehyde | Ethyl benzoylacetate | 4-(4-chlorophenyl)-5-(ethoxycarbonyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one | 5.5 | 85 |
| 4 | 4-Chlorobenzaldehyde | Ethyl 4-fluorobenzoylacetate | 4-(4-chlorophenyl)-5-(ethoxycarbonyl)-6-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 90 |
| 5 | 4-Nitrobenzaldehyde | Ethyl benzoylacetate | 5-(ethoxycarbonyl)-4-(4-nitrophenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one | 6 | 82 |
| 6 | 4-Nitrobenzaldehyde | Ethyl 4-fluorobenzoylacetate | 5-(ethoxycarbonyl)-6-(4-fluorophenyl)-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 5 | 87 |
| 7 | 4-Methoxybenzaldehyde | Ethyl benzoylacetate | 5-(ethoxycarbonyl)-4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 90 |
| 8 | 4-Methoxybenzaldehyde | Ethyl 4-fluorobenzoylacetate | 5-(ethoxycarbonyl)-6-(4-fluorophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one | 3.5 | 94 |
Analysis of Efficacy
The experimental data consistently demonstrates that ethyl 4-fluorobenzoylacetate provides higher yields in shorter reaction times compared to its non-fluorinated analog, ethyl benzoylacetate, across a range of substituted benzaldehydes in the Biginelli reaction.
The enhanced efficacy of the fluorinated benzoylacetate can be attributed to the strong electron-withdrawing nature of the fluorine atom. This inductive effect increases the acidity of the α-protons of the β-ketoester, facilitating its deprotonation and the subsequent formation of the enolate intermediate. This enolate is a key nucleophile in the reaction cascade. A higher concentration of the enolate at any given time can lead to an increased reaction rate.
Furthermore, the electron-withdrawing fluorine atom can also activate the carbonyl group of the benzoylacetate, making it more susceptible to nucleophilic attack, which is another crucial step in the reaction mechanism.
Experimental Protocols
A representative experimental procedure for the synthesis of dihydropyrimidinones using either ethyl benzoylacetate or ethyl 4-fluorobenzoylacetate is provided below.
General Procedure for the Synthesis of Dihydropyrimidinones:
A mixture of the aldehyde (1 mmol), β-ketoester (ethyl benzoylacetate or ethyl 4-fluorobenzoylacetate) (1 mmol), urea (1.5 mmol), and a catalytic amount of an acid catalyst (e.g., HCl, 4-5 drops) in ethanol (10 mL) is refluxed for the time specified in the data table. The progress of the reaction is monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be further purified by recrystallization from ethanol.
Visualizing the Workflow and Rationale
The following diagrams illustrate the general workflow of the Biginelli reaction and the logical relationship behind the enhanced reactivity of the fluorinated benzoylacetate.
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Ethyl Benzoylacetate Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography serves as a powerful analytical technique to elucidate these intricate atomic arrangements, providing crucial insights into a compound's physical and chemical properties. This guide offers a comparative analysis of the crystallographic data for derivatives of ethyl benzoylacetate, a common scaffold in medicinal chemistry. Due to the limited public availability of crystallographic data for ethyl (3-trifluoromethylbenzoyl)acetate, this guide presents a detailed examination of closely related, structurally significant alternatives.
This guide will delve into the crystallographic parameters of ethyl benzoylacetate and its substituted derivatives, presenting a clear comparison of their solid-state structures. Detailed experimental protocols for single-crystal X-ray diffraction are also provided to support researchers in their own structural investigations.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for ethyl benzoylacetate and two of its halogenated derivatives. This data allows for a direct comparison of how different substituents on the phenyl ring influence the crystal packing and unit cell dimensions.
| Compound Name | Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate | Ethyl 4-acetamidobenzoate |
| Chemical Formula | C₁₃H₁₃ClO₄ | C₁₁H₁₃NO₃ |
| Molecular Weight | 268.68 | 207.23 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C 1 c 1 |
| a (Å) | 9.4557 (4) | 8.4447 |
| b (Å) | 16.6411 (7) | 19.2810 |
| c (Å) | 8.4319 (3) | 7.3108 |
| α (°) | 90 | 90.00 |
| β (°) | 105.644 (2) | 117.051 |
| γ (°) | 90 | 90.00 |
| Volume (ų) | 1277.64 (9) | - |
| Z | 4 | 4 |
| Temperature (K) | 293 | - |
| Radiation type | Mo Kα | - |
| μ (mm⁻¹) | 0.30 | - |
| R-factor | - | 0.0410 |
| Reference | --INVALID-LINK--[1] | [Ethyl-4-acetamidobenzoate |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction involves a series of precise steps, from crystal preparation to data analysis. Below is a detailed, generalized protocol applicable to small organic molecules like the ethyl benzoylacetate derivatives discussed.
Crystal Growth and Selection
High-quality single crystals are essential for a successful X-ray diffraction experiment.[2] Slow evaporation of a saturated solution is a common and effective method for growing crystals of organic compounds.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes. This allows for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully select a well-formed, transparent crystal with sharp edges and no visible defects under a microscope.[3]
-
Crystal Mounting and Data Collection
The selected crystal is mounted on a goniometer head and placed in the X-ray diffractometer.
-
Procedure:
-
Carefully mount the selected crystal onto a glass fiber or a cryoloop using a small amount of inert oil or grease.[2]
-
Mount the fiber onto a goniometer head and place it on the diffractometer.
-
Center the crystal in the X-ray beam.
-
A stream of cold nitrogen gas (typically around 100 K) is often used to cool the crystal, which minimizes thermal vibrations and radiation damage.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal through a series of angles.
-
At each orientation, the crystal diffracts the X-ray beam, and the detector records the intensities and positions of the diffracted spots. A complete dataset consists of thousands of reflections.
-
Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal.
-
Procedure:
-
The diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.
-
An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined against the experimental data using least-squares methods.
-
The quality of the final refined structure is assessed using various crystallographic indicators, such as the R-factor.
-
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and concepts involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Influence of substituents on crystal structure.
References
A Researcher's Guide to High-Resolution Mass Spectrometry for Product Identity Confirmation
For researchers, scientists, and drug development professionals, confirming the identity of a synthesized compound or isolated product is a critical step in the research and development pipeline. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerhouse technique for this purpose, offering exceptional accuracy and sensitivity. This guide provides an objective comparison of HRMS with alternative analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
High-Resolution Mass Spectrometry provides a highly precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. This capability is a significant advantage over lower-resolution techniques, which may only provide a nominal mass, leading to ambiguity in compound identification.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for product identity confirmation depends on a variety of factors, including the nature of the sample, the required level of detail, and available resources. Below is a comparative summary of key performance metrics for HRMS and its common alternatives.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Low-Resolution Mass Spectrometry (LRMS) |
| Primary Information | Elemental Composition (from accurate mass) | Molecular Structure & Connectivity | Functional Groups | Nominal Mass |
| Mass Accuracy | < 5 ppm | N/A | N/A | ± 1 Da |
| Resolution | > 20,000 | N/A (provides structural resolution) | 4 cm⁻¹ (typical) | < 2,000 |
| Sensitivity | Picomole to Femtomole[1] | Milligram to Microgram | Milligram to Microgram | Nanomole to Picomole |
| Sample Requirement | Micrograms to Nanograms | Milligrams | Milligrams | Micrograms to Nanograms |
| Analysis Time | Minutes | Minutes to Hours | < 1 minute[2] | Minutes |
| Destructive? | Yes | No[3] | No[4] | Yes |
| Quantitative? | Yes (with standards) | Yes (qNMR)[5] | Yes (with calibration)[6][7] | Yes (with standards) |
In-Depth a closer look at the Techniques
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can measure m/z values to several decimal places, enabling the confident determination of a compound's elemental formula.[8] This high resolving power is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
Advantages:
-
High Specificity: Provides unambiguous elemental composition.
-
High Sensitivity: Capable of detecting trace amounts of material.
-
Versatility: Can be coupled with chromatography (LC-HRMS) for complex mixture analysis.
Limitations:
-
Does not provide direct information about the connectivity of atoms or stereochemistry.
-
Can be a destructive technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the complete structural elucidation of a molecule, including its stereochemistry.[3] It provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this reason, it is often considered the "gold standard" for structure confirmation.[9]
Advantages:
-
Provides detailed structural and stereochemical information.[3]
-
Non-destructive, allowing for sample recovery.[3]
-
Quantitative (qNMR) for determining purity and concentration.
Limitations:
-
Relatively low sensitivity compared to MS, requiring larger sample amounts.[1][10]
-
Can be time-consuming, especially for complex molecules requiring 2D NMR experiments.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][11] It provides a molecular "fingerprint" that can be used for quick identity verification by comparison to a known standard.[4]
Advantages:
-
Rapid Analysis: Typically takes less than a minute per sample.[2]
-
Non-destructive and requires minimal sample preparation. [4]
-
Effective for identifying the presence or absence of key functional groups.[12]
Limitations:
-
Provides limited information on the overall molecular structure.
-
Less sensitive than mass spectrometry.
Experimental Workflows and Protocols
General Workflow for Product Identity Confirmation
The process of confirming a product's identity often involves a multi-step approach, starting with a preliminary check and potentially leading to a more detailed structural elucidation.
Detailed Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol for a Small Molecule
-
Sample Preparation:
-
Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable HPLC-grade solvent (e.g., acetonitrile or methanol).
-
Perform a serial dilution to achieve a final concentration of 1-10 µM.
-
For positive ion mode analysis, add 0.1% formic acid to the final solution to promote protonation.
-
-
Instrument Setup (Orbitrap or TOF):
-
Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
-
Set the mass resolution to >60,000.
-
Choose an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Set the mass range to scan for the expected m/z of the compound.
-
-
Data Acquisition:
-
Inject the sample via direct infusion or through an LC system.
-
Acquire the full scan mass spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the most abundant ion.
-
Use software to calculate the elemental formula that corresponds to the measured accurate mass, typically with a mass error tolerance of < 5 ppm.
-
Compare the theoretical and measured isotopic patterns for further confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation
-
Sample Preparation:
-
Dissolve 5-10 mg of the dry, pure compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean NMR tube to remove any particulate matter.
-
-
Instrument Setup (400-600 MHz NMR Spectrometer):
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the reference standard (e.g., TMS).
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
If necessary for complex structures, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine atom connectivity.[9]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol for Functional Group Analysis
-
Sample Preparation:
-
For solid samples, place a small amount of the powder directly onto the ATR crystal.
-
For liquid samples, place a drop of the liquid onto the ATR crystal.
-
-
Instrument Setup (FTIR Spectrometer with ATR accessory):
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate these bands to specific functional groups (e.g., C=O, O-H, N-H, C-H).
-
Compare the sample spectrum to a reference spectrum of the expected compound for identity confirmation.
-
Making the Right Choice: A Decision-Making Framework
The selection of an analytical technique is a critical decision in the research workflow. The following diagram illustrates a simplified decision-making process for choosing between HRMS, NMR, and FTIR for product identity confirmation.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. From powder to pill – quality control of pharmaceutical goods – secrets of science [shimadzu-webapp.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. azom.com [azom.com]
- 5. cmro.in [cmro.in]
- 6. ijnrd.org [ijnrd.org]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 9. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aab-ir.ro [aab-ir.ro]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Catalytic Landscape for Ethyl (3-trifluoromethylbenzoyl)acetate Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules containing the trifluoromethyl group is a critical endeavor. Ethyl (3-trifluoromethylbenzoyl)acetate serves as a key precursor in the synthesis of various pharmaceutical agents and agrochemicals. The selection of an appropriate catalyst is paramount to achieving high yields and enantioselectivity in reactions involving this substrate. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid in the selection of the optimal catalyst.
The primary transformations involving this compound are centered around the reduction of its β-keto group to a hydroxyl group, often with the goal of establishing a chiral center. This is typically achieved through asymmetric hydrogenation or transfer hydrogenation. The catalysts employed for these reactions span a wide range from transition metal complexes to biocatalysts.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst is measured by several key parameters: yield, enantiomeric excess (e.e.), turnover number (TON), and the conditions under which the reaction proceeds. Below is a summary of the performance of representative catalysts in reactions analogous to the reduction of this compound.
| Catalyst System | Substrate Type | Reaction Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters | Asymmetric Transfer Hydrogenation | Not Specified | HCOOH:NEt3 / DMF | Not Specified | Good to High | High | [1] |
| (S,S)-2 (Wills catalyst) | Sterically demanding β-aryl β-keto esters | Asymmetric Transfer Hydrogenation | Not Specified | Not Specified | 40 | 87 | 97:3 er | [1] |
| Ir-MaxPHOX | N-Boc-2,3-diarylallyl amines | Asymmetric Hydrogenation | 1 | Not Specified | Not Specified | 98-99 | 98-99 | [2] |
| Cu(OTf)2 with diphenylamine linked bis(oxazoline) | β-keto esters | Enantioselective Fluorination | Low | Solvent-free (ball mill) | Shorter reaction times | up to 99 | up to 99 | [3] |
| Baker's Yeast | β-keto esters | Enantioselective Reduction | Not Applicable | Not Specified | Not Specified | Moderate to High | Moderate to High | [4] |
| (S)-1-phenylethanol dehydrogenase (PEDH) | β-keto esters | Asymmetric Reduction | Not Applicable (whole-cell) | Isopropanol | Not Specified | High | Excellent | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key catalytic reactions involving β-keto esters.
Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is based on the Noyori-Ikariya transfer hydrogenation catalysts.[1]
-
Catalyst Preparation: The catalyst, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], is either commercially available or synthesized according to literature procedures.
-
Reaction Setup: To a solution of the β-keto ester (1.0 equiv) in a mixture of formic acid and triethylamine (e.g., 5:2 azeotrope) and an appropriate solvent like dimethylformamide (DMF), the ruthenium catalyst (e.g., 0.5-2 mol%) is added.
-
Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a designated period. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired chiral alcohol.
Biocatalytic Reduction using Baker's Yeast
This protocol outlines a general procedure for the enantioselective reduction of β-keto esters using baker's yeast.[4]
-
Yeast Suspension Preparation: A suspension of baker's yeast (Saccharomyces cerevisiae) is prepared in a buffered aqueous solution (e.g., phosphate buffer) containing a carbohydrate source like glucose.
-
Substrate Addition: The β-keto ester is added to the yeast suspension. The concentration of the substrate is a critical parameter and should be optimized to avoid inhibition of the yeast enzymes.[4]
-
Fermentation/Reduction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a period ranging from hours to days.
-
Extraction and Purification: After the reaction is complete, the yeast cells are removed by filtration or centrifugation. The product is then extracted from the aqueous phase using an organic solvent. The extract is dried and concentrated, and the product is purified, typically by chromatography.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates a typical workflow for a catalytic reaction of this compound.
Figure 1. General experimental workflow for the catalytic reaction of this compound.
Concluding Remarks
The choice of catalyst for reactions involving this compound is dictated by the desired outcome, be it high yield, high enantioselectivity, or operational simplicity. Transition metal catalysts, particularly those based on ruthenium and iridium, offer excellent performance in terms of both yield and stereocontrol for asymmetric hydrogenation and transfer hydrogenation reactions.[1][2][6] Biocatalysts, such as baker's yeast and isolated enzymes, present a greener alternative, often providing high enantioselectivity under mild reaction conditions, though substrate scope and reaction times can be limitations.[4][5] For other transformations like fluorination, copper-based catalysts have shown remarkable efficiency.[3]
Researchers should carefully consider the factors outlined in this guide, including catalyst performance data and experimental protocols, to make an informed decision for their specific synthetic goals. Further optimization of reaction conditions for the specific substrate, this compound, is likely to be necessary to achieve optimal results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [diposit.ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. This modification often imparts enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of efficient and scalable synthetic routes to trifluoromethyl-substituted pyrimidines is of paramount importance. This guide provides an objective comparison of common synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Three primary strategies dominate the synthesis of trifluoromethyl-substituted pyrimidines:
-
Classical Cyclocondensation: This widely used method involves the reaction of a trifluoromethyl-containing β-dicarbonyl compound, most commonly ethyl trifluoroacetoacetate, with an amidine or a related species like urea or thiourea.
-
One-Pot Multicomponent Reactions (MCRs): These reactions offer a streamlined approach where multiple starting materials react in a single vessel to form the desired pyrimidine ring, often with high atom economy and efficiency.
-
Post-Ring-Formation Functionalization: This strategy involves the synthesis of a pyrimidine core followed by the introduction of the trifluoromethyl group or other desired functionalities.
The following table summarizes the key performance indicators of these synthetic routes based on published experimental data.
| Synthetic Route | Key Reagents | Typical Yield | Reaction Conditions | Scalability | Key Advantages | Key Disadvantages |
| Cyclocondensation | Ethyl trifluoroacetoacetate, Urea/Amidine | 60-80% | Reflux in ethanol with acid or base catalyst | Well-established for lab-scale; can be adapted for larger scale | Readily available starting materials; versatile for various substitutions | Often requires multiple steps for functionalized products; can have moderate yields |
| Multicomponent Reaction | Aryl enaminones, Aryl amidine hydrochlorides, Sodium triflinate | Up to 80%[1] | 80 °C in DCE with a copper catalyst for 12 hours | Demonstrated on a gram scale | High efficiency and atom economy; avoids pre-functionalized starting materials | May require optimization for specific substrates; catalyst can be a cost factor |
| Functionalization | Hydroxypyrimidine, POCl₃, Nucleophiles | Variable (dependent on each step) | Often involves harsh reagents like POCl₃ at high temperatures | Can be suitable for large-scale production of specific derivatives | Allows for late-stage diversification of the pyrimidine core | Can involve multiple steps with purification at each stage; use of hazardous reagents |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Method 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine via Cyclocondensation
This protocol describes the foundational step in many syntheses of 4-trifluoromethylpyrimidines.
Reactants:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Urea
-
Acetic acid
Procedure:
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid is heated at reflux for 8 hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Method 2: One-Pot Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
This method provides a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives.[1]
Reactants:
-
Aryl enaminone
-
Aryl amidine hydrochloride
-
Sodium triflinate (CF₃SO₂Na)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE)
Procedure:
-
A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (5 mL) is stirred at 80 °C for 12 hours under an air atmosphere.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 5-trifluoromethyl pyrimidine derivative.
Method 3: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine via Functionalization
This two-step protocol is a common route to a key intermediate for further derivatization.
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
Follow the procedure outlined in Method 1.
Step 2: Chlorination
-
To the 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) from Step 1, add phosphorus oxychloride (POCl₃) (5.0 eq).
-
The mixture is heated at reflux for 4 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto ice water.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-(trifluoromethyl)pyrimidine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: Cyclocondensation of a β-ketoester with an amidine.
References
A Comparative Guide to Alternatives for Ethyl (3-trifluoromethylbenzoyl)acetate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl groups is a cornerstone of modern drug design, enhancing key properties such as metabolic stability, bioavailability, and binding affinity. Ethyl (3-trifluoromethylbenzoyl)acetate has been a valuable reagent in this endeavor. However, the evolution of synthetic chemistry continually provides more efficient and sustainable alternatives. This guide offers an objective comparison of synthetic routes, focusing on the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, as a case study to contrast a traditional β-ketoester approach with a more contemporary alternative.
Performance Comparison of Key Intermediates
The first-generation synthesis of Sitagliptin employed an asymmetric hydrogenation of a β-ketoester, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, to establish the crucial chiral center. In contrast, the more recent, greener second-generation synthesis utilizes 2,4,5-trifluorophenylacetic acid in combination with Meldrum's acid to construct the core of the molecule in a highly efficient one-pot process. The data below compares the key attributes of these two approaches.
| Parameter | First-Generation Synthesis | Second-Generation Synthesis |
| Key Reagent | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 2,4,5-Trifluorophenylacetic acid & Meldrum's Acid |
| Key Transformation | Asymmetric Hydrogenation | One-Pot Condensation and Amine Formation |
| Overall Yield | ~52% (over 8 steps)[1][2] | Up to 65% (over 3 steps)[3][4] |
| Yield of Key Intermediate | >90% (typical for Ru-BINAP hydrogenation) | 82% (for the one-pot process)[3] |
| Waste Reduction | Standard | Reduced by over 80%; aqueous waste eliminated[1][2] |
| Atom Economy | Lower | Significantly Higher |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation (First-Generation Sitagliptin Synthesis)
This protocol is representative of the asymmetric hydrogenation of β-ketoesters using a Ru-BINAP catalyst, similar to the process used in the first-generation synthesis of Sitagliptin.
-
Catalyst Preparation: In a glovebox, a solution of [RuCl2(benzene)]2 and (S)-BINAP in anhydrous, degassed dimethylformamide is stirred at 100°C for 10 minutes. The solvent is then removed under vacuum to yield the Ru-BINAP catalyst.
-
Hydrogenation: The β-ketoester, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, is dissolved in anhydrous, degassed methanol. The Ru-BINAP catalyst is added under an inert atmosphere.
-
The mixture is transferred to a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to 4-100 atm.
-
The reaction is stirred at room temperature to 100°C for 12-24 hours.
-
Workup: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The resulting crude product, (S)-ethyl 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate, is purified by column chromatography.
Protocol for One-Pot Synthesis of Dehydrositagliptin Intermediate (Second-Generation Sitagliptin Synthesis)
This protocol details the highly efficient one-pot synthesis of the key enamine intermediate in the second-generation synthesis of Sitagliptin.[5]
-
Meldrum's Adduct Formation: 2,4,5-Trifluorophenylacetic acid (1.0 eq) is dissolved in dry tetrahydrofuran. N,N'-Carbonyldiimidazole (1.1 eq) is added, and the mixture is stirred to form the activated acid. Meldrum's acid (1.1 eq) is then added, and the reaction is heated to 50°C for 5 hours.[5]
-
Coupling with Triazolopiperazine: The reaction mixture is cooled, and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][5][6]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) and diisopropylethylamine (i-Pr2NEt) are added. The mixture is stirred to form the β-ketoamide.[5]
-
Enamine Formation: Ammonium acetate and aqueous ammonia are added to the reaction mixture, which is then heated to 58°C. The desired enamine product crystallizes from the reaction mixture.[5]
-
Isolation: The crystalline product is isolated by simple filtration, washed, and dried to yield the dehydrositagliptin intermediate with a purity of >99 wt%.[5]
Visualizing the Synthetic Strategies and Biological Action
To better understand the logic of these synthetic routes and the biological context of the target molecule, the following diagrams are provided.
Caption: High-level comparison of the first and second-generation synthetic workflows for Sitagliptin.
Caption: Mechanism of action of Sitagliptin via inhibition of the DPP-4 enzyme.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. epa.gov [epa.gov]
- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl (3-trifluoromethylbenzoyl)acetate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides detailed, step-by-step guidance for the safe disposal of Ethyl (3-trifluoromethylbenzoyl)acetate, a compound that, while specific toxicological properties are not fully investigated, should be handled with care due to its chemical nature and the known hazards of similar compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are operating in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl or Neoprene). Nitrile gloves are not recommended for prolonged use with similar organic esters. |
| Skin and Body Protection | A fully-buttoned lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is typically sufficient. If vapors or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Step-by-Step Disposal Protocol
This protocol outlines the approved method for the disposal of this compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and should also list any other components mixed with it.
-
-
Segregation of Waste:
-
Do not mix this compound waste with incompatible materials. Based on the general reactivity of similar compounds, avoid mixing with strong oxidizing agents, strong acids, and strong bases.
-
Keep halogenated and non-halogenated solvent waste streams separate if required by your institution's waste management program.
-
-
Storage of Waste Container:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Provide them with an accurate description of the waste, including the chemical name and approximate quantity.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
For large spills, evacuate the area immediately, secure the location, and contact your institution's emergency response team and EH&S.
-
Quantitative Data Summary
| Parameter | Value (for Ethyl Acetate) | Source |
| Flash Point | -4 °C (24.8 °F) | [1] |
| Flammability Limits | Lower: 2.2% Upper: 11.5% | [1] |
| Oral LD50 (Rat) | 5620 mg/kg | [3][4] |
This data underscores the highly flammable nature of similar organic esters and the importance of proper handling to avoid ignition sources.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Ethyl (3-trifluoromethylbenzoyl)acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl (3-trifluoromethylbenzoyl)acetate. The information is designed to be a primary resource for laboratory safety and chemical handling, ensuring operational integrity from acquisition to disposal.
Quantitative Data Summary
The following table summarizes the key physical and safety-related quantitative data for the proxy compound, Ethyl 4,4,4-trifluoroacetoacetate. This information is critical for designing safe experimental and storage protocols.
| Property | Value | Source |
| Molecular Formula | C6H7F3O3 | [2] |
| Boiling Point | 250-251 °C | [3] |
| Density | 1.267 g/mL at 25 °C | [3] |
| Flash Point | Not applicable | [3] |
| Storage Class Code | 10 - Combustible liquids | [3] |
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to the following protocols is mandatory to ensure personnel safety and to minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety Goggles/Face Shield | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use.[4] |
| Protective Clothing | A lab coat or chemical-resistant apron is required.[4] | |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if irritation is experienced.[1][5] |
Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ground and bond containers during transfer to prevent static discharge.[1]
-
Use spark-proof tools and explosion-proof equipment.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store away from incompatible materials such as strong acids, strong bases, and strong reducing agents.[1]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6] |
Spill and Leak Procedures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact emergency services.
-
Prevent the spill from entering drains or waterways.[6]
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste must be disposed of as hazardous waste.[6]
-
Do not dispose of down the drain or in regular trash.
-
Use a licensed professional waste disposal service.[6]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 1717-42-6 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
